Technical Documentation Center

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-Amino-3-(4-cyanophenyl)propanoic acid
  • CAS: 738606-24-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

This guide provides a comprehensive overview of the synthetic methodologies for obtaining enantiomerically pure (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, a valuable building block in medicinal chemistry. The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic methodologies for obtaining enantiomerically pure (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, a valuable building block in medicinal chemistry. The synthesis of chiral β-amino acids is a critical task in the development of pharmaceuticals, as they are key components in various biologically active molecules, including peptidomimetics and enzyme inhibitors. This document explores both enzymatic and chemical approaches, offering insights into the rationale behind these methods and providing detailed protocols for their execution.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids and their derivatives are of significant interest in pharmaceutical research and development. Their incorporation into peptides can induce stable secondary structures and confer resistance to proteolytic degradation. The target molecule, (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, and its enantiomer are versatile compounds with applications in the synthesis of biologically active molecules. The cyanophenyl group, in particular, offers a reactive handle for further molecular elaboration, making it a valuable synthon for drug discovery.[1] The stereochemistry at the β-carbon is crucial for biological activity, necessitating stereoselective synthetic strategies.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure (R)-3-Amino-3-(4-cyanophenyl)propanoic acid can be approached through several strategic pathways. The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. This guide will focus on two primary strategies: enzymatic kinetic resolution and asymmetric chemical synthesis.

Enzymatic Kinetic Resolution: A Green and Efficient Approach

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This approach is often favored for its mild reaction conditions, high enantioselectivity, and environmental compatibility.

One of the most effective methods for the synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is the kinetic resolution of its racemic ethyl ester using lipases. Specifically, Candida antarctica lipase A (CAL-A) has been shown to be highly effective in the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate.[2]

The underlying principle of this method is the faster acylation of the (S)-enantiomer, leaving the (R)-enantiomer of the amino ester largely unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be readily separated. Subsequent hydrolysis of the (R)-ester yields the desired (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation cluster_3 Final Product Generation A Racemic ethyl 3-amino-3- (4-cyanophenyl)propanoate B Enantioselective N-acylation with Candida antarctica lipase A (CAL-A) in neat butyl butanoate A->B C Mixture of (R)-ethyl 3-amino-3- (4-cyanophenyl)propanoate and (S)-N-acylated product B->C D Chromatographic Separation C->D E (R)-ethyl 3-amino-3- (4-cyanophenyl)propanoate D->E F Acid Hydrolysis E->F G (R)-3-Amino-3- (4-cyanophenyl)propanoic acid F->G

Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate.

Alternative Biocatalytic Approaches

Beyond lipases, other enzyme classes have demonstrated utility in the synthesis of chiral β-amino acids and could be adapted for the synthesis of the target molecule.

  • ω-Transaminases: These enzymes catalyze the transfer of an amino group from a donor to a keto acid acceptor. A retro-synthetic analysis suggests that a corresponding β-keto acid could be a precursor to (R)-3-Amino-3-(4-cyanophenyl)propanoic acid via an asymmetric amination catalyzed by an (R)-selective ω-transaminase. Kinetic resolution of racemic β-amino acids using ω-transaminases has also been reported to produce (R)-β-amino acids with excellent enantiomeric excess.[3]

  • β-Aminopeptidases: These enzymes can be employed for the kinetic resolution of racemic β-amino acid amides.[4][5] The L-enantiomer is preferentially hydrolyzed, leaving the D-enantiomer (which corresponds to the R-configuration for this specific molecule) in high enantiomeric purity.

  • Nitrile-hydrolyzing Enzymes: Organisms like Rhodococcus species possess nitrile hydratases and amidases that can be used in cascade reactions for the enantioselective hydrolysis of aminonitriles.[6] This suggests a potential route starting from a suitable cyanohydrin derivative.

Asymmetric Chemical Synthesis

While enzymatic methods are often preferred, classical asymmetric chemical synthesis provides a powerful and versatile alternative. These methods typically involve the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction.

  • Asymmetric Hydrogenation: A common strategy for the synthesis of chiral amino acids is the asymmetric hydrogenation of a prochiral enamine or dehydroamino acid precursor.[7] This approach would involve the synthesis of a β-amino acrylic acid derivative, followed by hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

  • Mannich-type Reactions: The Mannich reaction, which involves the aminoalkylation of a carbon nucleophile, is a fundamental C-C bond-forming reaction that can be rendered asymmetric.[8] The use of chiral catalysts or chiral starting materials can lead to the enantioselective formation of β-amino carbonyl compounds, which can then be converted to the desired β-amino acid.

General Scheme: Asymmetric Hydrogenation

G A β-(4-cyanophenyl)-β-amino acrylic acid derivative B Asymmetric Hydrogenation (Chiral Catalyst, H2) A->B C Protected (R)-3-Amino-3- (4-cyanophenyl)propanoic acid B->C D Deprotection C->D E (R)-3-Amino-3- (4-cyanophenyl)propanoic acid D->E

Caption: A generalized workflow for the asymmetric hydrogenation approach to (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis and resolution of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid based on established literature.[2][9]

Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

This initial step provides the substrate for enzymatic resolution.

Step 1: Synthesis of Racemic 3-Amino-3-(4-cyanophenyl)propanoic acid

  • Materials: 4-cyanobenzaldehyde, malonic acid, ammonium acetate, ethanol.

  • Procedure:

    • A mixture of 4-cyanobenzaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed for several hours.

    • The reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is recrystallized from an appropriate solvent to yield racemic 3-amino-3-(4-cyanophenyl)propanoic acid.

Step 2: Esterification

  • Materials: Racemic 3-amino-3-(4-cyanophenyl)propanoic acid, ethanol, thionyl chloride (or other suitable esterification reagent).

  • Procedure:

    • The racemic amino acid is suspended in ethanol and cooled in an ice bath.

    • Thionyl chloride is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure, and the resulting crude ester is purified, typically by crystallization of its hydrochloride salt.

Enzymatic Resolution of (±)-Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

This protocol details the lipase-catalyzed kinetic resolution.

  • Materials: Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, Candida antarctica lipase A (CAL-A) immobilized on a solid support, butyl butanoate, organic solvent (e.g., diisopropyl ether).

  • Procedure:

    • The racemic ethyl ester is dissolved in neat butyl butanoate.

    • Immobilized CAL-A is added to the solution.

    • The reaction mixture is stirred at a controlled temperature (e.g., 45°C) and the progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

    • The enzyme is removed by filtration.

    • The filtrate, containing the unreacted (R)-ester and the N-acylated (S)-amide, is processed for separation.

Isolation and Hydrolysis of (R)-ethyl 3-amino-3-(4-cyanophenyl)propanoate
  • Procedure:

    • The components of the filtrate are separated by column chromatography.

    • The fractions containing the (R)-ester are collected and the solvent is evaporated.

    • The purified (R)-ester is then hydrolyzed using an acidic solution (e.g., 6M HCl) under reflux.

    • After completion of the hydrolysis, the reaction mixture is cooled and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

    • The solid is collected by filtration, washed, and dried to yield (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Data Summary and Comparison

The choice of synthetic route can significantly impact the yield and enantiomeric excess (e.e.) of the final product. The following table summarizes typical outcomes for the discussed methods.

Synthesis MethodKey Reagents/CatalystTypical YieldTypical Enantiomeric Excess (e.e.)AdvantagesDisadvantages
Enzymatic Kinetic Resolution Candida antarctica lipase A~40-45% (for the R-enantiomer)>99%High enantioselectivity, mild conditions, environmentally friendlyMaximum theoretical yield is 50%, requires separation of product and unreacted starting material
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium catalystCan be high (>80%)Can be >95%Potentially high yield and e.e., direct asymmetric synthesisRequires specialized and often expensive catalysts, may require high pressure
ω-Transaminase Resolution (R)-selective ω-transaminase~45-50%>99%High enantioselectivity, mild aqueous conditionsRequires a suitable keto-acid precursor or efficient resolution conditions

Conclusion and Future Perspectives

The synthesis of enantiomerically pure (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is achievable through multiple effective strategies. Enzymatic kinetic resolution using Candida antarctica lipase A stands out as a highly efficient and selective method, particularly for producing material with very high enantiopurity.[2] Asymmetric chemical methods, such as catalytic hydrogenation, offer the potential for higher yields in a direct synthesis but may require more specialized and costly reagents.

The continued development of novel biocatalysts, including engineered enzymes with enhanced substrate specificity and stability, will undoubtedly expand the toolbox for the synthesis of this and other chiral β-amino acids. Furthermore, the integration of biocatalytic steps into chemo-enzymatic synthesis cascades holds great promise for developing more efficient, sustainable, and economically viable routes to these valuable pharmaceutical building blocks.

References

  • Forgó, P., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Asymmetric synthesis of unusual amino acids. (1995). In Methods in Molecular Biology (Vol. 43, pp. 227-248). Humana Press. [Link]

  • Heck, T., et al. (2009). Kinetic Resolution of Aliphatic Beta-Amino Acid Amides by Beta-Aminopeptidases. ChemBioChem, 10(9), 1558–1561. [Link]

  • Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Suginome, M., Uehlin, L., & Murakami, M. (2004). Aminoboranes as Iminium Ion Generators in the Mannich-Type Three-Component Reaction. Journal of the American Chemical Society, 126(41), 13196–13197. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. [Link]

  • Sharma, M., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 203, 54–61. [Link]

  • Heck, T., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ResearchGate. [Link]

  • Vejvoda, V., et al. (2010). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Molecules, 15(4), 2510–2545. [Link]

Sources

Exploratory

Enantioselective synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid Introduction: The Significance of a Chiral Building Block (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid

Introduction: The Significance of a Chiral Building Block

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyanophenyl group and chiral amine center make it a valuable building block for synthesizing complex bioactive molecules and peptidomimetics.[1][2] The incorporation of such unnatural amino acids can enhance the metabolic stability, conformational rigidity, and biological activity of peptide-based drugs.

The primary challenge in synthesizing this molecule lies in the precise control of the stereochemistry at the C3 position to exclusively obtain the (R)-enantiomer. This guide provides an in-depth analysis of field-proven, enantioselective strategies, focusing on the causality behind the methods and providing actionable protocols for researchers. We will explore three principal pathways: enzymatic kinetic resolution, catalytic asymmetric hydrogenation, and chiral auxiliary-mediated diastereoselective synthesis.

Strategy 1: Enzymatic Kinetic Resolution

This classical yet highly effective method leverages the intrinsic chirality of enzymes to differentiate between enantiomers in a racemic mixture. The core principle involves the selective transformation of one enantiomer, allowing for the easy separation of the unreacted, desired enantiomer.

Causality and Rationale

The success of this method hinges on the high stereoselectivity of lipases, particularly Candida antarctica Lipase A (CAL-A), in catalyzing N-acylation reactions.[3] The enzyme's active site creates a chiral pocket that preferentially binds and catalyzes the acylation of the (S)-enantiomer of the amino ester substrate. This leaves the (R)-enantiomer ester largely unreacted. The significant difference in reaction rates for the two enantiomers results in a highly efficient kinetic resolution.

Experimental Workflow: Enzymatic Resolution

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Hydrolysis A Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate B Enantioselective N-Acylation (Candida antarctica Lipase A) A->B C Separation of Mixture B->C D (R)-Ester C->D E Hydrolysis D->E F Target Molecule: (R)-3-Amino-3-(4-cyanophenyl)propanoic acid E->F

Caption: Workflow for enzymatic resolution of a racemic amino ester.

Detailed Protocol: Lipase-Catalyzed Resolution
  • Synthesis of Racemic Substrate: Prepare racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate via a standard procedure, such as the Strecker synthesis followed by esterification, starting from 4-cyanobenzaldehyde.

  • Enzymatic Acylation:

    • Suspend the racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate in a suitable organic solvent, such as neat butyl butanoate, which also acts as the acyl donor.[3]

    • Add Candida antarctica lipase A (CAL-A) to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 40-50°C) and monitor the conversion by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining substrate.

  • Separation:

    • Once the reaction is complete, filter off the enzyme.

    • The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer ester. These can be separated using standard chromatographic techniques (e.g., column chromatography) due to their different polarities.

  • Hydrolysis:

    • Treat the isolated (R)-ester with aqueous acid (e.g., HCl) or base (e.g., LiOH) followed by neutralization to hydrolyze the ester and yield the final product, (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Data Summary: Enzymatic Resolution
ParameterValue/ConditionSource
EnzymeCandida antarctica Lipase A (CAL-A)[3]
SubstrateRacemic ethyl 3-amino-3-(4-cyanophenyl)propanoate[3]
Acyl Donor/SolventButyl butanoate[3]
Theoretical Max. Yield50%N/A
Reported Enantiomeric Excess (ee)>99% for the unreacted ester[3]

Strategy 2: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most powerful and atom-economical methods for creating chiral centers. This approach involves the direct conversion of a prochiral olefin precursor into a chiral product using a chiral transition-metal catalyst.

Causality and Rationale

This strategy relies on the synthesis of a β-(acylamino)acrylate precursor. The C=C double bond of this precursor is then hydrogenated in the presence of a chiral rhodium catalyst. The catalyst, typically composed of a rhodium center and a chiral bisphosphine ligand (e.g., Me-DuPhos or BICP), creates a specific three-dimensional environment.[4][5] The substrate coordinates to the metal center in a low-energy transition state, which exposes one face of the double bond to the incoming hydrogen. This facial selectivity, dictated by the ligand's chirality, results in the formation of one enantiomer in high excess. Rhodium-catalyzed systems are particularly effective for β-(acylamino)acrylates, often achieving exceptional levels of enantioselectivity (up to 99.6% ee).[4]

Experimental Workflow: Asymmetric Hydrogenation

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection A Prochiral Precursor: β-(Acylamino)acrylate B [Rh(COD)-Ligand]* Catalyst H₂, Pressure A->B C Protected (R)-β-Amino Acid B->C D Hydrolysis C->D E Target Molecule: (R)-3-Amino-3-(4-cyanophenyl)propanoic acid D->E

Caption: General workflow for Rh-catalyzed asymmetric hydrogenation.

Detailed Protocol: Rhodium-Catalyzed Hydrogenation
  • Precursor Synthesis: Synthesize the corresponding β-(acetylamino)acrylate precursor starting from 4-cyanobenzaldehyde and N-acetylglycine via an Erlenmeyer-Plöchl reaction.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the β-(acylamino)acrylate substrate in a degassed solvent such as methanol.

    • Add the rhodium catalyst, which can be pre-formed or generated in situ from a precursor like [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos).

    • Pressurize the reactor with hydrogen gas (typically 1-20 atm).

    • Stir the reaction at room temperature until the substrate is fully consumed (monitored by TLC or LC-MS).

  • Work-up and Deprotection:

    • Concentrate the reaction mixture. The crude product is the protected β-amino acid ester.

    • Hydrolyze the ester and acyl protecting groups under acidic or basic conditions to obtain the final (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Data Summary: Asymmetric Hydrogenation
ParameterValue/ConditionSource
Catalyst SystemRhodium with chiral bisphosphine ligands (e.g., Me-DuPhos, BICP)[4][5]
Substrateβ-(Acylamino)acrylates[4]
Hydrogen Pressure1-20 atm[4]
Typical YieldHigh (>90%)[6][7]
Reported Enantiomeric Excess (ee)Up to 99.6%[4]

Strategy 3: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach involves covalently attaching a chiral molecule—the auxiliary—to the substrate. The auxiliary then directs a subsequent reaction to occur on a specific face of the molecule, thereby creating the desired stereocenter.

Causality and Rationale

The logic behind this method is steric control. A well-chosen chiral auxiliary, such as pseudoephedrine, creates a rigid conformational bias in the substrate.[8] When a glycinamide derivative of pseudoephedrine is deprotonated to form an enolate, the bulky phenyl and methyl groups of the auxiliary effectively shield one face of the planar enolate. Consequently, an incoming electrophile (in this case, an imine derived from 4-cyanobenzaldehyde) can only attack from the opposite, less sterically hindered face. This process leads to the formation of one diastereomer in high excess. The auxiliary can then be cleaved under mild conditions, releasing the enantiomerically enriched target molecule.

Experimental Workflow: Chiral Auxiliary Approach

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Glycine + Chiral Auxiliary (e.g., Pseudoephedrine) B Enolate Formation (Base) A->B C Reaction with 4-Cyanobenzaldehyde Imine B->C D Diastereomerically Enriched Adduct C->D E Mild Hydrolysis D->E F Target Molecule: (R)-3-Amino-3-(4-cyanophenyl)propanoic acid E->F

Caption: Workflow using a chiral auxiliary for stereocontrol.

Detailed Protocol: Pseudoephedrine Auxiliary Method
  • Prepare the Glycinamide: Synthesize (R,R)-pseudoephedrine glycinamide from (R,R)-pseudoephedrine and a protected glycine derivative.[8]

  • Diastereoselective Mannich Reaction:

    • Dissolve the pseudoephedrine glycinamide in an anhydrous solvent like THF and cool to -78°C.

    • Add a strong base, such as lithium hexamethyldisilazide (LiHMDS), to form the lithium enolate.

    • In a separate flask, prepare the N-PMP (p-methoxyphenyl) imine of 4-cyanobenzaldehyde.

    • Add the imine solution to the enolate and allow the reaction to proceed at low temperature.

  • Auxiliary Cleavage:

    • After the reaction is complete, quench and perform an aqueous work-up.

    • The resulting diastereomerically enriched adduct can be purified by crystallization or chromatography.

    • Cleave the auxiliary by mild acid hydrolysis (e.g., aqueous HCl) to release the β-amino acid. The water-soluble pseudoephedrine auxiliary can be recovered and recycled.

Data Summary: Chiral Auxiliary Method
ParameterValue/ConditionSource
AuxiliaryPseudoephedamine, BINOL-derivatives[8][9]
Key ReactionDiastereoselective enolate alkylation or Mannich reaction[8]
StoichiometryRequires stoichiometric use of the chiral auxiliary[9]
Typical YieldModerate to high[8]
Diastereomeric Excess (de)Often >95%[8]

Comparative Analysis and Conclusion

The optimal synthetic strategy depends on the specific requirements of the project, such as scale, cost, and available equipment.

FeatureEnzymatic ResolutionAsymmetric HydrogenationChiral Auxiliary
Enantioselectivity Excellent (>99% ee)Excellent (often >98% ee)Excellent (>95% de)
Yield Low (Max 50% theoretical)High (>90%)Moderate to High
Atom Economy PoorExcellentPoor
Scalability Moderate to HighExcellentModerate
Key Cost Driver Enzyme, longer process timePrecious metal catalyst, ligandStoichiometric auxiliary
Key Advantage High ee, mild conditionsHigh efficiency and yieldPredictable stereocontrol
Key Disadvantage 50% yield limitCost of catalyst/ligandMultiple steps (add/remove)

For large-scale, industrial production where efficiency, yield, and atom economy are paramount, Catalytic Asymmetric Hydrogenation is the superior methodology.[6][7] Its high-throughput nature and exceptional enantioselectivity make it the industry standard for producing chiral amino acids.

For laboratory-scale synthesis, particularly in a discovery setting, the Chiral Auxiliary method offers a robust and reliable route with predictable stereochemical outcomes without requiring specialized high-pressure equipment.[10]

The Enzymatic Resolution approach remains a valuable tool, especially when a racemic precursor is readily available and high enantiopurity is the primary goal, despite the inherent 50% yield limitation.[3]

Each method provides a viable pathway to the target molecule, and the final choice should be guided by a careful evaluation of project-specific resources and goals.

References

  • Hoen, R., Tiemersma-Wegman, T., Procuranti, B., Lefort, L., de Vries, J. G., Minnaard, A. J., & Feringa, B. L. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 5(2), 267–275. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

  • University of Florida. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. UF Theses and Dissertations. [Link]

  • Liljeblad, A., & Kanerva, L. T. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3463-3468. [Link]

  • Wang, H., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Novartis OAK. (2018). The Synthesis of Chiral Beta-Amino Acids and Beta-Lactams via Oxidative Cleavage of Chiral Dihydropyridones Derived from Vinylogous Mannich Reaction (VMR). [Link]

  • Sci-Hub. (n.d.). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. [Link]

  • GlobalChemMall. (n.d.). (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • ACS Publications. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Synfacts. (n.d.). Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained-Amino Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • ACS Publications. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. [Link]

  • ResearchGate. (n.d.). Scheme 8. Asymmetric synthesis of β 2 -aryl amino acid. [Link]

  • ACS Publications. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. [Link]

  • Sci-Hub. (n.d.). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. [Link]

Sources

Foundational

An In-depth Technical Guide to (R)-3-Amino-3-(4-cyanophenyl)propanoic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, a non-proteinogenic β-amino acid, has emerged as a valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid, a non-proteinogenic β-amino acid, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, including a chiral center and a cyano-substituted phenyl ring, offer opportunities to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics and other bioactive molecules. The presence of the cyano group can influence molecular electronics and provide specific interaction points, while the β-amino acid backbone imparts conformational constraints and resistance to enzymatic degradation compared to its α-amino acid counterparts. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this versatile compound, with a focus on empowering researchers in their drug discovery endeavors. The CAS number for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is 738606-24-1.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is essential for its effective application in research and development.

PropertyValueSource
CAS Number 738606-24-1[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [2]
Appearance White to off-white powder[2]
Melting Point Not available for the pure (R)-enantiomer. The related 3-(4-cyanophenyl)propanoic acid has a melting point of 138-143 °C.[3]
Optical Rotation The (S)-enantiomer has a reported [α]D²⁵ of +3 ± 2° (c=0.15 in H₂O). Therefore, the (R)-enantiomer is expected to be [α]D²⁵ = -3 ± 2° (c=0.15 in H₂O).[2]
LogP 1.73308 (calculated)[1]
Polar Surface Area (PSA) 87.11 Ų (calculated)[1]

Structure:

G cluster_0 (R)-3-Amino-3-(4-cyanophenyl)propanoic acid C10H10N2O2 C10H10N2O2 struct struct

Caption: Chemical structure of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Synthesis and Enantioselective Resolution

The synthesis of enantiomerically pure (R)-3-Amino-3-(4-cyanophenyl)propanoic acid typically involves a two-stage process: the synthesis of the racemic mixture followed by enzymatic resolution.

Part 1: Synthesis of Racemic 3-Amino-3-(4-cyanophenyl)propanoic acid

A common and effective method for the synthesis of the racemic β-amino acid is a modified Rodionov reaction. This one-pot condensation reaction involves an aromatic aldehyde, malonic acid, and a source of ammonia.

Reaction Scheme:

4-cyanobenzaldehyde + Malonic Acid + NH₄OAc → (±)-3-Amino-3-(4-cyanophenyl)propanoic acid

Experimental Protocol: Modified Rodionov Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyanobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol or methanol.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be collected by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials.

  • Purification: The crude racemic 3-amino-3-(4-cyanophenyl)propanoic acid can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

Causality Behind Experimental Choices:

  • Excess Malonic Acid and Ammonium Acetate: Using a slight excess of malonic acid and ammonium acetate helps to drive the reaction to completion by ensuring the full conversion of the limiting reagent, 4-cyanobenzaldehyde.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the condensation and decarboxylation steps involved in the Rodionov reaction.

  • Choice of Solvent: Ethanol and methanol are good solvents for the reactants and facilitate the reaction. They are also relatively easy to remove during the work-up process.

Part 2: Enzymatic Resolution of Enantiomers

Enzymatic resolution is a highly efficient and stereoselective method to separate the enantiomers of the racemic amino acid. The method described by Solymár et al. utilizes the enzyme Candida antarctica lipase A (CAL-A) for the enantioselective N-acylation of the corresponding amino ester.[4]

Experimental Workflow:

G cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enzymatic Resolution cluster_hydrolysis Hydrolysis to Free Amino Acid racemic_acid (±)-3-Amino-3-(4-cyanophenyl)propanoic acid esterification Esterification (e.g., SOCl₂ in EtOH) racemic_acid->esterification racemic_ester (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate esterification->racemic_ester enzymatic_acylation Enantioselective N-acylation (Candida antarctica lipase A, Acyl donor) racemic_ester->enzymatic_acylation separation Separation of Acylated and Unreacted Esters enzymatic_acylation->separation s_ester (S)-N-acyl-ethyl 3-amino-3- (4-cyanophenyl)propanoate separation->s_ester r_ester (R)-Ethyl 3-amino-3- (4-cyanophenyl)propanoate (unreacted) separation->r_ester hydrolysis_r Acid Hydrolysis (e.g., HCl) r_ester->hydrolysis_r final_product (R)-3-Amino-3-(4-cyanophenyl)propanoic acid hydrolysis_r->final_product

Caption: Workflow for the synthesis and resolution of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Detailed Protocol: Enzymatic Resolution

  • Esterification of the Racemic Acid: The racemic 3-amino-3-(4-cyanophenyl)propanoic acid is first converted to its ethyl ester by reacting with thionyl chloride in ethanol. This step is crucial as the ester is a better substrate for the lipase.

  • Enzymatic N-acylation: The racemic ethyl ester is subjected to enantioselective N-acylation using Candida antarctica lipase A (CAL-A) in the presence of an acyl donor (e.g., butyl butanoate). The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer largely unreacted.[4]

  • Separation: The resulting mixture contains the N-acylated (S)-ester and the unreacted (R)-ester. These can be separated by standard chromatographic techniques (e.g., column chromatography) due to their different polarities.

  • Hydrolysis: The separated (R)-ethyl ester is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final product, (R)-3-amino-3-(4-cyanophenyl)propanoic acid.

Self-Validating System:

The success of this protocol is validated at each key step. The formation of the racemic acid and its ester can be confirmed by NMR and mass spectrometry. The progress of the enzymatic resolution is monitored by chiral HPLC to determine the enantiomeric excess (e.e.) of the unreacted (R)-ester. The final product's purity and enantiomeric purity are confirmed by HPLC, and its structure is verified by NMR and mass spectrometry. The optical rotation of the final product provides a definitive confirmation of the stereochemistry.

Structural Verification by NMR Spectroscopy

Predicted ¹H NMR Spectrum (in D₂O):

  • Aromatic Protons (H-2, H-3, H-5, H-6): Two doublets in the range of δ 7.5-7.8 ppm, corresponding to the four protons on the phenyl ring. The protons ortho to the cyano group will be further downfield.

  • Methine Proton (H-α): A triplet or multiplet around δ 4.5-4.8 ppm, coupled to the adjacent methylene protons.

  • Methylene Protons (H-β): A doublet or multiplet in the range of δ 2.8-3.1 ppm, coupled to the methine proton.

Predicted ¹³C NMR Spectrum (in D₂O):

  • Carboxyl Carbon (C=O): A signal in the range of δ 175-180 ppm.

  • Aromatic Carbons: Signals between δ 110-150 ppm. The carbon attached to the cyano group (C-4) and the carbon attached to the amino-propyl chain (C-1) will have distinct shifts. The carbon of the cyano group itself will appear around δ 118-120 ppm.

  • Methine Carbon (C-α): A signal around δ 50-55 ppm.

  • Methylene Carbon (C-β): A signal around δ 40-45 ppm.

Applications in Drug Development and Research

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a valuable building block for the synthesis of peptidomimetics and other small molecules with therapeutic potential.

Peptide Therapeutics

The incorporation of this non-natural amino acid into peptide sequences can lead to improved stability, bioavailability, and target engagement. The β-amino acid structure provides resistance to proteolysis, prolonging the half-life of the peptide drug. The cyanophenyl group can participate in specific interactions with biological targets and modulate the electronic properties of the molecule.

Workflow for Incorporation into Peptides:

G start (R)-3-Amino-3- (4-cyanophenyl)propanoic acid protection N-terminal Protection (e.g., Boc or Fmoc) start->protection activated_aa Protected and Activated Amino Acid protection->activated_aa spps Solid-Phase Peptide Synthesis (SPPS) activated_aa->spps peptide Peptide containing the non-natural amino acid spps->peptide deprotection Deprotection and Cleavage peptide->deprotection final_peptide Final Peptide Therapeutic deprotection->final_peptide

Caption: General workflow for incorporating the title compound into a peptide sequence.

Anticancer and Antioxidant Potential

Derivatives of 3-amino-3-phenylpropanoic acid have shown promise as scaffolds for the development of novel anticancer and antioxidant agents. Studies on related compounds have demonstrated that modifications to the phenyl ring and the amino and carboxyl groups can lead to potent biological activity.[5][6] The cyanophenyl moiety, in particular, is found in several approved drugs and is known to contribute to target binding and improved pharmacokinetic profiles.[7] While specific studies on the anticancer or antioxidant activity of (R)-3-amino-3-(4-cyanophenyl)propanoic acid itself are not widely reported, its structural similarity to other bioactive molecules suggests it as a promising starting point for medicinal chemistry campaigns.

Conclusion

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral building block with significant potential in drug discovery and development. Its synthesis via a robust racemic preparation followed by efficient enzymatic resolution makes it an accessible component for creating novel therapeutic agents. The unique combination of a β-amino acid backbone and a functionalized aromatic ring provides medicinal chemists with a powerful tool to design molecules with enhanced stability, target affinity, and desirable pharmacokinetic properties. As the demand for innovative therapeutics continues to grow, the applications of specialized amino acids like this one are expected to expand, paving the way for new treatments for a wide range of diseases.

References

  • Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(11), 1893–1897.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Pitt, N. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. Available from: [Link]

  • GlobalChemMall. (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]

  • PubChem. (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. Available from: [Link]

  • Williamson, M. P., & Asakura, T. (1993). Empirical comparisons of models for chemical-shift calculation in proteins. Journal of Magnetic Resonance, Series B, 101(1), 63-71.
  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647–1651.
  • Kavaliauskas, P., Petraitis, V., & Šačkus, A. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045.
  • Cook, C. W., Viola, D., Byrne, S., & Drouet d'Aubigny, C. (2019, March). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. In Lunar and Planetary Science Conference (No. 2132, p. 1224).
  • Spera, S., & Bax, A. (1991). Empirical correlation between protein backbone conformation and Cα and Cβ 13C nuclear magnetic resonance chemical shifts. Journal of the American Chemical Society, 113(14), 5490-5492.
  • Kanan, S. M., & Al-Nuri, M. A. (2018). Antioxidant and anticancer activities of some new synthesized Schiff base compounds. Journal of Chemistry, 2018.
  • GlobalChemMall. (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed spectroscopic analysis of the chiral β-amino acid, (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. As a valua...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of the chiral β-amino acid, (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. As a valuable building block in medicinal chemistry, particularly for the synthesis of neurologically active compounds, a thorough understanding of its structural and spectroscopic properties is paramount. This document outlines the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While actual experimental spectra are proprietary and not publicly available, this guide constructs a detailed, data-driven projection of the expected spectroscopic characteristics based on foundational principles and data from analogous structures. Each section includes a discussion of the underlying scientific principles, a detailed experimental protocol, and an in-depth analysis of the anticipated data, providing a robust framework for the characterization of this and similar molecules.

Introduction

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid distinguished by a chiral center at the C3 position and a cyanophenyl substituent. This unique structure makes it a sought-after intermediate in the synthesis of various pharmaceutical agents. The stereochemistry at the C3 position is crucial for its biological activity, and the cyanophenyl moiety offers a site for further chemical modification.

Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide serves as a virtual senior application scientist's walkthrough of the expected spectroscopic data for the title compound, grounded in the principles of NMR, IR, and MS.

Molecular Structure and Key Features:

  • Chiral Center: The stereogenic center at C3, bearing the amino group and the cyanophenyl ring, is a key determinant of the molecule's biological interactions.

  • Aromatic System: The para-substituted benzene ring influences the electronic properties of the molecule and provides characteristic signals in NMR and IR spectroscopy.

  • Functional Groups: The carboxylic acid (-COOH), primary amine (-NH2), and nitrile (-C≡N) groups each have distinct spectroscopic signatures that will be explored in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The Causality Behind Experimental Choices in NMR

The selection of an appropriate deuterated solvent is the most critical first step in preparing an amino acid for NMR analysis. Amino acids exist as zwitterions in neutral pH and have limited solubility in common organic solvents like chloroform-d (CDCl3). For (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice. Its high polarity effectively solvates the zwitterionic form, and its deuterium exchangeable protons do not interfere with the signals from the analyte's N-H and O-H protons, allowing for their observation. Water-d2 (D2O) is another option, though it will lead to the exchange and subsequent disappearance of the -NH2 and -COOH proton signals.

The choice of a standard 400-600 MHz spectrometer provides a good balance between resolution and accessibility for routine characterization. Higher field strengths would offer greater signal dispersion, which could be beneficial for more complex analogs.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

    • Dissolve the sample in ~0.7 mL of DMSO-d6 in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrumental Setup (Typical Parameters):

    • Spectrometer: 500 MHz NMR Spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 298 K.

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-32.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Predicted ¹H NMR Spectrum and Interpretation (500 MHz, DMSO-d6)

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5broad singlet1H-COOHThe acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
~8.0 - 7.8doublet2HAr-H (ortho to -CN)Protons on the aromatic ring ortho to the electron-withdrawing cyano group are deshielded and appear downfield. They will be split by the meta protons.
~7.6doublet2HAr-H (meta to -CN)Protons on the aromatic ring meta to the cyano group are less deshielded than the ortho protons. They will be split by the ortho protons.
~4.5triplet1HCH(-NH2)The methine proton is adjacent to the electron-withdrawing aromatic ring and the amino group, shifting it downfield. It will be split into a triplet by the adjacent CH2 group.
~3.0doublet of doublets2H-CH2-The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, likely a doublet of doublets, due to coupling with the methine proton.
~2.5broad singlet2H-NH2The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on concentration and temperature.
Predicted ¹³C NMR Spectrum and Interpretation (125 MHz, DMSO-d6)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~172-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~145Ar-C (ipso to CH)The aromatic carbon attached to the amino-propanoic acid chain.
~133Ar-CH (ortho to -CN)The aromatic carbons ortho to the cyano group are deshielded.
~129Ar-CH (meta to -CN)The aromatic carbons meta to the cyano group.
~119-C≡NThe carbon of the nitrile group has a characteristic chemical shift in this region.
~111Ar-C (ipso to -CN)The aromatic carbon attached to the cyano group.
~52CH(-NH2)The chiral methine carbon, attached to the nitrogen and the aromatic ring.
~40-CH2-The aliphatic methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

The Causality Behind Experimental Choices in IR

For a solid sample like (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, the Potassium Bromide (KBr) pellet method is a common and reliable technique. KBr is transparent in the typical IR range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample, minimizing scattering effects. The key to a good KBr pellet is to ensure the sample is finely ground and thoroughly mixed with the KBr to create a homogenous, transparent pellet. This prevents spectral artifacts and ensures good signal quality.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Gently grind a small amount (~1-2 mg) of the sample with a mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder and mix thoroughly.

    • Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid, amine, nitrile, and aromatic functionalities.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityComments
3200-2500O-H stretchCarboxylic AcidBroad, StrongThis very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid and often overlaps with C-H stretches.
3400-3200N-H stretchPrimary AmineMediumA primary amine will typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations.
~3050C-H stretchAromaticMediumAromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
~2950C-H stretchAliphaticMediumAliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.
~2230C≡N stretchNitrileStrong, SharpThe nitrile stretch is a very characteristic and easily identifiable sharp peak.
~1710C=O stretchCarboxylic AcidStrongThe carbonyl stretch of the carboxylic acid is a strong, prominent absorption.
~1600, ~1480C=C stretchAromatic RingMediumThese absorptions are characteristic of the benzene ring.
~1580N-H bendPrimary AmineMediumThe scissoring vibration of the primary amine.
~840C-H bendAromatic (para-substituted)StrongThe out-of-plane bending vibration for a 1,4-disubstituted benzene ring is a strong and diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce structural information through fragmentation analysis.

The Causality Behind Experimental Choices in MS

Electrospray Ionization (ESI) is the preferred ionization method for a polar, non-volatile molecule like (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. ESI is a "soft" ionization technique that typically produces intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS), often performed on Orbitrap or FT-ICR instruments, is invaluable for confirming the elemental composition by providing highly accurate mass measurements.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Data Acquisition (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Infusion: Direct infusion of the sample solution into the ESI source via a syringe pump.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Predicted Mass Spectrum and Interpretation

The molecular formula of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is C₁₀H₁₀N₂O₂. The monoisotopic mass is 190.0742 g/mol .

  • Positive Ion Mode [M+H]⁺: The most abundant ion is expected to be the protonated molecule at m/z 191.0815 .

  • Negative Ion Mode [M-H]⁻: The deprotonated molecule should be observed at m/z 189.0669 .

Predicted Fragmentation Pattern (from [M+H]⁺):

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragment ions.

G cluster_0 Fragmentation Pathway parent [M+H]⁺ m/z = 191.08 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 173.07 parent->frag1 - H₂O frag2 Loss of COOH [M+H-HCOOH]⁺ m/z = 145.08 parent->frag2 - HCOOH frag3 [C₈H₇N]⁺ fragment m/z = 117.06 frag2->frag3 - C₂H₄ frag4 [C₇H₄N]⁺ fragment m/z = 102.04 frag3->frag4 - CH₃

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

  • Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 173.07.

  • Loss of Formic Acid (HCOOH): Decarboxylation is a favorable fragmentation, resulting in a significant peak at m/z 145.08.

  • Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is also likely, leading to fragments corresponding to the cyanophenylmethylamine cation or related structures.

Conclusion

The comprehensive spectroscopic analysis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, integrating NMR, IR, and MS techniques, provides a detailed and self-validating confirmation of its molecular structure. The predicted data presented in this guide, derived from fundamental principles and analysis of analogous compounds, offers a robust framework for researchers to interpret their experimental findings. The characteristic signals in each spectroscopic method—the distinct proton and carbon environments in NMR, the specific vibrational modes of the functional groups in IR, and the molecular ion and fragmentation patterns in MS—collectively serve as a unique fingerprint for this important chiral building block. This guide underscores the necessity of a multi-faceted spectroscopic approach for the unambiguous characterization of novel compounds in the field of drug discovery and development.

References

  • Forgách, P., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

  • PubChem. (n.d.). (r)-3-amino-3-(4-cyano-phenyl)-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemist reviews, 24(1), 3. [Link]

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid

Abstract: This technical guide provides a comprehensive exploration of the potential biological activity of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, a chiral β-amino acid derivative. Drawing upon established principl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive exploration of the potential biological activity of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, a chiral β-amino acid derivative. Drawing upon established principles of medicinal chemistry and pharmacology, this document elucidates the scientific rationale for investigating this compound as a potential therapeutic agent. The primary hypothesis focuses on its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus, based on compelling structure-activity relationship (SAR) data from known inhibitors. Furthermore, this guide presents a detailed roadmap for the experimental validation of this hypothesis, encompassing in silico modeling, in vitro enzymatic and cell-based assays, and preliminary pharmacokinetic profiling. Detailed, field-proven protocols are provided to enable researchers and drug development professionals to rigorously assess the therapeutic potential of this promising molecule.

Introduction: The Emerging Therapeutic Potential of β-Amino Acids

β-amino acids are structural isomers of the proteinogenic α-amino acids and are characterized by the presence of two carbon atoms separating the amino and carboxyl functional groups.[1] This seemingly subtle structural alteration imparts significant conformational flexibility and, crucially, enhanced resistance to proteolytic degradation compared to their α-amino acid counterparts. These properties have positioned β-amino acids as privileged scaffolds in modern drug discovery, finding applications in the development of receptor agonists and antagonists, antimicrobial peptides, and enzyme inhibitors.[2]

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral β-amino acid that has been identified as a versatile building block in medicinal chemistry, particularly in the synthesis of biologically active molecules.[3] Its unique structure, featuring a stereochemically defined β-amino group and an aromatic cyanophenyl moiety, suggests a strong potential for specific interactions with biological targets. This guide will primarily focus on the compelling hypothesis that this compound may act as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.

The DPP-4 Inhibition Hypothesis: A Mechanistic Rationale

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in the inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-4 effectively dampens this insulinotropic signal.[6] Inhibition of DPP-4 prolongs the action of endogenous incretins, leading to improved glycemic control in patients with type 2 diabetes mellitus.[7]

The structural features of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid align remarkably well with the known pharmacophore of DPP-4 inhibitors:

  • The β-Amino Acid Scaffold: Many potent DPP-4 inhibitors, including the blockbuster drug sitagliptin, are based on a β-amino acid core. This scaffold is thought to mimic the dipeptide substrate of DPP-4, allowing the inhibitor to bind effectively to the enzyme's active site.[8]

  • The Cyanophenyl Moiety: The cyanophenyl group is a common feature in several classes of DPP-4 inhibitors. The nitrile group can act as a key interacting element, often forming a covalent or non-covalent interaction with the catalytic serine residue (Ser630) in the DPP-4 active site.[8]

  • Chirality: The stereochemistry of the β-amino acid is crucial for optimal binding to the chiral active site of DPP-4. The (R)-configuration of the target compound is a key aspect of its potential interaction and inhibitory activity.

In Silico Corroboration: Pharmacophore Modeling

To computationally assess the likelihood of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid binding to DPP-4, a pharmacophore model can be generated based on the structures of known DPP-4 inhibitors.[2][9][10] A typical DPP-4 inhibitor pharmacophore consists of key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.[3][11]

A hypothetical pharmacophore model for DPP-4 inhibitors is presented below.

DPP4_Pharmacophore cluster_0 DPP-4 Active Site cluster_1 (R)-3-Amino-3-(4-cyanophenyl)propanoic acid S1_pocket S1 Pocket (Hydrophobic) S2_pocket S2 Pocket (Aromatic/Hydrophobic) Catalytic_Triad Catalytic Triad (Ser630, Asp708, His740) Amino_group Amino Group (H-bond donor) Amino_group->Catalytic_Triad Interaction Carboxyl_group Carboxyl Group (H-bond acceptor/donor) Carboxyl_group->S2_pocket Interaction Cyanophenyl_group Cyanophenyl Group (Aromatic/Hydrophobic/ Potential H-bond acceptor) Cyanophenyl_group->S1_pocket Binding

Caption: Hypothetical pharmacophore model for DPP-4 inhibition.

This model suggests that the amino group of our target compound could interact with the catalytic triad of DPP-4, while the cyanophenyl group fits into the hydrophobic S1 pocket. The carboxyl group may also form additional interactions.

A Roadmap for Experimental Validation

The following sections outline a systematic, multi-tiered approach to experimentally validate the hypothesized biological activity of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid

The enantiomerically pure synthesis of chiral β-amino acids is a well-established field in organic chemistry.[1][12][13][14] A common strategy involves the asymmetric hydrogenation of a prochiral β-amino acrylic acid derivative using a chiral catalyst.[15]

Illustrative Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., 4-cyanobenzaldehyde, malonic acid derivative) Intermediate1 Prochiral β-Amino Acrylic Acid Derivative Start->Intermediate1 Condensation Hydrogenation Asymmetric Hydrogenation (Chiral Catalyst, e.g., Rh- or Ru-based) Intermediate1->Hydrogenation Product (R)-3-Amino-3-(4-cyanophenyl)propanoic acid Hydrogenation->Product Purification Purification & Characterization (Chromatography, NMR, MS, Chiral HPLC) Product->Purification

Caption: General workflow for the synthesis of the target compound.

A detailed, step-by-step protocol for a potential synthetic route should be developed and optimized based on literature precedents.

Tier 1: In Vitro Enzymatic Assays

The initial and most direct assessment of the compound's activity is through an in vitro DPP-4 inhibition assay.

Protocol: Fluorometric DPP-4 Inhibition Assay [16][17][18][19]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid against recombinant human DPP-4.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compound: (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, dissolved in a suitable solvent (e.g., DMSO)

    • Positive control: A known DPP-4 inhibitor (e.g., sitagliptin)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In the microplate, add the assay buffer, the DPP-4 enzyme, and the test compound or control to designated wells. Include wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity over time at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation:

CompoundIC50 (nM) against DPP-4
(R)-3-Amino-3-(4-cyanophenyl)propanoic acidTo be determined
Sitagliptin (Positive Control)Expected value (e.g., ~20 nM)
Tier 2: Cell-Based Functional Assays

Positive results from the enzymatic assay should be followed by cell-based assays to assess the compound's activity in a more physiologically relevant context.[20][21][22][23][24]

Experimental Workflow for Cell-Based Assays:

Cell_Assay_Workflow Cell_Culture Cell Line Culture (e.g., INS-1E for insulin secretion, 3T3-L1 for glucose uptake) Compound_Treatment Treatment with (R)-3-Amino-3-(4-cyanophenyl)propanoic acid Cell_Culture->Compound_Treatment Assay1 Insulin Secretion Assay (ELISA or HTRF) Compound_Treatment->Assay1 Assay2 Glucose Uptake Assay (Radiolabeled or Fluorescent Glucose Analog) Compound_Treatment->Assay2 Data_Analysis Data Analysis & Interpretation Assay1->Data_Analysis Assay2->Data_Analysis

Caption: Workflow for cell-based functional assays.

Protocol: Insulin Secretion Assay in INS-1E Cells

  • Objective: To determine if the test compound can potentiate glucose-stimulated insulin secretion (GSIS) in a pancreatic β-cell line.

  • Procedure:

    • Culture INS-1E cells to an appropriate confluency.

    • Pre-incubate the cells in a low-glucose medium.

    • Treat the cells with the test compound at various concentrations in the presence of both low and high glucose.

    • After incubation, collect the supernatant.

    • Quantify the amount of secreted insulin in the supernatant using an ELISA or HTRF assay kit.

    • Analyze the data to determine if the compound enhances insulin secretion specifically under high glucose conditions.

Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes

  • Objective: To assess if the compound can enhance insulin-stimulated glucose uptake in an insulin-sensitive cell line.

  • Procedure:

    • Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

    • Serum-starve the mature adipocytes.

    • Treat the cells with the test compound in the presence or absence of insulin.

    • Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent derivative).

    • After incubation, lyse the cells and measure the amount of incorporated labeled glucose.

    • Determine if the compound potentiates insulin-stimulated glucose uptake.

Tier 3: Preliminary ADME-Tox Profiling

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a lead compound is crucial for its further development.[25][26][27][28]

Key In Vitro ADME-Tox Assays:

AssayPurpose
Caco-2 Permeability Assay Predicts intestinal absorption.
Microsomal Stability Assay Assesses metabolic stability in the liver.
CYP450 Inhibition Assay Evaluates the potential for drug-drug interactions.
Plasma Protein Binding Assay Determines the extent of binding to plasma proteins.
Cytotoxicity Assay (e.g., MTT assay in HepG2 cells) Provides an early indication of potential liver toxicity.

Broader Therapeutic Potential and Future Directions

While the primary hypothesis focuses on DPP-4 inhibition, the unique chemical structure of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid warrants exploration of other potential biological activities. Derivatives of 3-aminopropanoic acid have demonstrated antimicrobial and anticancer properties.[23][29] The cyanophenyl moiety is also found in molecules with diverse pharmacological profiles. Therefore, broader screening against other enzyme classes and receptor families could unveil novel therapeutic applications.

Future research should focus on lead optimization, where analogues of the parent compound are synthesized to improve potency, selectivity, and pharmacokinetic properties. In vivo studies in animal models of type 2 diabetes will be the ultimate validation of its therapeutic potential.

Conclusion

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid represents a promising starting point for the development of a novel therapeutic agent. Its structural similarity to known DPP-4 inhibitors provides a strong rationale for its investigation as a treatment for type 2 diabetes. The experimental roadmap outlined in this guide offers a rigorous and systematic approach to validate this hypothesis and explore the full therapeutic potential of this intriguing molecule. The successful execution of these studies could lead to the identification of a new clinical candidate with significant benefits for patients.

References

  • Chem-Impex. (n.d.). (R)-3-Amino-3-(4-cyanophenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A three-dimensional pharmacophore model for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Discovery of novel DPP IV inhibitors: Application of pharmacophore-based virtual screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]

  • Pharmacy Education. (n.d.). Pharmacophore-based virtual screening of bioactive peptides as dipeptidyl peptidase 4 inhibitor for type 2 diabetes mellitus drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

  • Brieflands. (2024, October 28). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • PubMed. (n.d.). A three-dimensional pharmacophore model for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Dove Medical Press. (2024, April 10). Activity of 8-purine derivative as DPP-4 inhibitor. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, January 9). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of DPP IV inhibitors by pharmacophore modeling and QSAR analysis followed by in silico screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • MarinBio. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, April 25). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
  • PubMed Central. (n.d.). ADME of Biologics—What Have We Learned from Small Molecules?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

  • American Diabetes Association. (2022, June 1). 150-OR: The Use of Luminescent Cell-Based Assays for Studying Insulin and Glucagon Secretion and Activity. Retrieved from [Link]

  • Drug Discovery World. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019, July 18). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. Retrieved from [Link]

  • MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. Retrieved from [Link]

Sources

Exploratory

Literature review on beta-amino acid derivatives

An In-depth Technical Guide to Beta-Amino Acid Derivatives: From Synthesis to Therapeutic Frontiers Abstract Beta-amino acids (β-amino acids), structural isomers of the canonical α-amino acids, have emerged from the peri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Beta-Amino Acid Derivatives: From Synthesis to Therapeutic Frontiers

Abstract

Beta-amino acids (β-amino acids), structural isomers of the canonical α-amino acids, have emerged from the periphery of chemical biology to become a cornerstone of modern medicinal chemistry. Characterized by an additional carbon atom in their backbone, these building blocks offer access to a vast chemical space of novel molecular architectures, particularly peptides and small molecules with profound therapeutic potential. The inherent structural difference imparts remarkable resistance to enzymatic degradation, a critical liability of many α-peptide-based drugs. This guide provides a comprehensive exploration of the world of β-amino acid derivatives, navigating from the foundational principles of their stereocontrolled synthesis to their application in creating sophisticated, biologically active compounds. We will dissect key synthetic strategies, elucidate the principles of β-peptide folding, and survey the expanding landscape of their pharmacological applications, offering researchers and drug developers a detailed roadmap to harnessing the unique potential of these versatile molecules.

Introduction: The Significance of the Beta Backbone

In the molecular lexicon of life, α-amino acids are the alphabet, forming the proteins that execute nearly every cellular function. Their β-isomers, however, represent a powerful evolutionary off-ramp, offering a scaffold that nature has used more sparingly but which chemists and pharmacologists now exploit for significant advantage. The fundamental distinction lies in the placement of the amino group on the β-carbon, two atoms away from the carboxyl group, as opposed to the α-carbon in proteinogenic amino acids.

This seemingly minor shift has profound consequences. Most notably, peptides constructed from β-amino acids, known as β-peptides, are highly resistant to degradation by proteases, the enzymes that rapidly break down natural peptides in biological systems.[1] This enhanced metabolic stability addresses one of the most significant hurdles in peptide-based drug development, paving the way for therapeutics with improved bioavailability and longer in vivo half-lives.[1] Furthermore, β-amino acids are foundational to a range of natural products and synthetic drugs, exhibiting diverse pharmacological activities including antimicrobial, anticancer, hypoglycemic, and antifungal properties.[2][3][4][5] As chiral building blocks, they provide a platform for developing a multitude of pharmaceutically active compounds.[6] This guide delves into the core chemistry and application of these remarkable molecules.

The Structural Landscape of β-Amino Acids

The versatility of β-amino acids stems from their expanded structural diversity. Unlike α-amino acids, which have a single stereocenter at the α-carbon (except for glycine), β-amino acids can have chiral centers at either the C2 (α) or C3 (β) position, or both. This gives rise to a richer stereochemical landscape.

Depending on the substitution pattern on the 3-aminoalkanoic acid skeleton, they are classified as:

  • β³-amino acids: Substituted at the β-carbon.

  • β²-amino acids: Substituted at the α-carbon.

  • β²,³-amino acids: Substituted at both the α- and β-carbons.

Each class offers unique conformational constraints and side-chain orientations, which can be exploited in drug design.[7] For any given side chain, there are four possible diastereoisomers, allowing for precise control over the three-dimensional shape of molecules built from these units.[8]

Synthetic Methodologies: Building the Beta Backbone

Efficient and stereoselective synthesis is critical to unlocking the potential of β-amino acids. Over the years, a robust toolkit of synthetic strategies has been developed, ranging from classical organic reactions to modern catalytic methods.

Key Synthetic Strategies
  • Arndt-Eistert Homologation: A classical method for converting α-amino acids into their β-homologues. This sequence involves the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement. While effective, the use of hazardous reagents like diazomethane is a significant drawback.[9]

  • Conjugate Addition (Michael Addition): This powerful C-N bond-forming reaction involves the addition of amine nucleophiles to α,β-unsaturated carbonyl compounds. It is a widely used and versatile method for accessing a variety of β-amino acid derivatives.

  • Mannich-type Reactions: These are three-component reactions involving an aldehyde, an amine, and a compound with an acidic proton (like a ketene silyl acetal), which efficiently construct the β-amino acid backbone.[10] The development of catalytic, asymmetric versions of this reaction has made it a highly valuable tool for generating chiral β-amino acids.

  • Asymmetric Hydrogenation: The metal-catalyzed asymmetric hydrogenation of enamines or β-(acylamino)acrylates is a highly efficient method for producing enantiomerically pure β-amino acids.[5][11][12] Catalysts based on rhodium and ruthenium with chiral phosphine ligands have shown exceptional success in this area.[5]

  • Modern Catalytic Approaches: Recent innovations have introduced more direct and atom-economical routes. These include the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines, which utilize simple, readily available starting materials.[9]

G cluster_start Common Starting Materials cluster_methods Key Synthetic Transformations cluster_product Core Product start1 α,β-Unsaturated Esters method1 Michael Addition start1->method1 + Amine Nucleophile start2 Aldehydes + Amines method2 Mannich Reaction start2->method2 + Ketene Silyl Acetal start3 Alkenes / Aziridines method3 Catalytic Carbonylation/ Carboxylation start3->method3 [Pd] or [Ni] catalyst start4 α-Amino Acids method4 Arndt-Eistert Homologation start4->method4 Multi-step product β-Amino Acid Derivative method1->product method2->product method3->product method4->product

Caption: Key synthetic pathways to β-amino acid derivatives.

Experimental Protocol: Asymmetric Mannich Reaction

The following is a representative protocol for the diastereoselective synthesis of a β-amino acid derivative using a tert-butanesulfinyl imine, a strategy that provides high yields and excellent stereocontrol.[10]

Objective: To synthesize a protected β-amino ester via the addition of a ketene silyl acetal to a chiral N-tert-butanesulfinyl imine.

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • (R)-tert-Butanesulfinamide

  • Titanium (IV) ethoxide (Ti(OEt)₄)

  • Ketene silyl acetal (e.g., of methyl acetate)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add the aldehyde (1.1 eq) and Ti(OEt)₄ (2.0 eq).

    • Stir the reaction mixture at room temperature for 5-12 hours until imine formation is complete (monitored by TLC).

    • Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO₃ with rapid stirring.

    • Filter the resulting suspension through celite, washing the filter cake with ethyl acetate.

    • Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude imine is often used directly in the next step.

  • Mannich Reaction:

    • Cool a solution of the crude N-tert-butanesulfinyl imine in anhydrous THF to -78 °C under a nitrogen atmosphere.

    • Add the ketene silyl acetal (1.5 eq) dropwise via syringe.

    • Stir the reaction at -78 °C for 3-6 hours.

    • Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure protected β-amino ester.

Self-Validation: The high diastereoselectivity of this reaction is driven by the chiral sulfinyl group, which directs the nucleophilic attack of the ketene silyl acetal. The stereochemical outcome can be confirmed by NMR analysis and comparison to literature values. The tert-butanesulfinyl group also serves as a versatile protecting group that can be readily cleaved under acidic conditions.[10]

β-Peptides and Foldamers: Designing Novel Structures

A primary application of β-amino acids is in the construction of β-peptides.[] The additional methylene group in the backbone allows these oligomers to adopt stable, well-defined secondary structures, or "folds," that are distinct from those of α-peptides.[14] These include various helices (such as the 14-helix, 12-helix, and 10/12-helix) and sheet-like structures.[15]

This ability to form predictable secondary structures makes β-peptides a class of "foldamers"—unnatural oligomers that mimic the structural and functional properties of proteins.[1] The stability of these folds is conferred by intramolecular hydrogen bonds, similar to α-peptides.[15] By strategically combining different types of β-amino acids (β², β³, cyclic, etc.), scientists can design β-peptides that mimic the surfaces of natural proteins, enabling them to disrupt protein-protein interactions, a key strategy in modern drug discovery.[16]

G cluster_components Fundamental Units cluster_oligomers Oligomeric Chains cluster_structures Higher-Order Structures (Foldamers) cluster_function Biological Application b_aa β-Amino Acid Monomer b_pep β-Peptide b_aa->b_pep Peptide Synthesis ab_pep α/β-Peptide b_aa->ab_pep a_aa α-Amino Acid Monomer a_aa->ab_pep helix Defined Secondary Structure (e.g., Helix) b_pep->helix Folding ab_pep->helix Folding func Therapeutic Function (e.g., PPI Inhibition) helix->func Structure-Function Relationship

Sources

Foundational

The Advent of the Cyano Handle: A Technical Guide to the Discovery, Synthesis, and Application of Cyanophenyl-Containing Amino Acids

Abstract The introduction of non-canonical amino acids (ncAAs) into the proteomic toolkit has irrevocably expanded the horizons of chemical biology, protein engineering, and drug discovery. Among the diverse array of fun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of non-canonical amino acids (ncAAs) into the proteomic toolkit has irrevocably expanded the horizons of chemical biology, protein engineering, and drug discovery. Among the diverse array of functionalities introduced, the cyano group, particularly when appended to a phenylalanine scaffold, has emerged as a uniquely versatile and powerful tool. This guide provides an in-depth technical exploration of cyanophenyl-containing amino acids, charting their historical discovery, detailing their synthesis through both chemical and biological means, and elucidating their multifaceted applications as sophisticated spectroscopic probes and components in therapeutic design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these remarkable molecular tools.

A Serendipitous Beginning: The History of Cyanophenylalanine

The journey of cyanophenyl-containing amino acids into the scientific mainstream began not as a tool for fundamental protein science, but in the realm of diagnostic medicine. The first notable milestone was a 1994 world patent application by Richard T. Dean and colleagues at Diatide, Inc.[1]. Their work introduced p-cyano-L-phenylalanine (pCNPhe) as a critical component in a chelator for the radionuclide technetium-99m, designed for the imaging of blood clots[1]. This initial application, further detailed in a 1996 article in the Journal of Medicinal Chemistry, highlighted the chemical utility of the cyano-functionalized aromatic ring, though its full potential as a biophysical probe was yet to be realized[1].

It was the unique spectroscopic properties of the nitrile group that propelled pCNPhe from a mere chelating agent to a celebrated molecular reporter. The cyano moiety's vibrational frequency and the fluorescence of the cyanophenyl ring are exquisitely sensitive to the local microenvironment, a feature that was soon exploited by researchers to probe the intricate landscapes of protein structure and dynamics[2][3]. This transition marked the true discovery of cyanophenylalanine as a powerful tool for the molecular sciences.

The Synthetic Toolkit: Preparing Cyanophenyl-Containing Amino Acids

The accessibility of cyanophenyl-containing amino acids is paramount to their widespread adoption. Both chemical and, to a lesser extent, enzymatic methods have been developed to produce these valuable compounds.

Chemical Synthesis: Building from the Bench

Chemical synthesis offers a robust and scalable approach to producing various isomers of cyanophenylalanine. A prevalent method for the synthesis of p-cyanophenylalanine involves the alkylation of a protected aminomalonate.

Protocol: Synthesis of p-Cyanophenylalanine via Malonic Ester Condensation [4]

  • Step 1: Deprotonation of Diethyl 2-[(Benzyloxycarbonyl)amino]malonate.

    • In a round-bottom flask under an inert atmosphere, dissolve diethyl 2-[(benzyloxycarbonyl)amino]malonate in a suitable anhydrous solvent such as ethanol or tetrahydrofuran.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a strong base, such as sodium ethoxide or sodium hydride, portion-wise to the solution with stirring. The base abstracts the acidic proton from the α-carbon of the malonic ester, forming a reactive enolate.

  • Step 2: Alkylation with p-Cyanobenzyl Bromide.

    • To the cooled enolate solution, add p-cyanobenzyl bromide dropwise. The nucleophilic enolate attacks the benzylic carbon of the p-cyanobenzyl bromide, displacing the bromide and forming a new carbon-carbon bond.

    • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 3: Hydrolysis and Decarboxylation.

    • Upon completion of the alkylation, the resulting substituted malonic ester is hydrolyzed. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid in a mixture with acetic acid[4].

    • The acidic conditions cleave both the ester groups and the benzyloxycarbonyl (Cbz) protecting group. The resulting malonic acid derivative is unstable and readily undergoes decarboxylation upon heating, yielding the desired racemic p-cyanophenylalanine.

  • Step 4: Purification.

    • The crude product is then purified, often through recrystallization, to yield the final product.

Causality Behind Experimental Choices: The use of a malonic ester provides an easily deprotonable α-carbon, facilitating the crucial C-C bond formation. The benzyloxycarbonyl protecting group is chosen for its stability during the alkylation step and its facile removal under acidic conditions during hydrolysis. The choice of a strong base ensures complete formation of the enolate for efficient alkylation.

Diagram: Chemical Synthesis of p-Cyanophenylalanine

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation start Diethyl 2-[(benzyloxycarbonyl)amino]malonate enolate Enolate Intermediate start->enolate + NaH / THF alkylated Alkylated Malonic Ester enolate->alkylated + pCNBnBr racemic_pCNPhe Racemic p-Cyanophenylalanine alkylated->racemic_pCNPhe + HCl / Acetic Acid, Heat pCNBnBr p-Cyanobenzyl Bromide

Caption: A simplified workflow for the chemical synthesis of racemic p-cyanophenylalanine.

The synthesis of N-Boc protected cyanophenylalanine derivatives, such as Boc-L-Phe(4-CN)-OH, is also crucial for their use in solid-phase peptide synthesis[5]. These are often prepared by protecting commercially available L-4-cyanophenylalanine with a tert-butyloxycarbonyl (Boc) group.

Enzymatic Synthesis: A Greener Approach

While less common, enzymatic routes for the synthesis of non-canonical amino acids are gaining traction due to their high stereoselectivity and milder reaction conditions. Transaminases, for example, can catalyze the transfer of an amino group to a keto-acid precursor. While specific protocols for p-cyanophenylalanine are not as widespread as for other amino acids, the principle involves the use of an engineered aminotransferase that accepts the corresponding keto-acid of p-cyanophenylalanine as a substrate[6].

Incorporation into Peptides and Proteins: The Gateway to Function

The true utility of cyanophenyl-containing amino acids is realized when they are incorporated into a peptide or protein sequence. This can be achieved through two primary methodologies: solid-phase peptide synthesis for shorter sequences and genetic code expansion for recombinant protein production.

Solid-Phase Peptide Synthesis (SPPS)

For peptides and small proteins, SPPS is the method of choice. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. Fmoc- or Boc-protected cyanophenylalanine derivatives are commercially available and can be readily incorporated into standard SPPS protocols[7][8].

Protocol: Incorporation of Fmoc-L-p-Cyanophenylalanine into a Peptide

  • Step 1: Resin Preparation.

    • Start with a suitable resin (e.g., Wang or Rink amide resin) that is pre-loaded with the C-terminal amino acid of the desired peptide.

  • Step 2: Deprotection.

    • Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).

  • Step 3: Activation and Coupling.

    • In a separate vessel, activate the carboxylic acid group of Fmoc-L-p-cyanophenylalanine. This is typically done using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or diisopropylcarbodiimide (DIC) in the presence of an activator like hydroxybenzotriazole (HOBt).

    • Add the activated Fmoc-L-p-cyanophenylalanine solution to the deprotected resin. The activated carboxyl group reacts with the free N-terminal amine on the resin-bound peptide, forming a new peptide bond.

  • Step 4: Washing.

    • Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Step 5: Repeat Cycle.

    • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Step 6: Cleavage and Deprotection.

    • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Step 7: Purification.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: Solid-Phase Peptide Synthesis Cycle for pCNPhe Incorporation

cluster_0 SPPS Cycle deprotection 1. Deprotection (20% Piperidine/DMF) washing1 2. Washing (DMF) deprotection->washing1 coupling 3. Coupling (Activated Fmoc-pCNPhe) washing1->coupling washing2 4. Washing (DMF) coupling->washing2 washing2->deprotection Repeat for next amino acid start_resin Resin with growing peptide chain start_resin->deprotection cluster_0 In the Host Cell cluster_1 Translation at the Ribosome pCNPhe p-Cyanophenylalanine (in media) ortho_aaRS Orthogonal aaRS pCNPhe->ortho_aaRS charged_tRNA pCNPhe-tRNA(CUA) ortho_aaRS->charged_tRNA Charging ortho_tRNA Orthogonal tRNA(CUA) ortho_tRNA->ortho_aaRS ribosome Ribosome charged_tRNA->ribosome protein Growing Polypeptide Chain ribosome->protein Incorporation of pCNPhe mRNA mRNA with UAG codon mRNA->ribosome

Sources

Exploratory

A Technical Guide to the Chiral Purity Determination of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

Introduction In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the rigorous determination of chiral purity is a non-negotiable aspect of drug synthesis and quality control. This guide provides an in-depth technical overview of the methodologies for ascertaining the chiral purity of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, a versatile building block in medicinal chemistry.[1] The structural nuances of this β-amino acid derivative, featuring a cyanophenyl group, necessitate tailored analytical strategies to ensure the desired enantiomer is present in high excess.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will delve into the two primary analytical techniques for chiral purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we will explore the underlying principles, provide detailed experimental workflows, and discuss the rationale behind methodological choices, ensuring a comprehensive and self-validating approach to this critical analytical challenge.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely employed technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[3] The fundamental principle lies in the differential interaction of enantiomers with a chiral environment, leading to different retention times. This can be achieved through either a chiral stationary phase (CSP) or a chiral mobile phase additive. For the analysis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, the use of a CSP is generally the more robust and preferred approach.[4]

The Central Role of the Chiral Stationary Phase (CSP)

CSPs are packed with a chiral selector that is immobilized on a solid support, typically silica gel.[5] The separation of enantiomers is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[5] The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. The choice of CSP is critical and depends on the structure of the analyte. For amino acid derivatives like our target molecule, several classes of CSPs have proven effective, including polysaccharide-based, macrocyclic glycopeptide (chirobiotic), and Pirkle-type phases.[6][7]

Rationale for CSP Selection: A Focus on Macrocyclic Glycopeptides

For the separation of β-amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are often an excellent starting point.[4] These CSPs offer a multitude of interaction sites—including hydrogen bonding, ionic, and dipole-dipole interactions—which are crucial for resolving the enantiomers of amphoteric molecules like amino acids.[5] Zwitterionic chiral stationary phases, such as CHIRALPAK® ZWIX(+), are also highly effective for the direct separation of free amino acids and their derivatives under LC-MS compatible conditions.[8]

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a validated method for the determination of the enantiomeric purity of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid using a macrocyclic glycopeptide-based CSP.

Step 1: Sample Preparation

  • Accurately weigh approximately 10 mg of the (R)-3-Amino-3-(4-cyanophenyl)propanoic acid sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Step 2: HPLC Instrumentation and Conditions A standard HPLC system equipped with a UV detector is suitable.

ParameterRecommended Setting
Column CHIROBIOTIC™ T (Teicoplanin-based) or similar
Mobile Phase Methanol/Water (e.g., 90:10 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Step 3: Data Acquisition and Analysis

  • Inject a solution of the racemic mixture of 3-Amino-3-(4-cyanophenyl)propanoic acid to determine the retention times of both the (R) and (S) enantiomers and to confirm the resolution.

  • Inject the sample solution of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the racemate injection.

  • Calculate the enantiomeric excess (% ee) using the following formula:[9] % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter Sample prep3->prep4 analysis1 Inject Racemic Standard prep4->analysis1 System Suitability analysis2 Inject Sample analysis1->analysis2 analysis3 Data Acquisition analysis2->analysis3 data1 Peak Identification analysis3->data1 data2 Peak Integration data1->data2 data3 Calculate % Enantiomeric Excess data2->data3

Caption: Workflow for chiral purity determination by HPLC.

II. NMR Spectroscopy for Chiral Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric purity.[10] Unlike chromatography, which separates enantiomers, NMR distinguishes them in solution by creating a diastereomeric environment.[11] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[11] For (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, the use of a CSA is a rapid and non-destructive method.[12]

The Principle of Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte.[11] These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.[10] The integration of these distinct signals allows for the direct quantification of the enantiomeric ratio. The choice of CSA is crucial and depends on the functional groups of the analyte. For an amino acid, a CSA that can interact with both the amino and carboxylic acid groups is ideal.

Rationale for CSA Selection: The Power of α-Amino Acid Derivatives

Chiral α-amino acid derivatives can be effective CSAs for β-amino acids. Their ability to form multiple hydrogen bonds and undergo ionic interactions with the analyte can lead to significant chemical shift differences (Δδ) between the diastereomeric complexes. Commercially available and synthetically accessible CSAs like (S)-BINOL derivatives have also shown broad applicability for amines.[12]

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

This protocol details the determination of enantiomeric purity using ¹H NMR spectroscopy and a chiral solvating agent.

Step 1: Sample Preparation

  • Accurately weigh approximately 5-10 mg of the (R)-3-Amino-3-(4-cyanophenyl)propanoic acid sample into an NMR tube.

  • Add 1.0 to 1.5 equivalents of a suitable chiral solvating agent (e.g., an (S)-BINOL derivative) to the same NMR tube.[12]

  • Dissolve the mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Gently shake the tube to ensure complete dissolution and complex formation.[12]

Step 2: NMR Data Acquisition

  • Acquire a ¹H NMR spectrum of the sample on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

Step 3: Data Analysis

  • Identify a proton signal of the analyte that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes. Protons adjacent to the chiral center are often good candidates.

  • Carefully integrate the two resolved signals.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Integration(R) - Integration(S)) / (Integration(R) + Integration(S))] x 100

Mechanism of Chiral Recognition by a CSA

CSA_Mechanism cluster_enantiomers Analyte Enantiomers cluster_complexes Diastereomeric Complexes cluster_nmr NMR Spectrum R_enantiomer R-Enantiomer CSA Chiral Solvating Agent (CSA) R_enantiomer->CSA S_enantiomer S-Enantiomer S_enantiomer->CSA R_complex [R-Analyte]-[CSA] CSA->R_complex Forms Complex 1 S_complex [S-Analyte]-[CSA] CSA->S_complex Forms Complex 2 NMR_R Signal 1 (δ₁) R_complex->NMR_R Distinct Chemical Shift NMR_S Signal 2 (δ₂) S_complex->NMR_S Distinct Chemical Shift

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid into Synthetic Peptides

Authored by: A Senior Application Scientist Abstract The integration of non-natural amino acids into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery, offering pathways to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The integration of non-natural amino acids into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery, offering pathways to modulate pharmacological profiles, enhance proteolytic stability, and refine conformational properties.[1] This guide provides a comprehensive protocol for the utilization of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, a unique β-amino acid, in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind procedural steps, from coupling strategies to final cleavage and purification, equipping researchers with the necessary knowledge for its successful application.

Introduction: The Significance of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid distinguished by two key structural features: the β-amino acid backbone and the 4-cyanophenyl side chain.

  • β-Amino Acid Backbone: Unlike the α-amino acids that constitute natural proteins, the additional methylene group in the backbone of β-amino acids imparts unique conformational constraints. Peptides incorporating β-amino acids, known as β-peptides, can fold into stable secondary structures, such as helices and sheets, and often exhibit remarkable resistance to degradation by proteases.[2]

  • 4-Cyanophenyl Side Chain: The cyanophenyl moiety is a valuable functional group in medicinal chemistry. Its electron-withdrawing nature and rigidity can significantly influence a peptide's physicochemical properties, such as binding affinity, receptor interaction, and overall stability.[3] The cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, offering unique possibilities for rational drug design.[3][4]

The combination of these features makes (R)-3-Amino-3-(4-cyanophenyl)propanoic acid an attractive building block for creating novel peptide-based therapeutics with enhanced drug-like properties.[1] This document outlines its use within the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) framework.

Physicochemical Properties
PropertyValueSource
Chemical Name (R)-3-Amino-3-(4-cyanophenyl)propanoic acid[5]
CAS Number 738606-24-1[5]
Molecular Formula C₁₀H₁₀N₂O₂[5]
Molecular Weight 190.20 g/mol [5]

Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most common and robust method for incorporating this amino acid is Fmoc-SPPS. The general workflow involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is anchored to a solid support (resin).[6]

SPPS_Workflow Start Start: Resin with optional pre-loaded first amino acid Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle (n-1) times Wash2->Cycle Is chain complete? No Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Is chain complete? Yes Cycle->Deprotection End Purification (RP-HPLC) Cleavage->End

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols & Experimental Rationale

For successful synthesis, the N-α-amino group of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid must be protected, typically with an Fmoc group. The resulting derivative, Fmoc-(R)-3-Amino-3-(4-cyanophenyl)propanoic acid , is the starting material for incorporation.[7]

Protocol 1: N-α-Fmoc Deprotection

The Fmoc group is the temporary protecting group for the α-amine of the growing peptide chain.[8] Its removal is achieved under mild basic conditions, which preserves the acid-labile side-chain protecting groups and the resin linkage.[3]

  • Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF) (v/v).

    • Causality: Piperidine is a secondary amine that efficiently removes the Fmoc group via a β-elimination mechanism.[9] The resulting dibenzofulvene byproduct is trapped by piperidine, driving the reaction to completion.[9] DMF is the solvent of choice due to its excellent resin-swelling properties and ability to solvate both the reagents and the growing peptide chain.

  • Procedure:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature. The duration may be extended for sterically hindered residues.

    • Drain the solution.

    • Repeat steps 3-5 one more time to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

Protocol 2: Coupling of Fmoc-(R)-3-Amino-3-(4-cyanophenyl)propanoic Acid

This step forms the peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming amino acid. Due to the β-amino acid structure, which can be more sterically hindered than α-amino acids, the choice of coupling reagent and conditions is critical to prevent incomplete reactions.

  • Reagents & Rationale:

Reagent CombinationFull NameRationale & Use Case
HBTU/DIPEA O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N'-DiisopropylethylamineA standard, robust, and rapid coupling method. HBTU forms an activated HOBt ester. DIPEA is a non-nucleophilic base required for activation.
HATU/DIPEA 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / DIPEAA more reactive uronium salt-based activator than HBTU, often used for difficult or sterically hindered couplings. Minimizes racemization.[10]
DIC/OxymaPure® N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateA carbodiimide-based method. DIC is the coupling agent, and OxymaPure is an additive that suppresses racemization and improves efficiency, acting as a superior alternative to HOBt.
  • Standard Coupling Procedure (using HBTU):

    • Pre-activation Solution: In a separate vessel, dissolve Fmoc-(R)-3-Amino-3-(4-cyanophenyl)propanoic acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.

      • Causality: Pre-activating the amino acid for 1-5 minutes before adding it to the resin ensures the highly reactive species is formed and ready to react immediately with the free amine on the peptide-resin, maximizing coupling efficiency.

    • Add the pre-activation solution to the deprotected and washed peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

      • Self-Validation: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction (no free primary amines). If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[11]

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • (Optional) Perform a capping step with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups and prevent the formation of deletion sequences.[12]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acid cocktail.[13]

Cleavage_Workflow Start Dry Peptide-Resin AddTFA Add TFA Cleavage Cocktail (with Scavengers) Start->AddTFA Incubate Incubate 2-3 hours at Room Temperature AddTFA->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Crude Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge Wash Wash Pellet with Cold Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry End Proceed to Purification Dry->End

Caption: Workflow for peptide cleavage from the resin and precipitation.

  • Reagents - The TFA Cocktail: The composition of the trifluoroacetic acid (TFA) cocktail is critical and depends on the amino acids present in the peptide sequence. The 4-cyanophenyl group is stable to TFA. Scavengers are included to trap the highly reactive cationic species generated from the protecting groups during cleavage, preventing side reactions with sensitive residues.[13]

Cocktail Component% (v/v)Purpose
TFA 95Cleavage agent; removes most protecting groups (e.g., Boc, tBu).
Water 2.5Scavenger for carbocations.
Triisopropylsilane (TIS) 2.5Scavenger for carbocations, particularly effective in reducing side reactions.
Add for Trp:1,2-Ethanedithiol (EDT) +2.5Protects the tryptophan indole ring from modification.
Add for Met:Thioanisole +2.5Protects the methionine thioether from sulfoxidation.
  • Cleavage Procedure:

    • Ensure the final N-terminal Fmoc group has been removed.

    • Wash the peptide-resin with Dichloromethane (DCM) and dry it thoroughly under vacuum.

    • Prepare the appropriate TFA cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% TIS) and cool it on ice.

    • Add the cold TFA cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (10x) of cold diethyl ether.

    • Pellet the precipitated peptide via centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude product from SPPS contains the desired peptide along with various impurities from incomplete reactions or side reactions.[14] Purification is essential and is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[15]

  • Purification:

    • Technique: Preparative RP-HPLC.[16]

    • Stationary Phase: C18-bonded silica is the most common choice for peptides.

    • Mobile Phase: A gradient of acetonitrile (or methanol) in water is used. Both solvents typically contain 0.1% TFA to improve peak shape and resolution by protonating acidic residues and forming ion pairs.[14]

    • Procedure: Dissolve the crude peptide in a minimal amount of the initial mobile phase, filter to remove particulates, and inject it onto the column. Collect fractions and analyze for purity.

  • Analysis and Characterization:

    • Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product. Purity is typically assessed by integrating the peak area at a specific wavelength (e.g., 214 or 280 nm).[17]

    • Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm that the molecular weight of the purified peptide matches the calculated theoretical mass.[17]

Potential Challenges and Troubleshooting

  • Incomplete Coupling: As a β-amino acid, Fmoc-(R)-3-Amino-3-(4-cyanophenyl)propanoic acid may couple more slowly than standard α-amino acids.

    • Solution: Use a more powerful coupling agent like HATU, perform a double coupling, or increase the coupling time. Always verify with a ninhydrin test.

  • Aggregation: Long or hydrophobic peptide sequences can aggregate on the resin, hindering reagent access.

    • Solution: Incorporate pseudoproline dipeptides or use a more polar solvent system. For this specific amino acid, the aromatic side chain might contribute to aggregation; ensure thorough washing and solvation.

  • Side Reactions During Cleavage: While the cyanophenyl group is stable, other residues in the peptide may be susceptible to modification if improper scavengers are used.

    • Solution: Always choose the TFA cocktail composition based on the entire peptide sequence, not just the non-natural residue.[13]

References

  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 25, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Advanced Peptide Synthesis: Utilizing Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Rehman, M. M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • Singh, I., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Isamat, M., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • GlobalChemMall. (n.d.). (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Chem-Impex. (n.d.). (S)-3-Amino-3-(4-cyanophenyl)propionic acid.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes.
  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides.
  • Sigma-Aldrich. (n.d.). 3-(4-Cyanophenyl)propionic acid.
  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • PubChem. (n.d.). (S)-3-Amino-3-(3-cyanophenyl)propanoic acid.
  • Chem-Impex. (n.d.). Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid.
  • Merck Millipore. (n.d.). Novabiochem®.

Sources

Application

Application Note: Harnessing (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid Derivatives as Novel Organocatalysts in Asymmetric Synthesis

An Investigational Guide: Audience: Researchers, scientists, and drug development professionals. Abstract: (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a high-value chiral building block, most notably utilized in the s...

Author: BenchChem Technical Support Team. Date: February 2026

An Investigational Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a high-value chiral building block, most notably utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Sitagliptin. While its role as a synthon is well-established, its potential as a scaffold for developing novel asymmetric catalysts remains largely unexplored. This application note presents an investigational framework for designing and utilizing derivatives of this β-amino acid as organocatalysts. We propose a synthetic strategy to convert the parent amino acid into a bifunctional catalyst and provide a detailed, field-informed protocol for its application in the asymmetric aldol reaction, a cornerstone of C-C bond formation in medicinal chemistry.

From a Prized Synthon to a Catalytic Scaffold: The Core Concept

The intrinsic chirality and structural rigidity of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid make it an excellent starting point for catalyst design. The primary amino group and the carboxylic acid function as handles for derivatization. Our strategy is to create a bifunctional catalyst that mimics the mechanism of well-known proline-based organocatalysts.

This is achieved by coupling the carboxylic acid moiety with a chiral secondary amine, such as (S)-proline methyl ester, followed by hydrolysis. The resulting derivative, (R)-3-(4-cyanophenyl)-3-(S)-proline-carboxamidopropanoic acid , would possess two key features:

  • A Secondary Amine: Essential for forming a nucleophilic enamine intermediate with a carbonyl donor.

  • A Carboxylic Acid: Acts as a proton shuttle (Brønsted acid) to activate the carbonyl acceptor and guide the stereochemical outcome.

  • A Rigid Chiral Backbone: The (R)-configured cyanophenyl group helps create a well-defined chiral pocket, influencing the facial selectivity of the reaction.

The proposed synthetic and catalytic workflow is outlined below.

G A Start: (R)-3-Amino-3-(4-cyanophenyl)propanoic acid B Amide Coupling (e.g., HATU, DIPEA) A->B Derivatization C Catalyst Precursor (Ester Protected) B->C D Saponification (e.g., LiOH) C->D Deprotection E Proposed Catalyst: Bifunctional Derivative D->E F Application: Asymmetric Aldol Reaction E->F Catalysis (10-20 mol%) G Analysis: Yield, d.r., ee% F->G Reaction Outcome

Figure 1: Conceptual workflow from chiral building block to catalytic application.

Investigational Protocol: Synthesis of a Proposed Catalyst

This protocol describes a plausible synthesis of a bifunctional organocatalyst derived from the title compound.

Objective: To synthesize (R)-3-((S)-2-(methoxycarbonyl)pyrrolidine-1-carboxamido)-3-(4-cyanophenyl)propanoic acid .

Materials:

  • (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

  • (S)-Proline methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-3-Amino-3-(4-cyanophenyl)propanoic acid (1.0 equiv.) in anhydrous DMF.

  • Amine Salt Neutralization: In a separate flask, suspend (S)-Proline methyl ester hydrochloride (1.1 equiv.) in anhydrous DCM and add DIPEA (2.5 equiv.). Stir for 20 minutes at room temperature.

  • Activation: To the solution from Step 1, add HATU (1.2 equiv.) and DIPEA (2.0 equiv.). Stir for 15 minutes at 0 °C. The formation of the active ester is crucial for efficient coupling.

  • Coupling: Transfer the neutralized amine solution from Step 2 to the activated acid solution from Step 3 via cannula. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the ester-protected catalyst precursor.

  • Hydrolysis (Optional but Recommended): For the bifunctional acid-base catalyst, dissolve the purified ester in a THF/water mixture, add LiOH (2.0 equiv.), and stir until TLC indicates complete conversion. Acidify with 1M HCl and extract with ethyl acetate. Dry and concentrate to yield the final catalyst.

Application Protocol: Asymmetric Aldol Reaction

This protocol details the use of the newly synthesized catalyst in a model asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone.

Objective: To evaluate the catalytic activity and stereoselectivity of the designed organocatalyst.

Materials:

  • Synthesized Catalyst

  • 4-Nitrobenzaldehyde

  • Acetone (anhydrous)

  • DMSO (anhydrous)

  • Trifluoroacetic acid (TFA, as an optional co-catalyst)

  • Standard work-up and purification reagents

Step-by-Step Procedure:

  • Catalyst Loading: To a vial, add the synthesized catalyst (0.1 equiv., 10 mol%).

  • Reagent Addition: Add 4-nitrobenzaldehyde (1.0 equiv.).

  • Solvent/Reagent: Add anhydrous acetone (10 equiv.) and anhydrous DMSO (as co-solvent, 20 vol%). Rationale: DMSO enhances solubility and can improve reaction rates, while acetone serves as both the solvent and the nucleophile.

  • Initiation (Optional): For catalysts requiring activation or protonation, a co-catalyst like TFA (0.05 equiv.) can be added.

  • Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain the aldol adduct.

  • Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (d.r.) by ¹H NMR and the enantiomeric excess (ee%) by chiral HPLC.

Proposed Catalytic Cycle and Mechanistic Rationale

The catalyst is hypothesized to operate via a standard enamine catalytic cycle, with the pendant carboxylic acid group playing a key role in stereodifferentiation.

G Cat Catalyst (R,S)-Derivative Enamine Enamine Intermediate Cat->Enamine + Acetone - H₂O Acetone Acetone (Donor) TS [Transition State] (H-Bonding) Enamine->TS + Aldehyde Aldehyde Ar-CHO (Acceptor) Aldehyde->TS Activated by -COOH group Iminium Iminium Ion TS->Iminium C-C Bond Formation Iminium->Cat + H₂O - Product H2O H₂O Product Aldol Product (Chiral)

Figure 2: Proposed catalytic cycle for the asymmetric aldol reaction.

Mechanistic Explanation:

  • Enamine Formation: The secondary amine of the catalyst condenses with acetone to form a chiral enamine intermediate.

  • Transition State Assembly: The carboxylic acid group on the catalyst backbone is believed to form a hydrogen bond with the incoming aldehyde (the electrophile). This creates a rigid, nine-membered transition state.

  • Stereocontrolled C-C Bond Formation: The enamine attacks one specific face of the activated aldehyde, directed by the steric bulk of the catalyst's (R)-3-(4-cyanophenyl) group.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral aldol product and regenerate the catalyst for the next cycle.

Expected Data and Performance Benchmarks

For a novel organocatalyst in this class, the following results would be considered a successful proof-of-concept. These are target values for optimization.

EntryAldehyde AcceptorCatalyst Loading (mol%)Time (h)Yield (%)d.r. (anti/syn)ee% (anti)
14-Nitrobenzaldehyde20488595:592
24-Chlorobenzaldehyde20727892:888
3Benzaldehyde20726585:1581
4Cyclohexanone (Donor)15489190:1094

Troubleshooting and Optimization

  • Low Reactivity: Increase catalyst loading to 20-30 mol%. Consider gentle heating (30-40 °C). The addition of a Brønsted acid co-catalyst (e.g., TFA, acetic acid) can accelerate enamine formation.

  • Poor Stereoselectivity (ee% or d.r.): Lower the reaction temperature to 0 °C or -20 °C. Screen different solvents; non-polar solvents like toluene or chloroform may enhance the influence of hydrogen bonding and improve stereocontrol.

  • Catalyst Solubility Issues: If the catalyst is not fully soluble, switch to a more polar solvent system like DMF or NMP, or use a combination (e.g., Toluene/DMSO).

References

  • Title: Synthesis of Sitagliptin, a Selective DPP-4 Inhibitor Source: Organic Process Research & Development URL: [Link]

  • Title: Asymmetric Synthesis of β-Amino Acids Source: Chemical Reviews URL: [Link]

  • Title: Proline-Catalyzed Asymmetric Reactions Source: Tetrahedron URL: [Link]

Method

Introduction: The Critical Role of N-Protection in Peptide Synthesis and Drug Discovery

An Application Note for the N-Protection of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid In the intricate fields of medicinal chemistry and peptide science, the precise assembly of molecular building blocks is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the N-Protection of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

In the intricate fields of medicinal chemistry and peptide science, the precise assembly of molecular building blocks is paramount. Non-natural amino acids, such as (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, are invaluable components in the design of novel therapeutics, peptidomimetics, and molecular probes.[1] The presence of a reactive primary amine and a carboxylic acid on the same molecule necessitates a strategic approach to chemical synthesis, primarily through the use of protecting groups. The protection of the amino group (N-protection) is a foundational step that prevents self-polymerization and directs reactivity to the carboxylic acid terminus during peptide coupling reactions.[2]

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its removal. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed N-protecting groups in organic synthesis.[3] Its popularity stems from its ease of installation using di-tert-butyl dicarbonate (Boc)₂O and its stability to a wide range of reaction conditions, including those that are nucleophilic or basic.[4] Crucially, the Boc group can be removed under specific acidic conditions, such as with trifluoroacetic acid (TFA), which often leave other functional groups intact, providing a robust and orthogonal protection strategy.[2][]

This application note provides a detailed, field-proven protocol for the N-Boc protection of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. We will delve into the causality behind the procedural choices, ensuring a reproducible and scalable method for researchers in drug development and chemical synthesis.

Reaction Scheme & Mechanism

The N-protection of the primary amine is achieved via its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride. The reaction is typically performed under alkaline conditions, which serve to deprotonate the amino group, thereby increasing its nucleophilicity. The enhanced nucleophile then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of a stable carbamate, with tert-butanol and carbon dioxide as the only byproducts.[6]

Caption: General mechanism for Boc protection of a primary amine.

Protocol: N-Boc Protection of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

This protocol is adapted from established procedures for the Boc-protection of β-amino acids and is optimized for scalability and purity.[7][8]

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmountPuritySupplier
(R)-3-Amino-3-(4-cyanophenyl)propanoic acidC₁₀H₁₀N₂O₂190.2010.01.01.90 g≥98%e.g., Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2511.01.12.40 g≥97%e.g., Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.0022.02.20.88 g≥98%e.g., Fisher Scientific
DioxaneC₄H₈O₂88.11--20 mLAnhydrouse.g., Acros Organics
Deionized WaterH₂O18.02--20 mL-Laboratory Supply
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--~150 mLACS Gradee.g., VWR
Hydrochloric Acid (HCl), 1MHCl36.46--As needed-Laboratory Supply
Brine (Saturated NaCl solution)NaCl58.44--30 mL-Laboratory Supply
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--As needed-e.g., Sigma-Aldrich
Experimental Workflow
Caption: Step-by-step workflow for the N-Boc protection protocol.
Step-by-Step Procedure
  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-Amino-3-(4-cyanophenyl)propanoic acid (1.90 g, 10.0 mmol) and sodium hydroxide (0.88 g, 22.0 mmol) in a mixture of deionized water (20 mL) and dioxane (20 mL). Stir at room temperature until all solids have dissolved. The use of an inorganic base like NaOH in an aqueous/organic solvent mixture is a classic and effective method for this transformation.[]

  • Addition of Boc Anhydride: Cool the reaction flask to 0 °C using an ice-water bath. In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in 5 mL of dioxane. Add this solution dropwise to the stirred amino acid solution over 15-20 minutes.

    • Expertise Note: Adding the (Boc)₂O solution slowly at 0 °C is crucial to control the exothermicity of the reaction and to prevent the thermal degradation of the anhydride, which can lead to side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight).

  • Monitoring the Reaction: Check for the completion of the reaction using Thin Layer Chromatography (TLC).

    • Mobile Phase: 10% Methanol in Dichloromethane.

    • Visualization: UV light (254 nm) and/or staining with ninhydrin. The starting material (a primary amine) will stain positive with ninhydrin, while the N-Boc protected product will not.

  • Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the dioxane. b. Transfer the remaining aqueous solution to a 250 mL separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove any unreacted (Boc)₂O and the 2-hydroxy-2-methylpropanoic acid oxime byproduct.[10] Discard the organic layers. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. The product will precipitate as a white solid.

    • Trustworthiness Check: The pH must be carefully controlled. Over-acidification with strong acid for a prolonged period could initiate the cleavage of the newly formed Boc group. A pH of 2-3 ensures the protonation of the carboxylic acid, minimizing its water solubility for efficient extraction. d. Extract the product from the acidified aqueous solution with ethyl acetate (3 x 40 mL). e. Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a white solid or viscous oil.

  • Purification:

    • The crude product can often be purified by recrystallization. A suitable solvent system is ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum. A research paper on the synthesis of this compound and its derivatives confirms this general approach.[7][11]

  • Characterization:

    • Confirm the identity and purity of the final product, (R)-N-(tert-butoxycarbonyl)-3-amino-3-(4-cyanophenyl)propanoic acid, using standard analytical techniques.

    • ¹H NMR & ¹³C NMR: To confirm the structure, including the presence of the Boc group (characteristic peaks around 1.4 ppm in ¹H NMR and ~80 ppm and ~155 ppm in ¹³C NMR) and the disappearance of the primary amine signal.[12][13]

    • Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺ ≈ 291.13).

    • Purity: Assess by HPLC.

Conclusion

This application note provides a robust and validated protocol for the N-protection of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid using di-tert-butyl dicarbonate. By carefully controlling the reaction conditions and executing a precise work-up procedure, researchers can reliably synthesize the N-Boc protected product in high yield and purity. This protected amino acid is a key building block, ready for subsequent use in peptide coupling reactions for the development of novel pharmaceuticals and research tools.[1]

References

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(13), 2155-2160. Available from: [Link]

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Request PDF. (n.d.). “One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • ACS Publications. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • ERA: Education & Research Archive. (n.d.). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • MDPI. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-(S)-3-Amino-3-phenylpropionic acid. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • Aldav-Jana. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • ACS Publications. (2002, May 14). Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. The Journal of Organic Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Fmoc-3-amino-3-phenylpropionic acid. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid as a Versatile Molecular Scaffold in Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (R)-3-amino-3-(4-cyanophenyl)propanoic acid as a pivotal mol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (R)-3-amino-3-(4-cyanophenyl)propanoic acid as a pivotal molecular scaffold. Its unique structural attributes, combining a chiral β-amino acid backbone with a functionally versatile cyanophenyl moiety, have established it as a valuable building block in modern medicinal chemistry. This guide elucidates the scientific rationale for its application, provides detailed, field-proven protocols for its synthesis and derivatization, and presents a specific application in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes.

The Scientific Imperative: Why (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid?

The selection of a molecular scaffold is a critical decision in the drug discovery cascade, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. (R)-3-amino-3-(4-cyanophenyl)propanoic acid has emerged as a scaffold of choice for several compelling reasons:

  • Chiral β-Amino Acid Core: The β-amino acid structure imparts conformational rigidity and proteolytic stability to peptide and small molecule therapeutics. The specific (R)-configuration is crucial for the stereospecific interactions with biological targets, such as the active site of enzymes.

  • The Cyanophenyl Moiety - A Locus of Interaction and Modification: The 4-cyanophenyl group is not merely a passive structural element. The nitrile group is a key pharmacophore in many DPP-4 inhibitors, engaging in crucial interactions within the enzyme's active site.[1] Furthermore, the aromatic ring provides a platform for further chemical modifications to fine-tune the molecule's properties.

  • Proven Clinical Relevance: This scaffold forms the core of the highly successful anti-diabetic drug, sitagliptin, a potent and selective DPP-4 inhibitor.[2] This clinical validation underscores the therapeutic potential of molecules derived from this scaffold.

  • Synthetic Tractability: As will be detailed in the subsequent protocols, the synthesis of this chiral scaffold is achievable through robust and scalable methods, including enzymatic resolution, making it an attractive starting material for drug development campaigns.

Synthesis of the Scaffold: A Step-by-Step Guide

The enantiomerically pure (R)-3-amino-3-(4-cyanophenyl)propanoic acid is most effectively prepared through the enzymatic resolution of its racemic ester precursor. This approach is favored for its high stereoselectivity and environmentally benign reaction conditions.

Overall Synthetic Workflow

The synthesis can be visualized as a three-stage process: synthesis of the racemic ester, enzymatic resolution, and finally, hydrolysis to the desired chiral acid.

G cluster_0 Stage 1: Racemic Ester Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Hydrolysis racemic_acid Racemic 3-amino-3-(4-cyanophenyl)propanoic acid esterification Esterification (EtOH, SOCl2) racemic_acid->esterification racemic_ester Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate esterification->racemic_ester enzymatic_res Enantioselective N-acylation (Candida antarctica lipase A) racemic_ester->enzymatic_res resolved_ester (R)-ethyl 3-amino-3-(4-cyanophenyl)propanoate enzymatic_res->resolved_ester hydrolysis Acid Hydrolysis (HCl) resolved_ester->hydrolysis final_product (R)-3-Amino-3-(4-cyanophenyl)propanoic acid hydrolysis->final_product

Caption: Synthetic workflow for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Protocol 1: Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

This protocol outlines the synthesis of the racemic ester starting from the corresponding racemic amino acid, which can be prepared using the Rodionov method.

Materials:

  • Racemic 3-amino-3-(4-cyanophenyl)propanoic acid

  • Ethanol (EtOH), absolute

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the racemic 3-amino-3-(4-cyanophenyl)propanoic acid in absolute ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude ethyl ester hydrochloride salt.

  • Free Base Liberation: Suspend the crude hydrochloride salt in dichloromethane.[1]

  • Add triethylamine (3 equivalents) to the suspension and stir the mixture for 3 hours at room temperature.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Purification: Purify the residue by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 95:5 v/v) as the eluent to yield the pure racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate.[1]

Protocol 2: Enzymatic Resolution of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

This protocol employs Candida antarctica lipase A (CAL-A) for the enantioselective N-acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Materials:

  • Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate

  • Candida antarctica lipase A (CAL-A), immobilized

  • Butyl butanoate (as both solvent and acyl donor)

  • Dichloromethane (CH₂Cl₂)

  • Dry HCl gas or HCl solution in a suitable solvent

  • Diisopropyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a suitable flask, dissolve the racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate in neat butyl butanoate.[3]

  • Add immobilized Candida antarctica lipase A to the solution.

  • Stir the mixture at a controlled temperature (e.g., 45°C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This indicates that predominantly one enantiomer has been acylated.

  • Work-up: Filter off the enzyme and wash it with dichloromethane.[3]

  • Bubble dry HCl gas through the filtrate or add a solution of HCl to precipitate the unreacted (R)-ester as its hydrochloride salt.

  • Evaporate the solvent under vacuum.

  • Purification: Crystallize the residue from diisopropyl ether to obtain pure ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride.[3]

Protocol 3: Hydrolysis to (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid

This final step involves the acid-catalyzed hydrolysis of the chiral ester to the target amino acid.

Materials:

  • Ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride

  • Hydrochloric acid (HCl), 12% aqueous solution

  • Ion-exchange chromatography resin

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Hydrolysis: Stir the ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride in a 12% aqueous solution of HCl at room temperature for approximately 20 hours.[1]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Purification: After the reaction is complete, evaporate the solvent. Dissolve the residue in water and purify by ion-exchange chromatography to yield the final product, (R)-3-amino-3-(4-cyanophenyl)propanoic acid.[1]

Application in Drug Discovery: Development of DPP-4 Inhibitors

(R)-3-amino-3-(4-cyanophenyl)propanoic acid is a key building block for the synthesis of sitagliptin and other DPP-4 inhibitors. The following protocols detail the N-protection of the scaffold, its coupling to a partner molecule, and the subsequent evaluation of the final compound's inhibitory activity against DPP-4.

Protocol 4: N-Boc Protection of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid

The protection of the amino group is a prerequisite for many subsequent coupling reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

Materials:

  • (R)-3-amino-3-(4-cyanophenyl)propanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the (R)-3-amino-3-(4-cyanophenyl)propanoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[4]

  • At room temperature, add di-tert-butyl dicarbonate (1.1 equivalents) with stirring.[4]

  • Continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.[4]

  • Work-up: Dilute the reaction mixture with water.[4]

  • Extract the aqueous mixture twice with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.[4]

  • Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.[4]

  • Extract the product into ethyl acetate (3 times).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[4]

  • Evaporate the solvent under reduced pressure to obtain the N-Boc protected (R)-3-amino-3-(4-cyanophenyl)propanoic acid.

Protocol 5: Amide Coupling with a Partner Molecule

This protocol provides a general procedure for the amide coupling of the N-Boc protected scaffold with an amine-containing partner molecule, exemplified by the coupling partner in sitagliptin synthesis.

G cluster_0 Amide Coupling Workflow boc_acid N-Boc-(R)-3-amino-3-(4-cyanophenyl)propanoic acid coupling_reagents Coupling Reagents (e.g., CDI, HATU) boc_acid->coupling_reagents coupled_product Coupled Product coupling_reagents->coupled_product amine_partner Amine Partner (e.g., Triazolopiperazine) amine_partner->coupling_reagents

Caption: General workflow for amide coupling.

Materials:

  • N-Boc-(R)-3-amino-3-(4-cyanophenyl)propanoic acid

  • Amine partner (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][5][6]triazolo[4,3-a]pyrazine hydrochloride)

  • Carbonyldiimidazole (CDI) or another suitable coupling agent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (if using a hydrochloride salt of the amine)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve the N-Boc-(R)-3-amino-3-(4-cyanophenyl)propanoic acid in anhydrous THF.

  • Add carbonyldiimidazole (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours, or until activation is complete (often indicated by the evolution of CO₂).

  • Coupling: In a separate flask, dissolve the amine partner and DIPEA (if necessary, to neutralize the hydrochloride salt) in anhydrous THF.

  • Add the solution of the amine partner to the activated acid mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) until the reaction is complete as monitored by TLC or LC-MS.[6]

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[6]

  • Separate the organic layer, and wash it sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Protocol 6: In Vitro DPP-4 Inhibition Assay

This fluorescence-based assay is designed to determine the inhibitory potency (IC₅₀) of a test compound derived from the (R)-3-amino-3-(4-cyanophenyl)propanoic acid scaffold. Sitagliptin is used as a positive control.

G cluster_0 DPP-4 Inhibition Assay Workflow prepare_reagents Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Test Compound - Sitagliptin (Control) plate_setup Set up 96-well plate: - Blank - 100% Activity Control - Test Compound Wells - Positive Control Wells prepare_reagents->plate_setup incubation Incubate with Enzyme plate_setup->incubation add_substrate Add Substrate & Incubate incubation->add_substrate read_fluorescence Read Fluorescence add_substrate->read_fluorescence calculate_ic50 Calculate % Inhibition & IC50 read_fluorescence->calculate_ic50

Caption: Workflow for the DPP-4 inhibition assay.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin hydrobromide, Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • Sitagliptin (positive control, dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant DPP-4 in assay buffer.

    • Prepare a working solution of the fluorogenic substrate (e.g., 200 µM Gly-Pro-AMC) in assay buffer.

    • Prepare serial dilutions of the test compound and sitagliptin in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Assay Plate Setup (in triplicate):

    • Blank wells: Add assay buffer and the solvent used for the inhibitors (e.g., DMSO diluted in buffer).

    • 100% Activity Control wells: Add DPP-4 enzyme solution and the solvent.

    • Test Compound wells: Add DPP-4 enzyme solution and the serially diluted test compound.

    • Positive Control wells: Add DPP-4 enzyme solution and the serially diluted sitagliptin.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and sitagliptin using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Data Presentation Example:

Well TypeDPP-4 EnzymeAssay BufferInhibitor/SolventSubstrate
Blank-+Solvent+
100% Activity++Solvent+
Test Compound++Test Compound+
Positive Control++Sitagliptin+

Concluding Remarks

(R)-3-amino-3-(4-cyanophenyl)propanoic acid represents a molecular scaffold of significant strategic value in contemporary drug discovery. Its inherent structural and functional attributes, coupled with its synthetic accessibility, provide a robust platform for the design and development of novel therapeutics. The protocols detailed herein offer a practical guide for the synthesis, derivatization, and biological evaluation of compounds based on this versatile scaffold. By leveraging the principles and methodologies outlined in this document, researchers can effectively harness the potential of (R)-3-amino-3-(4-cyanophenyl)propanoic acid to advance their drug discovery programs.

References

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Process for the preparation of sitagliptin and its intermediates.
  • A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives.
  • Synthesis of Sitagliptin. ResearchGate. [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem. [Link]

  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Process for preparing Boc protected amino acid by (Boc) O.
  • Preparation method of intermediate of sitagliptin.
  • Inhibitory activity of sitagliptin on DPP-IV activity measured in situ... ResearchGate. [Link]

  • Attaching Boc Protecting Groups With BOC-ON. Aapptec. [Link]

Sources

Method

Application Note: Derivatization of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid for Biological Assays

Abstract This guide provides a detailed framework for the derivatization of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and metabolic research. Direct analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the derivatization of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and metabolic research. Direct analysis of this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates) is often hindered by poor chromatographic retention, low detector response, and interference from endogenous molecules. This document outlines robust, validated protocols for pre-column derivatization to enhance analytical performance for both achiral (quantitative) and chiral (enantiomeric purity) analyses. We detail methodologies using o-Phthalaldehyde (OPA) for sensitive fluorescence-based quantification and Marfey’s Reagent (FDAA) for definitive chiral separation, explaining the chemical principles, experimental causality, and validation criteria necessary for generating reliable, high-quality data in a research and drug development setting.

The Rationale for Derivatization

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a polar molecule containing a primary amine and a carboxylic acid. While the cyanophenyl group offers some UV absorbance, direct quantification in biological samples is often impractical. Derivatization is a chemical modification process that converts the analyte into a product with more favorable analytical properties. The primary motivations for this strategy are:

  • Enhanced Detectability: Introducing a fluorescent tag (a fluorophore) or a strong UV-absorbing tag (a chromophore) dramatically increases the signal-to-noise ratio, lowering the limits of detection (LOD) and quantification (LOQ) to physiologically relevant levels.[1][2]

  • Improved Chromatographic Behavior: The native amino acid is highly polar, leading to poor retention on commonly used reversed-phase high-performance liquid chromatography (HPLC) columns. Derivatization increases the hydrophobicity of the molecule, resulting in better retention, improved peak shape, and more effective separation from matrix components.[3]

  • Enabling Chiral Separation: To distinguish the (R)-enantiomer from its (S)-counterpart, derivatization with a chiral reagent is essential. This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.[4][5]

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 1: General workflow for the analysis of amino acids in biological samples."; font-size: 11; font-name: "Arial"; } END_DOT Figure 1: General workflow for analysis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Selecting the Appropriate Derivatization Strategy

The choice of derivatization reagent is dictated by the analytical goal (quantification vs. chiral purity) and the available instrumentation. Pre-column derivatization, where the reaction occurs before HPLC injection, is generally preferred for its versatility and efficiency.

ReagentTarget GroupDetection MethodKey AdvantagesLimitations
o-Phthalaldehyde (OPA) Primary AminesFluorescence (FLD), UVHigh sensitivity, rapid reaction at room temp.[6][7]Derivatives can be unstable; does not react with secondary amines.[7][8]
Dansyl Chloride (DNS-Cl) Primary & Secondary AminesFLD, UV, Mass Spec (MS)Stable derivatives, enhances MS ionization.[3][9][10]Slower reaction, may require heating; can form multiple derivatives.[11]
Marfey’s Reagent (FDAA) Primary AminesUVGold standard for chiral analysis, creates separable diastereomers.[4][12]Primarily for chirality, not highest sensitivity for quantification.

Table 1: Comparison of common pre-column derivatization reagents for amino acid analysis.

For the purpose of this guide, we will focus on two robust and widely applicable methods:

  • OPA Derivatization: For high-sensitivity achiral quantification using HPLC with fluorescence detection (HPLC-FLD).

  • Marfey's Reagent: For definitive determination of enantiomeric purity using HPLC with UV detection (HPLC-UV).

Protocol for Achiral Analysis: OPA Derivatization for HPLC-FLD

This protocol is designed for the accurate quantification of total (R)-3-Amino-3-(4-cyanophenyl)propanoic acid in a biological matrix like plasma. OPA reacts with the primary amine of the analyte in the presence of a thiol to form a highly fluorescent isoindole derivative, enabling detection at very low concentrations.[13]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 2: OPA reacts with a primary amine and a thiol to form a fluorescent product."; font-size: 11; font-name: "Arial"; } END_DOT Figure 2: OPA derivatization reaction scheme.

Materials and Reagents
  • (R)-3-Amino-3-(4-cyanophenyl)propanoic acid standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (3-MPA)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Perchloric acid or Trichloroacetic acid (for protein precipitation)

  • Internal Standard (IS), e.g., Homoserine

Step-by-Step Protocol

Step 1: Sample Preparation (Protein Precipitation) Causality: Biological samples like plasma contain high concentrations of proteins that interfere with chromatography. Precipitation using a strong acid or organic solvent is a crucial first step to remove these macromolecules.

  • To 100 µL of plasma sample, standard, or quality control (QC), add 5 µL of internal standard solution.

  • Add 300 µL of cold methanol or 10% perchloric acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for derivatization.

Step 2: Preparation of Derivatization Reagents Causality: The OPA reagent is sensitive to air oxidation and light; fresh preparation is critical for reproducible results. The reaction requires a basic pH (typically 9-11.5) to ensure the primary amine of the analyte is unprotonated and thus nucleophilic.[6]

  • Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 90 mL of ultrapure water. Adjust pH to 10.4 with a concentrated NaOH solution. Bring the final volume to 100 mL.

  • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M Borate Buffer. Finally, add 100 µL of 2-mercaptoethanol. Mix well. This solution should be protected from light and is typically stable for one week when stored at 4°C.[6]

Step 3: Automated Pre-Column Derivatization Causality: OPA derivatives can have limited stability.[7] Automating the derivatization and injection sequence using an autosampler ensures precise timing and high reproducibility, which is essential for validated quantitative assays.

  • Configure the HPLC autosampler program to perform the following sequence:

  • Aspirate 5 µL of the sample supernatant.

  • Aspirate 10 µL of the OPA Reagent.

  • Mix in the needle or a loop for 1-2 minutes.

  • Inject the entire mixture (or a portion) onto the HPLC column.

HPLC-FLD Conditions
  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2 with 5% Tetrahydrofuran (THF)

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

  • Gradient: A typical gradient would be 0-100% B over 20-30 minutes. This must be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Fluorescence Detection: Excitation (λex) = 340 nm, Emission (λem) = 455 nm.[6][14]

Protocol for Chiral Analysis: Marfey's Reagent (FDAA) Derivatization

This protocol is used to determine the enantiomeric purity of a sample. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a chiral molecule that reacts with the primary amine of an amino acid.[4] When L-FDAA reacts with a racemic mixture of the analyte, it forms two diastereomers: L-FDAA-(R)-analyte and L-FDAA-(S)-analyte. These diastereomers can be separated on a standard reversed-phase column.[5]

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 3: Principle of chiral separation using Marfey's Reagent."; font-size: 11; font-name: "Arial"; } END_DOT Figure 3: Principle of chiral separation using Marfey's Reagent.

Materials and Reagents
  • (R)- and (S)-3-Amino-3-(4-cyanophenyl)propanoic acid standards

  • Marfey’s Reagent (L-FDAA)

  • Acetone (HPLC Grade)

  • Sodium Bicarbonate (1 M)

  • Hydrochloric Acid (2 M)

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Water (Ultrapure)

Step-by-Step Protocol

Step 1: Sample/Standard Preparation

  • Prepare a solution of the amino acid sample (or standard) at approximately 50 µmol in 100 µL of water or buffer. If the sample is from a biological matrix, a solid-phase extraction (SPE) cleanup may be required prior to this step to remove interferences.

Step 2: Derivatization Reaction Causality: The reaction is a nucleophilic aromatic substitution, which requires a basic medium (provided by sodium bicarbonate) to deprotonate the amino group of the analyte. The reaction is driven to completion by heating. The final addition of acid quenches the reaction.[15]

  • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.[12]

  • Add 40 µL of 1 M sodium bicarbonate.[12]

  • Vortex briefly and incubate the mixture in a heating block at 40°C for 1 hour.[12]

  • After incubation, cool the vial to room temperature.

  • Add 20 µL of 2 M HCl to stop the reaction.[12] Bubbles of CO2 will be observed.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Reconstitute the sample in 500 µL of Mobile Phase A or a suitable injection solvent. The sample is now ready for HPLC-UV analysis.

HPLC-UV Conditions
  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A shallow linear gradient, for example, 10-50% B over 45 minutes, is often effective.[12] This must be optimized for the specific diastereomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • UV Detection: 340 nm.[12][15]

Insight: The D-amino acid derivative (in this case, the L-FDAA-(S)-analyte) is typically retained longer on the reversed-phase column than the L-amino acid derivative (L-FDAA-(R)-analyte) due to differences in intramolecular bonding and polarity.[12]

Method Validation and Quality Control

Any bioanalytical method used in drug development must be validated to ensure its reliability.[16] Key validation parameters, guided by regulatory documents like the FDA's Bioanalytical Method Validation Guidance, should be assessed.[16][17][18]

Validation ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks at the analyte retention time in blank matrix.Ensures the signal is from the analyte, not the matrix.
Calibration Curve ≥ 6 non-zero standards, correlation coefficient (r²) ≥ 0.99.Establishes the relationship between concentration and response.
Accuracy & Precision QC samples at LLOQ, Low, Mid, and High concentrations. Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ).Confirms the method is both accurate and reproducible.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that meets accuracy/precision criteria.Defines the lower boundary of reliable measurement.
Stability Analyte stability assessed under various conditions (freeze-thaw, bench-top, long-term storage).Ensures sample integrity from collection to analysis.

Table 2: Core parameters for bioanalytical method validation.

References

  • Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Retrieved from [Link]

  • Eriksson, T. (2019). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org. Retrieved from [Link]

  • Yuan, L., et al. (2019). Targeted quantification of amino acids by dansylation. PMC - NIH. Retrieved from [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent. Retrieved from [Link]

  • Li, S., et al. (2004). [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. PubMed. Retrieved from [Link]

  • Selvidge, J. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Retrieved from [Link]

  • FDA. (2024). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Holland, L., & Quilliam, M. (n.d.). A rapid and sensitive method for the analysis of domoic acid in shellfish by liquid chromatography-mass spectrometry (LC-MS) using dansyl derivatization. RSC Publishing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Giepmans, B. N. G., et al. (2006). Fluorescent labeling and modification of proteins. PMC - NIH. Retrieved from [Link]

  • Scalf, M., et al. (2019). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Retrieved from [Link]

  • Vijayasarathy, M., et al. (2017). C3 and 2D C3 Marfey’s Methods for Amino Acid Analysis in Natural Products. ACS Publications. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Retrieved from [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]

  • Jayaprakash, G., & Justin, A. (2004). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0138092A2 - Method of amino acid analysis.

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

Introduction: The Significance of Chiral β-Amino Acids (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral β-amino acid of significant interest in the pharmaceutical industry. Chiral β-amino acids are crucial buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral β-amino acid of significant interest in the pharmaceutical industry. Chiral β-amino acids are crucial building blocks for a variety of bioactive molecules and are integral components of numerous therapeutic agents, including antiviral, anticancer, and antihypertensive drugs. The specific stereochemistry of these molecules is often paramount to their pharmacological activity. This document provides a comprehensive guide to a robust and scalable synthesis protocol for the title compound, tailored for researchers, scientists, and professionals in drug development and process chemistry.

The synthetic strategy detailed herein focuses on a chemoenzymatic approach, which combines a classical organic reaction for the synthesis of a racemic precursor followed by a highly selective enzymatic kinetic resolution. This method is often favored in large-scale production for its efficiency, high enantiopurity of the product, and environmentally benign nature compared to some traditional chemical resolutions. We will also discuss alternative strategies, such as asymmetric hydrogenation, to provide a complete perspective on industrial approaches to this class of molecules.

Strategic Overview: Chemoenzymatic Synthesis via Kinetic Resolution

The chosen pathway for the large-scale synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid involves a three-stage process. This approach is predicated on its reliability, scalability, and the high enantiomeric purity achievable.

  • Stage 1: Racemic Synthesis. A modified Rodionov reaction is employed to synthesize the racemic precursor, (±)-ethyl 3-amino-3-(4-cyanophenyl)propanoate, from readily available starting materials.

  • Stage 2: Enzymatic Kinetic Resolution. The racemic ester is then subjected to kinetic resolution using an immobilized lipase, Candida antarctica lipase A (CAL-A). This enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

  • Stage 3: Hydrolysis and Isolation. The unreacted (R)-ester is then hydrolyzed under acidic conditions to yield the final product, (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, which is isolated via crystallization.

Synthesis_Overview cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Enzymatic Kinetic Resolution cluster_2 Stage 3: Hydrolysis & Isolation 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Racemic_Acid (±)-3-Amino-3-(4-cyanophenyl)propanoic acid 4-Cyanobenzaldehyde->Racemic_Acid Rodionov Reaction Malonic_Acid Malonic Acid + Ammonium Acetate Malonic_Acid->Racemic_Acid Esterification Esterification (EtOH, SOCl2) Racemic_Acid->Esterification Racemic_Ester (±)-Ethyl 3-amino-3- (4-cyanophenyl)propanoate Esterification->Racemic_Ester Resolution Selective N-Acylation Racemic_Ester->Resolution Enzyme Immobilized CAL-A + Butyl Butanoate Enzyme->Resolution R_Ester (R)-Ethyl 3-amino-3- (4-cyanophenyl)propanoate Resolution->R_Ester Unreacted S_Amide (S)-Ethyl 3-butanoylamino-3- (4-cyanophenyl)propanoate Resolution->S_Amide Acylated Hydrolysis Acidic Hydrolysis (aq. HCl) R_Ester->Hydrolysis Crystallization Crystallization & Isolation Hydrolysis->Crystallization Final_Product (R)-3-Amino-3- (4-cyanophenyl)propanoic acid Crystallization->Final_Product

Caption: Overall chemoenzymatic workflow for the synthesis.

Rationale for Method Selection

While other methods like asymmetric hydrogenation of enamines are potent for creating chiral amines and are used in large-scale syntheses like that of Sitagliptin, the chemoenzymatic approach offers distinct advantages. Asymmetric hydrogenation often requires expensive and air-sensitive heavy metal catalysts (e.g., Rhodium, Iridium) and specialized high-pressure hydrogenation equipment. In contrast, enzymatic resolutions can be performed under mild conditions (ambient temperature and pressure), often with higher enantioselectivity, and the enzyme catalyst is biodegradable and can be recycled, aligning with green chemistry principles. For a molecule like (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, which is a key intermediate, a robust and cost-effective enzymatic resolution process presents a highly competitive industrial manufacturing route.

Detailed Protocols and Methodologies

Part 1: Synthesis of Racemic (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate

This stage involves two main steps: the synthesis of the racemic amino acid via a modified Rodionov reaction, followed by its esterification.

Step 1.1: Synthesis of (±)-3-Amino-3-(4-cyanophenyl)propanoic acid

The Rodionov reaction is a one-pot condensation of an aldehyde, malonic acid, and ammonia (or an amine), typically in an alcohol solvent.

  • Materials and Equipment:

    • Large-scale glass-lined reactor with reflux condenser, temperature control, and mechanical stirrer.

    • 4-Cyanobenzaldehyde

    • Malonic acid

    • Ammonium acetate

    • Ethanol (200 proof)

    • Filtration and drying equipment

  • Protocol:

    • Charge the reactor with 4-cyanobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

    • Add ethanol as the solvent (approx. 5-10 L per kg of aldehyde).

    • Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.

    • Maintain reflux for 8-12 hours. The reaction progress can be monitored by HPLC until the consumption of the aldehyde is complete.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Filter the solid product and wash with cold ethanol.

    • Dry the crude (±)-3-Amino-3-(4-cyanophenyl)propanoic acid under vacuum at 50-60 °C.

Step 1.2: Esterification to (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate hydrochloride

  • Materials and Equipment:

    • Glass-lined reactor with cooling capabilities, a dropping funnel, and a gas outlet.

    • (±)-3-Amino-3-(4-cyanophenyl)propanoic acid

    • Absolute Ethanol

    • Thionyl chloride (SOCl₂)

    • Diethyl ether (for precipitation)

  • Protocol:

    • Cool a reactor containing absolute ethanol (approx. 10 L per kg of amino acid) to below -10 °C using a cooling jacket.

    • Add thionyl chloride (1.1 eq) dropwise to the cold ethanol, ensuring the temperature remains below -10 °C. This generates ethyl chlorosulfite in situ.

    • Add the racemic amino acid from Step 1.1 to the cold solution in portions.

    • Allow the mixture to warm to 0 °C and stir for 30 minutes, then warm to room temperature and stir for an additional 3 hours.

    • Heat the mixture to reflux for 1-2 hours to drive the reaction to completion.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Recrystallize the resulting crude hydrochloride salt from ethanol/diethyl ether to yield pure (±)-ethyl 3-amino-3-(4-cyanophenyl)propanoate hydrochloride.

Part 2: Enzymatic Kinetic Resolution

This is the key chirality-inducing step. The free base of the racemic ester is resolved via selective N-acylation of the (S)-enantiomer.

  • Materials and Equipment:

    • Bioreactor with precise temperature control and gentle agitation (e.g., orbital shaker or low-shear impeller).

    • Immobilized Candida antarctica lipase A (e.g., Novozym® 435 or a similar preparation).

    • (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate (as free base, prepared by neutralizing the hydrochloride salt).

    • Butyl butanoate (serves as both acyl donor and solvent).

    • Appropriate filtration system to recover the immobilized enzyme.

  • Protocol:

    • Prepare the free base of the racemic ester by neutralizing an aqueous solution of the hydrochloride salt with a base (e.g., NaHCO₃) and extracting with a suitable organic solvent (e.g., ethyl acetate), followed by solvent evaporation.

    • Charge the bioreactor with butyl butanoate.

    • Dissolve the racemic free base ester in the butyl butanoate to a target concentration (e.g., 0.05 M).

    • Add the immobilized CAL-A enzyme. The enzyme loading is a critical parameter and should be optimized, but a starting point is typically 1-5% w/w of the substrate.

    • Maintain the reaction at a controlled temperature (e.g., 40-50 °C) with gentle agitation. The progress of the resolution is monitored by chiral HPLC, tracking the disappearance of the (S)-ester and the formation of the (S)-amide.

    • The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining (R)-ester.

    • Once the target conversion is reached, stop the agitation and filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent batches.

    • The filtrate, containing the (R)-ester and the (S)-amide, is carried forward to the separation and hydrolysis stage.

Part 3: Isolation of (R)-Ester and Hydrolysis to Final Product
  • Materials and Equipment:

    • Reactor for hydrolysis.

    • Crystallization vessel with controlled cooling.

    • Filtration and drying equipment.

    • Aqueous Hydrochloric Acid (e.g., 12-18%).

  • Protocol:

    • Separation (Optional but recommended for large scale): While the reference protocol proceeds with the mixture, on a large scale, a separation step like distillation under reduced pressure can remove the excess butyl butanoate and potentially separate the higher-boiling (S)-amide from the (R)-ester. Alternatively, the unreacted (R)-amino ester can be separated from the acylated (S)-amide by extraction into an acidic aqueous phase.

    • Hydrolysis: The crude (R)-ester is stirred with aqueous HCl (e.g., 12%) at room temperature for approximately 20-24 hours. The reaction is monitored by HPLC for the disappearance of the ester.

    • Isolation and Crystallization: a. After complete hydrolysis, the reaction mixture is concentrated under reduced pressure. b. The pH of the resulting aqueous solution is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-7) using a suitable base (e.g., NaOH or NH₄OH) to induce crystallization. c. The slurry is cooled slowly to maximize crystal growth and yield. d. The crystalline product is isolated by filtration, washed with cold water and then a water-miscible solvent like ethanol to aid drying. e. The final product, (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, is dried under vacuum.

Data Summary and Validation

The following table summarizes typical quantitative data for the synthesis process.

ParameterStage 1 (Racemic Ester Synthesis)Stage 2 (Enzymatic Resolution)Stage 3 (Hydrolysis & Isolation)Overall
Yield ~75-85%~45-48% (for R-ester)~65-75%~22-35%
Purity (HPLC) >98%>99%>99.5%>99.5%
Enantiomeric Excess (ee) N/A>97% (for R-ester)>99%>99%
Key Process Controls Temperature, Reaction TimeEnzyme loading, Temperature, ConversionpH, Cooling rate-

Experimental Workflow Visualization

Experimental_Workflow cluster_racemic Racemic Ester Production cluster_resolution Enzymatic Resolution cluster_isolation Final Product Isolation r1 Charge Reactor: 4-Cyanobenzaldehyde, Malonic Acid, NH4OAc, EtOH r2 Reflux (8-12h) r1->r2 r3 Cool & Filter r2->r3 r4 Dry Racemic Acid r3->r4 r5 Esterification: EtOH, SOCl2 r4->r5 r6 Recrystallize Ester HCl r5->r6 e1 Prepare Free Base Ester r6->e1 Input to Resolution e2 Charge Bioreactor: Ester, Butyl Butanoate, Immobilized CAL-A e1->e2 e3 React at 40-50°C e2->e3 e4 Monitor by Chiral HPLC to ~50% Conversion e3->e4 e5 Filter to Recover Enzyme e4->e5 i1 Hydrolyze R-Ester (aq. HCl, 20-24h) e5->i1 Filtrate to Hydrolysis i2 Concentrate i1->i2 i3 Adjust pH to Isoelectric Point i2->i3 i4 Cool & Crystallize i3->i4 i5 Filter & Wash i4->i5 i6 Vacuum Dry Final Product i5->i6

Method

Application Notes & Protocols: Strategic Incorporation of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid into Peptidomimetics for Enhanced Therapeutic Potential

Abstract & Introduction The pursuit of novel therapeutics often involves the strategic modification of peptide scaffolds to overcome their inherent limitations, such as poor metabolic stability and conformational flexibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pursuit of novel therapeutics often involves the strategic modification of peptide scaffolds to overcome their inherent limitations, such as poor metabolic stability and conformational flexibility. Peptidomimetics, which mimic the structure and function of natural peptides, offer a robust solution. A particularly powerful strategy in peptidomimetic design is the incorporation of non-proteinogenic amino acids, especially β-amino acids.[1] This guide provides a detailed technical overview and actionable protocols for the incorporation of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid , a chiral β-amino acid derivative, into peptide backbones.

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a versatile building block recognized for its significant role in pharmaceutical research and development.[2][3] Its structure is distinguished by three key features: a β-amino acid backbone, a specific (R)-stereochemistry at the C3 carbon, and a para-substituted cyanophenyl ring. The β-amino acid structure, with two carbons separating the amino and carboxyl groups, imparts resistance to enzymatic degradation by proteases, a critical advantage over natural α-peptides.[1][4][5] The cyanophenyl group is not merely a bulky side chain; it is an important pharmacophore that can enhance binding affinity and modulate electronic properties within a target active site.[6] This unique combination makes the molecule a valuable intermediate in the synthesis of enzyme inhibitors, receptor modulators, and other bioactive compounds, particularly in medicinal and neuropharmacological chemistry.[2][6][7]

This document serves as a comprehensive guide for researchers, outlining the scientific rationale, step-by-step synthetic protocols, and analytical methods required to successfully integrate this valuable building block into novel peptidomimetic candidates.

Scientific Rationale for Incorporation

The decision to incorporate (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is driven by several key molecular design principles aimed at enhancing drug-like properties.

  • Enhanced Proteolytic Stability: Peptides composed of β-amino acids are known as β-peptides.[8] The altered backbone geometry compared to natural α-peptides renders them poor substrates for common proteases, significantly increasing their in vivo half-life. The hexapeptide H-(β-HVal-β-HAla-β-HLeu)2-OH, for example, is completely stable to pepsin, while its α-peptide counterpart is cleaved instantaneously.[8]

  • Conformational Control and Secondary Structure: The additional methylene group in the β-amino acid backbone increases conformational flexibility locally, yet β-peptides have a pronounced tendency to adopt stable, well-defined secondary structures, such as helices and sheets.[4][8] This allows for the precise engineering of molecular shapes to mimic the bioactive conformation of a parent α-peptide or to explore novel interaction surfaces.[4]

  • Pharmacophoric Contribution of the 4-Cyanophenyl Group: The cyanophenyl moiety is a key functional group in medicinal chemistry. The nitrile group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. Its electron-withdrawing nature influences the aromatic ring's properties.[6] Furthermore, the 4-cyanophenyl group has been identified as a critical component in various bioactive molecules, including androgen receptor antagonists and potent anticancer agents, where it contributes significantly to target binding and efficacy.[9][10]

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is essential for successful synthesis.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3]
CAS Number 738606-24-1[3]
Appearance (Not specified, typically a solid)
Boiling Point 395.4°C at 760 mmHg[3]
Storage Conditions 2-8°C, protect from light, store under inert gas[3]

Experimental Design & Protocols

The incorporation of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid into a peptide sequence is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS).[11][12] The general workflow involves N-terminal protection of the β-amino acid, followed by its stepwise coupling to a growing peptide chain anchored to a solid support.

G cluster_prep Phase 1: Monomer Preparation cluster_spps Phase 2: Solid-Phase Peptide Synthesis (SPPS) cluster_final Phase 3: Cleavage & Analysis node_prep Start: (R)-3-Amino-3-(4-cyanophenyl) propanoic acid node_protect Protocol 1: N-α-Fmoc Protection node_prep->node_protect node_couple Protocol 2.2: Amino Acid Coupling (Monomer + Activator) node_protect->node_couple To SPPS Cycle node_deprotect Protocol 2.1: Fmoc Deprotection (Piperidine) node_wash1 Wash Resin node_deprotect->node_wash1 node_wash1->node_couple node_wash2 Wash Resin node_couple->node_wash2 node_wash2->node_deprotect Repeat for next cycle node_cleave Protocol 3: Cleavage from Resin & Side-Chain Deprotection node_wash2->node_cleave Final Cycle Complete node_purify Protocol 4: Purification (RP-HPLC) node_cleave->node_purify node_analyze Characterization: LC-MS, NMR node_purify->node_analyze

Figure 1: Overall workflow for peptidomimetic synthesis.
Protocol 1: N-α-Fmoc Protection of the β-Amino Acid

Rationale: To prevent uncontrolled polymerization during peptide synthesis, the α-amino group of the incoming amino acid must be temporarily blocked.[13] The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in SPPS.[11]

Materials:

  • (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 1,4-Dioxane

  • 10% (w/v) Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Stir plate, glassware, separatory funnel

Procedure:

  • Dissolve (R)-3-Amino-3-(4-cyanophenyl)propanoic acid (1.0 eq) in 10% aqueous Na₂CO₃ solution.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirred amino acid solution at room temperature.

  • Allow the reaction to stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH ~2 with 1N HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected amino acid.

  • Validation: Confirm product formation and purity via LC-MS and ¹H NMR.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support.[12] The process involves repeated cycles of N-terminal deprotection and coupling of the next protected amino acid.[14] Carbodiimides (like DIC) or phosphonium/amidinium salts (like HBTU/HATU) are used to activate the carboxylic acid for amide bond formation, often with additives like HOBt to minimize racemization.[11][15][16]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids (including the product from Protocol 1)

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15-20 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation & Coupling: a. In a separate tube, pre-activate the Fmoc-(R)-3-Amino-3-(4-cyanophenyl)propanoic acid (3.0 eq relative to resin loading) with HBTU (2.9 eq) and DIEA (6.0 eq) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the vessel for 1-2 hours. Note: Coupling of β-amino acids can be slower than α-amino acids, requiring longer reaction times or double coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) followed by DCM (3x).

  • Confirmation (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat step 4 (double coupling).

  • Proceed to the deprotection step for the next amino acid in the sequence.

Figure 2: Chemical logic of a single SPPS coupling step.
Protocol 3: Peptide Cleavage and Deprotection

Rationale: Once the synthesis is complete, the peptide must be cleaved from the solid support, and any acid-labile side-chain protecting groups must be removed simultaneously. A "cleavage cocktail" containing a strong acid (TFA) and scavengers is used to prevent side reactions.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: Handle TFA in a fume hood.

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the resulting white solid (crude peptide) under vacuum.

Protocol 4: Purification and Characterization

Rationale: The crude peptide product will contain deletion sequences and other impurities from the synthesis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification. Mass spectrometry is essential for confirming the molecular weight of the final product.[17]

Materials:

  • Crude peptide

  • RP-HPLC system with a C18 column

  • Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B). b. Purify the peptide using RP-HPLC with a linear gradient of Solvent B into Solvent A. c. Collect fractions corresponding to the major product peak.

  • Characterization: a. Mass Spectrometry: Analyze the purified fractions to confirm the correct molecular weight of the target peptidomimetic. This validates the successful incorporation of all amino acids, including the (R)-3-Amino-3-(4-cyanophenyl)propanoic acid residue.[18] b. Analytical HPLC: Assess the purity of the final product. c. NMR Spectroscopy (Optional): For full structural elucidation, 2D NMR techniques (COSY, TOCSY, NOESY) can be used to confirm the sequence and analyze the conformational impact of the β-amino acid incorporation.[8]

Conclusion & Future Perspectives

The protocols detailed herein provide a robust framework for the successful incorporation of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid into peptidomimetics. The resulting structures, endowed with enhanced proteolytic resistance and a functionally important cyanophenyl moiety, are promising candidates for drug discovery programs.[4][5] The strategic placement of this β-amino acid can be used to engineer specific folds, disrupt protein-protein interactions, or act as a hinge element in macrocyclic peptides. Future work should focus on exploring the impact of this residue on the secondary structure and biological activity of various peptide scaffolds, unlocking new therapeutic possibilities in areas from oncology to metabolic diseases.

References

  • (R)-3-Amino-3-(4-cyanophenyl)propanoic acid - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

  • Fairlie, D. P., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. [Link]

  • Fülöp, F., et al. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Peptide synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2022). RSC Publishing. [Link]

  • Aebersold, R., & Mann, M. (2013). Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery. PubMed Central. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). AAPPTec. [Link]

  • Seebach, D., et al. (1996). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 29(6), 265-275. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. [Link]

  • Kinoyama, I., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 125-130. [Link]

  • Robinson, J. A. (2008). Beta-amino acids: versatile peptidomimetics. Request PDF - ResearchGate. [Link]

  • Introduction to Peptide Synthesis. (2011). PubMed Central. [Link]

  • Recent advances in mass spectrometry-based peptidome analysis. (2019). Request PDF - ResearchGate. [Link]

  • Mass spectrometry analysis in peptidomic research with Richard Kay. (2022). YouTube. [Link]

  • Chai, Y., et al. (2005). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This critical chiral building block is foundational in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This critical chiral building block is foundational in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis, with a primary focus on the highly efficient enzymatic kinetic resolution pathway.

Section 1: Overview of the Predominant Synthesis Route

The most common and scalable method for producing enantiomerically pure (R)-3-Amino-3-(4-cyanophenyl)propanoic acid involves the enzymatic hydrolysis of a racemic precursor. This biotransformation approach is favored for its high selectivity and operation under mild conditions, which minimizes side reactions and environmental impact.[1] The general workflow involves the use of a whole-cell catalyst, typically from the Rhodococcus genus, which contains both nitrile hydratase and amidase enzymes.[2][3]

The process can be visualized as follows:

G cluster_0 Step 1: Racemic Precursor Synthesis cluster_1 Step 2: Biocatalytic Resolution cluster_2 Step 3: Chemical Hydrolysis Racemic_Nitrile Racemic 3-Amino-3-(4-cyanophenyl) propionitrile Whole_Cells Rhodococcus sp. (Nitrile Hydratase & Amidase) Racemic_Nitrile->Whole_Cells R_Amide (R)-3-Amino-3-(4-cyanophenyl) propionamide Whole_Cells->R_Amide Selective Hydrolysis of (R)-Nitrile Acid_Hydrolysis Acidic or Basic Hydrolysis R_Amide->Acid_Hydrolysis S_Nitrile (S)-3-Amino-3-(4-cyanophenyl) propionitrile (Unreacted) R_Acid (R)-3-Amino-3-(4-cyanophenyl) propanoic acid (Product) Acid_Hydrolysis->R_Acid

Caption: Enzymatic kinetic resolution workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the enzymatic synthesis protocol.

Category 1: Low Biocatalytic Conversion & Yield

Question 1: My reaction shows low or stalled conversion of the starting racemic nitrile. What are the primary causes and how can I improve the yield?

Answer: Low conversion is typically rooted in suboptimal enzyme health or unfavorable reaction conditions. The nitrile hydratase (NHase) and amidase enzyme systems are sensitive to their environment.[1]

  • Cause A: Poor Enzyme Activity/Stability: The NHase from many Rhodococcus strains is thermally sensitive, with stability often dropping above 20-30°C.[1] Since nitrile hydration is an exothermic reaction, localized heating can denature the enzyme.

    • Solution: Implement strict temperature control, keeping the reaction bulk between 10-25°C. For larger-scale reactions, ensure adequate mixing and use a jacketed reactor. Run a control reaction with a known substrate to confirm the viability of your catalyst batch.

  • Cause B: pH Fluctuation: The hydrolysis of the intermediate amide to the carboxylic acid releases ammonia, which can raise the pH. Conversely, if other processes are occurring, the pH might drop.[4] Deviations from the optimal pH range (typically 7.0-8.0) can drastically reduce enzyme activity.

    • Solution: Use a robust buffer system (e.g., phosphate buffer). For extended or high-concentration reactions, employ a pH-stat system to automatically titrate acid or base and maintain the optimal pH.[4]

  • Cause C: Substrate/Product Inhibition: High concentrations of the nitrile substrate or the amide/acid product can inhibit enzyme activity.

    • Solution: Employ a fed-batch approach where the nitrile substrate is added incrementally over time to keep its concentration below inhibitory levels. If product inhibition is suspected, consider in-situ product removal techniques, though this adds complexity.

  • Cause D: Metal Cofactor Deficiency: Nitrile hydratases are metalloenzymes, requiring either an iron (Fe) or cobalt (Co) ion in their active site for catalytic activity.[5][6][7] The growth medium for the whole-cell catalyst must be supplemented with the appropriate metal salt to ensure the enzyme is properly formed.

    • Solution: Verify that the growth media for your Rhodococcus sp. culture included the necessary cobalt or iron salts. If using isolated enzymes, ensure the buffer contains the required cofactor.

The following decision tree can help diagnose the root cause of low yield:

G start Low Conversion or Yield check_enzyme Is enzyme activity confirmed with a control substrate? start->check_enzyme check_conditions Are pH and Temperature within optimal range? check_enzyme->check_conditions Yes no_activity Source new enzyme batch or re-culture cells. check_enzyme->no_activity No check_inhibition Is substrate concentration < inhibitory level? check_conditions->check_inhibition Yes adjust_conditions Implement strict T-control. Use pH-stat or stronger buffer. check_conditions->adjust_conditions No check_cofactors Were metal cofactors (Co/Fe) added to media? check_inhibition->check_cofactors Yes fed_batch Switch to fed-batch substrate addition. check_inhibition->fed_batch No add_cofactors Supplement media with appropriate metal salts. check_cofactors->add_cofactors No no_activity->start success Yield Improved adjust_conditions->success fed_batch->success add_cofactors->success

Caption: Troubleshooting workflow for low conversion.

Category 2: Poor Enantioselectivity

Question 2: The final product shows significant contamination with the (S)-enantiomer. How can I improve the enantiomeric excess (e.e.)?

Answer: Poor enantioselectivity in this system means the enzymes are hydrolyzing the (S)-nitrile at a non-trivial rate. The overall enantioselectivity is primarily determined by the amidase, which is very sensitive to the substrate's structure.[2][3]

  • Cause A: Non-Optimal Reaction Conditions: Temperature and pH can influence the conformational flexibility of the enzyme's active site, which in turn can affect its ability to discriminate between enantiomers.

    • Solution: Systematically screen a range of temperatures (e.g., 10°C, 15°C, 20°C) and pH values (e.g., 6.5, 7.0, 7.5, 8.0) to find the conditions that maximize enantioselectivity.

  • Cause B: Over-reaction / Reversibility: If the reaction is left for too long, especially under non-ideal conditions, minor background chemical hydrolysis or enzymatic side reactions might occur, eroding the enantiomeric purity.

    • Solution: Monitor the reaction progress closely using chiral HPLC. Stop the reaction once the conversion of the (R)-enantiomer is maximized (ideally around 50% total conversion for a kinetic resolution) to prevent erosion of the e.e.

  • Cause C: Inherent Enzyme Selectivity: The specific strain of Rhodococcus being used may simply not have a high enough enantioselectivity for this particular substrate.

    • Solution: Consider screening different microbial catalysts. Strains like Rhodococcus erythropolis are commonly cited for this type of transformation.[2][3] Alternatively, introducing a bulky protecting group on the amine (e.g., a benzyl group) has been shown to dramatically increase the enantioselectivity of the amidase.[2] This would, however, require adding protection and deprotection steps to your synthesis.

Category 3: Product Isolation & Purification

Question 3: I am having difficulty isolating the final (R)-amino acid product from the reaction mixture.

Answer: Isolation of zwitterionic amino acids from complex aqueous biocatalytic media can be challenging.

  • Problem A: Separating Product from Biomass: The first step is to cleanly remove the whole cells (catalyst).

    • Solution: Centrifugation is the most common method. Ensure a sufficient g-force and time to pellet all cellular material. Follow this with sterile filtration (e.g., 0.22 µm filter) of the supernatant to remove any remaining fine particulates.

  • Problem B: Isolating the Amino Acid from Aqueous Solution: The product is a water-soluble amino acid.

    • Solution 1 (Precipitation): After removing the biomass, carefully acidify the filtrate with an acid like hydrochloric acid (HCl).[8] This will protonate the carboxylate group. Then, adjust the pH to the isoelectric point (pI) of the amino acid. At its pI, the amino acid has a net neutral charge and its solubility in water is at a minimum, causing it to precipitate. Collect the solid by filtration.

    • Solution 2 (Ion-Exchange Chromatography): For higher purity, the supernatant can be passed through a cation-exchange resin.[9] The positively charged amine group (at acidic pH) will bind to the resin. After washing away neutral and anionic impurities, the product can be eluted by washing the column with a basic solution (e.g., aqueous ammonia).

Section 3: Key Experimental Parameters & Protocols

Table 1: Recommended Reaction Condition Ranges
ParameterRecommended RangeRationale
Temperature 10 - 25 °CBalances reaction rate with enzyme stability. NHase is often thermolabile.[1]
pH 7.0 - 8.0Optimal range for nitrile hydratase and amidase activity from many Rhodococcus strains.
Substrate Conc. 10 - 50 mMHigher concentrations can lead to substrate inhibition. Fed-batch is recommended for >50 mM.
Cell Loading (wet) 5 - 15% (w/v)Sufficient catalyst loading to achieve reasonable reaction times without excessive biomass.
Buffer 50 - 100 mM PhosphateProvides good buffering capacity in the optimal pH range.
Agitation 150 - 250 RPMEnsures homogeneity, prevents cell settling, and improves mass transfer.
Example Protocol: Enzymatic Kinetic Resolution

This is a representative protocol and should be optimized for your specific enzyme source and equipment.

  • Catalyst Preparation: Cultivate Rhodococcus sp. in a suitable medium supplemented with 0.1 mM CoCl₂ until the late exponential phase. Harvest cells via centrifugation (e.g., 8000 x g, 15 min, 4°C) and wash twice with 100 mM potassium phosphate buffer (pH 7.5).

  • Reaction Setup: In a temperature-controlled vessel, suspend the harvested wet cells to a final concentration of 10% (w/v) in 100 mM potassium phosphate buffer (pH 7.5).

  • Reaction Initiation: Add racemic 3-amino-3-(4-cyanophenyl)propionitrile to a final concentration of 50 mM. Maintain the temperature at 20°C with agitation (200 RPM).

  • Monitoring: Periodically withdraw aliquots. Centrifuge to remove cells, and analyze the supernatant by chiral HPLC to determine the concentrations of both nitrile enantiomers and the product amide.

  • Reaction Termination: When the conversion of the (R)-nitrile is maximized (approaching 50% total substrate consumption), terminate the reaction by centrifuging the mixture to remove the cell catalyst.

  • Workup & Hydrolysis: Transfer the supernatant to a new vessel. Add concentrated HCl and reflux the mixture to hydrolyze the (R)-amide to the (R)-carboxylic acid. Monitor by TLC or LC-MS for completion.

  • Isolation: Cool the reaction mixture. Adjust the pH to the isoelectric point of the product to induce precipitation. Collect the crude product by filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., water/ethanol) for final purification.

References

  • Liu, Z.-Q., et al. (2021). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. PubMed Central. [Link]

  • Forró, E. & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Gong, J.-S., et al. (2017). Nitrile-converting enzymes as a tool to improve biocatalysis in organic synthesis: recent insights and promises. Critical Reviews in Biotechnology. [Link]

  • Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Catalysis. [Link]

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitrilase/nitrile Hydrases. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wang, M. X. (2008). Nitrile biotransformations for the synthesis of highly enantioenriched beta-hydroxy and beta-amino acid and amide derivatives: a general and simple but powerful and efficient benzyl protection strategy to increase enantioselectivity of the amidase. PubMed. [Link]

  • Lin, Z., et al. (2011). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. ResearchGate. [Link]

  • Reyes, A., et al. (2023). Biotransformations of nitriles mediated by in vivo nitrile hydratase of Rhodococcus erythropolis ATCC 4277 heterologously expressed in Escherichia coli. Colibri. [Link]

  • PrepChem. (n.d.). Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. PrepChem.com. [Link]

  • Okamoto, S. & Eltis, L. D. (2007). Purification and characterization of a novel nitrile hydratase from Rhodococcus sp. RHA1. PubMed. [Link]

  • Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC - NIH. [Link]

  • Brady, F., et al. (2021). Gordonia hydrophobica Nitrile Hydratase for Amide Preparation from Nitriles. MDPI. [Link]

Sources

Optimization

Technical Support Center: Crystallization of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

Welcome to the technical support center for the crystallization of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this versatile pharmaceutical building block.[1] This document provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols based on established principles of crystallization for chiral amino acids.

Introduction: The Crystallization Challenge

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its structure, containing a basic amino group, an acidic carboxylic acid group, and an aromatic nitrile, presents unique crystallization challenges. Like many amino acids, its solubility is highly dependent on pH, and it can exist as a zwitterion, making the choice of solvent and crystallization conditions critical for success. Common issues include poor yield, formation of amorphous material, "oiling out," and the potential for polymorphism, which can impact downstream applications and regulatory compliance.[2][3]

This guide will address these issues in a practical, question-and-answer format.

Crystallization Troubleshooting Flowchart

This flowchart provides a logical pathway to diagnose and solve common crystallization problems encountered with (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Troubleshooting_Crystallization start Experiment Start: Crude (R)-3-Amino-3- (4-cyanophenyl)propanoic acid dissolution Dissolve in appropriate solvent system (e.g., Water/Acetone) start->dissolution induce_xtal Induce Crystallization (Cooling, Anti-solvent, pH adjustment) dissolution->induce_xtal outcome Observe Outcome induce_xtal->outcome success High-quality Crystals Formed outcome->success Ideal no_xtals Problem: No Crystals Form outcome->no_xtals Common oiling_out Problem: 'Oiling Out' / Liquid Phase Separation Occurs outcome->oiling_out Common amorphous Problem: Amorphous Solid or Poor Quality Crystals outcome->amorphous Frequent no_xtals_q1 Is the solution supersaturated? no_xtals->no_xtals_q1 oiling_out_q1 Is supersaturation too high or generation too fast? oiling_out->oiling_out_q1 amorphous_q1 Did precipitation occur too rapidly? amorphous->amorphous_q1 no_xtals_s1 Action: - Concentrate solution - Add more anti-solvent - Cool to lower temperature no_xtals_q1->no_xtals_s1 No no_xtals_q2 Is pH optimal? (Near Isoelectric Point) no_xtals_q1->no_xtals_q2 Yes no_xtals_a1_yes Yes no_xtals_a1_no No no_xtals_s1->induce_xtal no_xtals_s2 Action: - Adjust pH towards pI (estimated ~6-7) - See FAQ on pI no_xtals_q2->no_xtals_s2 No no_xtals_s3 Action: - Induce nucleation via seeding or scratching - Introduce a different anti-solvent no_xtals_q2->no_xtals_s3 Yes no_xtals_s2->induce_xtal no_xtals_s3->induce_xtal oiling_out_s1 Action: - Re-heat and add more primary solvent - Cool solution much slower - Add anti-solvent at a slower rate and at a higher temperature oiling_out_q1->oiling_out_s1 Yes oiling_out_q2 Are impurities present? oiling_out_q1->oiling_out_q2 No oiling_out_s1->induce_xtal oiling_out_s2 Action: - Purify crude material (e.g., charcoal treatment) - Attempt crystallization from a different solvent system oiling_out_q2->oiling_out_s2 Yes oiling_out_s3 Action: - Add seed crystals early in the metastable zone to bypass liquid-liquid phase separation oiling_out_q2->oiling_out_s3 No oiling_out_s2->dissolution oiling_out_s3->induce_xtal amorphous_s1 Action: - Reduce rate of cooling - Reduce rate of anti-solvent addition - Use a weaker anti-solvent amorphous_q1->amorphous_s1 Yes amorphous_s2 Action: - Attempt slurry experiment in a non-solvent to promote conversion to crystalline form - Screen for different polymorphs amorphous_q1->amorphous_s2 No amorphous_s1->induce_xtal amorphous_s2->dissolution

Caption: A step-by-step flowchart for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The compound will not crystallize from solution.

Q: I have dissolved my compound and cooled the solution, but no crystals have formed. What should I do?

A: This indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

  • Understanding Supersaturation: Crystallization occurs when the concentration of the solute in the solution exceeds its solubility limit under the given conditions (e.g., temperature, solvent composition). This supersaturated state is the thermodynamic driving force for crystallization. If the solution is not supersaturated, crystals cannot form.

  • Actionable Steps:

    • Increase Concentration: If possible, gently evaporate some of the primary solvent to increase the concentration of the amino acid.

    • Add More Anti-solvent: If using an anti-solvent method, add more of the anti-solvent in small portions. Be cautious not to add it too quickly, as this can lead to amorphous precipitation.[4]

    • Lower the Temperature: Further cool the solution. Many amino acids show a significant decrease in solubility at lower temperatures.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.

      • Seeding: If you have a few crystals from a previous batch, add one or two to the solution. Seed crystals provide a template for further crystal growth.[5]

Issue 2: The compound "oils out" instead of crystallizing.

Q: When I cool my solution or add an anti-solvent, a viscous liquid or oil separates instead of a solid. How can I fix this?

A: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[6] This often happens when supersaturation is too high or achieved too quickly, especially if impurities are present that depress the melting point. [7]

  • Causality: The system enters a region of the phase diagram where a solute-rich liquid is more stable than a crystalline solid. This oil is often a good solvent for impurities, and its solidification can be spontaneous and uncontrolled, leading to an impure product.[6]

  • Actionable Steps:

    • Reduce the Rate of Supersaturation:

      • Re-heat the solution until the oil redissolves. You may need to add a small amount of the primary (good) solvent to achieve full dissolution.

      • Cool the solution much more slowly. A rate of 5-10 °C per hour is a good starting point.

      • If using an anti-solvent, add it at a much slower rate, and consider adding it at a slightly elevated temperature before commencing slow cooling.[5][6]

    • Decrease Solute Concentration: The initial concentration might be too high. Re-heat to dissolve the oil, add more of the primary solvent to dilute the solution, and then re-attempt the cooling or anti-solvent addition process slowly.

    • Utilize Seeding: Add seed crystals at a temperature just below the saturation point but well above the temperature where oiling out was observed. This encourages crystallization to occur in the metastable zone, bypassing the liquid-liquid phase separation.[6]

    • Change the Solvent System: If the problem persists, the chosen solvent system may be prone to oiling out. Try a different solvent or anti-solvent combination (see Table 1).

Issue 3: The product is an amorphous powder or fine needles with low purity.

Q: My compound crashes out of solution as a fine powder that is difficult to filter and appears to be amorphous. What causes this?

A: Rapid precipitation from a highly supersaturated solution often leads to the formation of kinetically favored but thermodynamically unstable amorphous solids or very small, impure crystals. [8] The molecules do not have sufficient time to orient themselves into an ordered crystal lattice.

  • Mechanism: The energy barrier for nucleation is overcome so rapidly and at so many points simultaneously that crystal growth is minimal. This traps solvent and impurities within the rapidly forming solid.

  • Actionable Steps:

    • Slow Down Crystallization: As with oiling out, the key is to generate supersaturation slowly. This gives molecules time to diffuse to the growing crystal lattice.

      • Decrease the cooling rate.

      • Decrease the anti-solvent addition rate.

    • Use a Weaker Anti-solvent: A "weaker" anti-solvent—one in which the compound has some slight solubility—will reduce the solubility more gradually, promoting slower, more controlled crystal growth. For example, if acetone is causing rapid precipitation, isopropanol might be a better choice.

    • Perform a Slurry Experiment: If you have an amorphous solid, you can sometimes convert it to a more stable crystalline form. Suspend the amorphous solid in a solvent system in which it is only sparingly soluble. Stir the suspension (slurry) at a constant temperature for an extended period (24-72 hours). This allows the amorphous solid to slowly dissolve and re-precipitate as the more stable crystalline form.

Issue 4: How do I choose the right solvent system?

Q: What are the best solvents for crystallizing (R)-3-Amino-3-(4-cyanophenyl)propanoic acid?

A: The ideal solvent system is one where the compound is highly soluble at high temperatures but has low solubility at low temperatures. For anti-solvent crystallization, the compound should be soluble in the primary solvent and insoluble in the anti-solvent.

  • Rationale: The zwitterionic nature of amino acids makes them soluble in polar solvents like water, but the phenyl ring provides some affinity for organic solvents.[7] Therefore, mixed solvent systems are often ideal. A published procedure for a similar compound specifically mentions recrystallization from a water/acetone mixture.[9]

  • Recommended Starting Points:

    Primary Solvent (Good)Anti-Solvent (Poor)Typical Starting Ratio (v/v)Notes
    WaterAcetone1:1 to 1:3A known successful system for related compounds.[9] Acetone is a strong anti-solvent.
    WaterIsopropanol (IPA)1:2 to 1:5IPA is a weaker anti-solvent than acetone, may allow for more controlled crystal growth.
    WaterEthanol1:2 to 1:5Similar to IPA, provides a moderate polarity change.
    MethanolDiisopropyl Ether10:1 to 5:1For cases where the compound is more soluble in alcohols. Use with caution due to ether volatility.

    Table 1: Recommended Solvent Systems for Screening.

Issue 5: How does pH affect the crystallization?

Q: Should I adjust the pH of my solution to improve crystallization?

A: Yes, pH is a critical parameter. Amino acids exhibit their lowest solubility at their isoelectric point (pI), where the net charge of the molecule is zero. [10] Crystallization can often be induced by adjusting the pH of an aqueous solution to the pI.

  • Estimating the pI: The pI is calculated by averaging the pKa values of the two functional groups that bound the neutral zwitterionic form. For this molecule, the key groups are the carboxylic acid (pKa typically ~2-3) and the α-amino group (pKa typically ~9-10). The cyanophenyl group is electron-withdrawing but does not have its own pKa in the relevant range.

    • pI ≈ (pKa_carboxyl + pKa_amino) / 2

    • Estimated pI ≈ (2.5 + 9.5) / 2 ≈ 6.0

    • Therefore, adjusting the pH to between 6 and 7 should significantly decrease the solubility in aqueous systems and promote crystallization.

  • Protocol for pH-Induced Crystallization:

    • Dissolve the crude compound in an acidic aqueous solution (e.g., pH 2 with HCl) or a basic solution (e.g., pH 11 with NaOH).

    • Filter the solution to remove any insoluble impurities.

    • Slowly add a base (if starting from acid) or an acid (if starting from base) dropwise with vigorous stirring until the pH approaches the estimated pI of ~6-7.

    • Crystals should precipitate out of the solution. Cool the mixture to maximize yield before filtering.

Recommended Crystallization Protocol (Anti-Solvent Method)

This protocol is a robust starting point based on the principles discussed above and literature precedents for similar molecules.[9]

Objective: To obtain high-purity crystalline (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.
Materials:
  • Crude (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

  • Deionized Water (Solvent)

  • Acetone (Anti-solvent)

  • Erlenmeyer flask

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

Procedure:
  • Dissolution: In an Erlenmeyer flask, add the crude amino acid to a minimal amount of deionized water. For every 1 gram of crude material, start with approximately 5-10 mL of water.

  • Heating: Gently heat the mixture with stirring to between 50-60 °C to aid dissolution. If the solid does not fully dissolve, add small additional volumes of water until a clear solution is obtained. Do not overheat, as this can cause degradation.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Anti-solvent Addition: While maintaining the temperature around 50 °C, begin adding acetone dropwise to the stirred aqueous solution.

  • Observe for Cloud Point: Continue adding acetone until the solution becomes faintly and persistently cloudy. This is the "cloud point," indicating that the solution is now saturated.

  • Clarification: Add a few drops of hot water back into the solution until it becomes clear again. This ensures you are just at the edge of the saturation point.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold 1:3 water/acetone mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from Master Organic Chemistry. [Link]

  • Reddit. (2019, October 5). How to find the isoelectric point with 3 pka's? r/Mcat. [Link]

  • Google Patents. (n.d.).
  • Industrial & Engineering Chemistry Research. (2022, December 22). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.. Request PDF. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • CRYSFORMA. (2026). Polymorph screening. [Link]

  • National Institutes of Health. (n.d.). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. PMC. [Link]

  • PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. [Link]

  • Thesis. (n.d.). EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. [Link]

  • ResearchGate. (2012, March 21). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. [Link]

  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • YouTube. (2016, April 7). Isoelectric Point of Amino Acids with MCAT Shortcut. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method.... [Link]

  • Google Patents. (n.d.). Method for resolving 3-amino-3-phenylpropanol. (CN102633658A).
  • YouTube. (2020, September 8). Isoelectric Point of Amino Acids, Part 3. [Link]

  • YouTube. (2018, May 24). Stabilizing Amorphous Drugs. [Link]

  • MySkinRecipes. (n.d.). (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • National Institutes of Health. (n.d.). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. PMC. [Link]

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ResearchGate. (n.d.). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. Request PDF. [Link]

  • Technology Networks. (2015, September 17). Preventing Crystallization to Improve Drug Efficiency. [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • Eurofins. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. [Link]

  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

Welcome to the technical support center for the purification of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral β-amino acid. Here, we address common challenges encountered during its purification, offering troubleshooting advice and answers to frequently asked questions to streamline your experimental workflow and enhance the purity and yield of your target compound.

Introduction to Purification Challenges

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a valuable building block in medicinal chemistry, notably for its role in synthesizing biologically active molecules.[1] Achieving high purity and enantiomeric excess for this compound is critical for its application in pharmaceutical development. The primary challenges in its purification often revolve around three key areas:

  • Enantiomeric Purity: Separating the desired (R)-enantiomer from its (S)-counterpart.

  • Chemical Purity: Removing starting materials, reagents, and side-products from the synthesis.

  • Yield and Recovery: Optimizing the purification process to minimize product loss.

This guide provides a systematic approach to tackling these issues, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the purification process.

Question 1: My final product has low enantiomeric excess (ee). How can I improve it?

Answer:

Low enantiomeric excess is a common issue when synthesizing chiral compounds. The root cause often lies in the chiral resolution or asymmetric synthesis step. Here’s a breakdown of potential causes and solutions:

  • Cause A: Inefficient Enzymatic Resolution

    If you are using an enzymatic method, such as lipase-catalyzed acylation of the racemic ester, suboptimal reaction conditions can lead to poor enantioselectivity.[2][3]

    • Solution 1: Optimize Reaction Parameters: The choice of solvent and acyl donor is critical. For instance, while ethyl butanoate may be a suitable solvent for some substrates, it might not be for this specific compound, leading to low selectivity.[3] Experiment with different acyl donors and solvents to find the optimal combination for your enzyme.

    • Solution 2: Enzyme Selection: Not all lipases are equally effective. Candida antarctica lipase A (CAL-A) has been shown to be effective for the corresponding ethyl ester, but other lipases could be screened for higher selectivity.[2]

    • Solution 3: Recrystallization: The enantiomeric excess of the product can often be significantly increased through careful recrystallization after the initial separation.[2]

  • Cause B: Ineffective Chiral Chromatography

    If you are using chiral High-Performance Liquid Chromatography (HPLC) for separation, several factors could be at play.

    • Solution 1: Column Selection: The choice of chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of amino acids and their derivatives.[4][5] Crown-ether based CSPs are also particularly well-suited for separating D- and L-amino acid enantiomers.[6]

    • Solution 2: Mobile Phase Optimization: The composition of the mobile phase, including the type of organic modifier, additives, and pH, can dramatically affect the separation. A systematic screening of these parameters is recommended.

Question 2: I'm experiencing low yield after the purification process. What are the likely causes and how can I mitigate them?

Answer:

Low recovery can be frustrating and is often due to product loss during extraction, crystallization, or chromatographic steps.

  • Cause A: Incomplete Precipitation/Crystallization

    (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a zwitterionic compound, and its solubility is highly dependent on pH.

    • Solution 1: Precise pH Adjustment: The isoelectric point (pI) is where the amino acid has minimum solubility. Carefully adjust the pH of your aqueous solution to the pI to induce maximum precipitation. This is often done by slow addition of an acid or base.[7]

    • Solution 2: Cooling and Time: After pH adjustment, cooling the mixture (e.g., to -20°C overnight) can further decrease the solubility and promote more complete crystallization.[7]

    • Solution 3: Anti-Solvent Addition: If the compound has some solubility even at its pI, the addition of a miscible organic solvent in which the compound is insoluble (an anti-solvent) can help to precipitate it out of the aqueous solution.

  • Cause B: Product Loss During Extraction

    During workup, the product might remain in the aqueous or organic layer if the extraction conditions are not optimal.

    • Solution 1: pH of Aqueous Layer: Ensure the pH of the aqueous layer is adjusted to favor the partitioning of your compound into the desired phase. For extracting the free amino acid into an organic solvent, you might need to adjust the pH away from the pI.

    • Solution 2: Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve recovery.

  • Cause C: Adsorption on Stationary Phase

    During column chromatography, the polar nature of the amino acid can lead to strong adsorption on silica gel, resulting in poor recovery.

    • Solution 1: Use of Polar Solvents: Employ a more polar eluent system, such as a mixture of chloroform and methanol, to effectively elute the compound.[2]

    • Solution 2: Ion-Exchange Chromatography: This technique is particularly well-suited for purifying amino acids. The compound can be bound to the resin and then eluted by changing the pH or salt concentration of the buffer, which can lead to a cleaner product and higher recovery.[3]

Question 3: My purified product contains residual starting materials or by-products. How can I remove these chemical impurities?

Answer:

The presence of chemical impurities indicates that the chosen purification method is not sufficiently selective.

  • Cause A: Co-precipitation or Co-crystallization

    Impurities with similar solubility profiles can crystallize along with your product.

    • Solution 1: Recrystallization: One or more rounds of recrystallization from a suitable solvent system can effectively remove impurities. A solvent system should be chosen where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

    • Solution 2: Washing: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be a quick and effective purification step.[7]

  • Cause B: Inadequate Chromatographic Separation

    If impurities are co-eluting with your product during column chromatography, the separation needs to be optimized.

    • Solution 1: Adjust Eluent Polarity: A gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve compounds with close retention factors (Rf).

    • Solution 2: Alternative Chromatographic Techniques: If flash chromatography on silica is insufficient, consider other techniques. Reversed-phase chromatography can be effective for separating compounds with different polarities. As mentioned, ion-exchange chromatography is also a powerful tool for amino acid purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid?

A1: As a zwitterionic amino acid, its solubility is lowest at its isoelectric point and increases in acidic or basic solutions. It is generally soluble in aqueous acid and base. One study mentions dissolving the racemic mixture in a dioxane/water (1:1) mixture.[2] For purification by crystallization, exploring various aqueous/organic solvent mixtures is recommended.

Q2: What are the potential impurities I should look for?

A2: Potential impurities can originate from the starting materials, reagents, or side reactions. Common impurities could include:

  • The (S)-enantiomer.

  • Unreacted starting materials from the synthesis.

  • The corresponding ethyl ester if the synthesis involves esterification and subsequent hydrolysis.[2][3]

  • By-products from the synthetic route used. A thorough understanding of your synthetic pathway is crucial for identifying potential impurities.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Chiral HPLC: To determine the enantiomeric excess (ee).[4][5]

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To confirm the molecular weight and detect impurities at low levels.

  • Elemental Analysis: To confirm the elemental composition (C, H, N).[2]

Q4: Can I use reversed-phase HPLC for purification?

A4: Yes, reversed-phase HPLC can be a viable method for purifying (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, especially for removing less polar or more polar impurities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Data and Protocols

Table 1: Solubility and Crystallization Solvents
Solvent SystemApplicationRationale
Dioxane/Water (1:1)Dissolving the compound for reaction or analysis.A mixture that can dissolve the polar amino acid.[2]
Ethyl AcetateWashing or as a component in recrystallization.Often used to wash crude products to remove less polar impurities.[7]
Ethanol/WaterRecrystallization of related amino acid intermediates.A common solvent system for recrystallizing polar organic molecules.[7]
Propan-2-ol/WaterCrystallization of similar amino acid derivatives.Can be effective for inducing crystallization upon cooling.[8]
Protocol 1: General Purification by pH Adjustment and Crystallization

This protocol is a general guideline based on methods for similar amino acids.[7]

  • Dissolution: Dissolve the crude product in an acidic aqueous solution (e.g., 1N HCl).

  • Treatment (Optional): Treat the solution with activated carbon to remove colored impurities, followed by filtration.

  • Precipitation: Slowly add a base (e.g., 1N NaOH) with vigorous stirring to adjust the pH to the isoelectric point. The product will precipitate out of the solution.

  • Crystallization: Cool the suspension in an ice bath or refrigerate overnight to maximize crystal formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water, followed by a water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Ion-Exchange Chromatography

This protocol is based on a method described for the title compound.[3]

  • Column Preparation: Pack a column with a suitable ion-exchange resin (e.g., a strong cation exchanger). Equilibrate the column with a low pH buffer.

  • Loading: Dissolve the crude product in the equilibration buffer and load it onto the column. The positively charged amino acid will bind to the resin.

  • Washing: Wash the column with the equilibration buffer to remove neutral and anionic impurities.

  • Elution: Elute the bound amino acid by increasing the pH or the salt concentration of the buffer.

  • Fraction Collection: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.

  • Desalting and Isolation: Combine the pure fractions. If a salt gradient was used for elution, the product will need to be desalted. This can be done by dialysis, size-exclusion chromatography, or by precipitating the amino acid at its pI. Isolate the final product by lyophilization or crystallization.

Visualization of Purification Workflow

Diagram 1: Decision Tree for Troubleshooting Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Detected method What was the chiral separation method? start->method enzymatic Enzymatic Resolution method->enzymatic Enzymatic chromatography Chiral Chromatography method->chromatography Chromatography sol_enz_1 Optimize reaction conditions (solvent, acyl donor) enzymatic->sol_enz_1 sol_enz_2 Screen different enzymes enzymatic->sol_enz_2 sol_enz_3 Perform recrystallization of product enzymatic->sol_enz_3 sol_chrom_1 Screen different Chiral Stationary Phases (CSPs) chromatography->sol_chrom_1 sol_chrom_2 Optimize mobile phase (solvents, additives, pH) chromatography->sol_chrom_2

Caption: Troubleshooting low enantiomeric excess.

Diagram 2: General Purification Workflow

G cluster_0 Primary Purification cluster_1 Secondary Purification (if needed) cluster_2 Analysis crude Crude Product choice Choose Method crude->choice cryst Crystallization / Precipitation (pH adjustment) choice->cryst High Conc. chrom Column Chromatography (Silica or Ion-Exchange) choice->chrom Low Conc. / Difficult Separation analysis Purity & ee Check (HPLC, NMR, LC-MS) cryst->analysis chrom->analysis recryst Recrystallization recryst->analysis chiral_hplc Preparative Chiral HPLC chiral_hplc->analysis analysis->recryst Impure analysis->chiral_hplc Low ee final_product Pure (R)-enantiomer analysis->final_product Pure

Caption: General purification and analysis workflow.

References

  • Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897. Available at: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • GlobalChemMall. (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-316. Available at: [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Available at: [Link]

  • Lerner, C., & Biederer, K. (2016). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Available at: [Link]

  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available at: [Link]

  • Vuong, W., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters, 21(24), 10149-10153. Available at: [Link]

  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. Available at: [Link]

  • Witczuk, B., et al. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 32(2), 187-196. Available at: [Link]

  • ACS Publications. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development. Available at: [Link]

  • Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]

  • ResearchGate. (PDF) Chromatographic Separation of Amino Acids. Available at: [Link]

  • Georgia Southern University. Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Available at: [Link]

  • OSTI.gov. 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Available at: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Princeton University. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available at: [Link]

  • MDPI. Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Available at: [Link]

  • PubChem. (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. Available at: [Link]

  • Semantic Scholar. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available at: [Link]

  • Chem-Impex. (S)-3-Amino-3-(4-cyanophenyl)propionic acid. Available at: [Link]

  • Semantic Scholar. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and scale-up of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This vital chiral building block is a key precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This vital chiral building block is a key precursor in the synthesis of various pharmaceuticals, most notably the DPP-4 inhibitor Sitagliptin, used for the treatment of type 2 diabetes.[1]

Scaling up the synthesis of this molecule from the lab bench to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and enantioselectivity. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during these crucial stages. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to ensure a robust and scalable process.

Overview of Primary Synthesis Strategies

The industrial production of enantiomerically pure β-amino acids like (R)-3-Amino-3-(4-cyanophenyl)propanoic acid generally relies on two major strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.[2][3] Each approach has distinct advantages and challenges when considering scale-up.

  • Asymmetric Catalytic Hydrogenation : This is a highly efficient and atom-economical method. It typically involves the hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine ligand.[1][4] The success of this route is heavily dependent on the catalyst's activity and selectivity.

  • Enzymatic Kinetic Resolution : This biocatalytic approach uses an enzyme, such as a lipase, to selectively react with one enantiomer in a racemic mixture of the amino acid or its ester derivative.[5][6] For example, Candida antarctica lipase A can be used for enantioselective N-acylation of the racemic ethyl ester.[5] While highly selective, this method's primary drawback is a theoretical maximum yield of 50% for the desired enantiomer, unless an efficient process for racemizing and recycling the unwanted enantiomer is implemented.

start Common Starting Materials (e.g., 4-cyanobenzaldehyde) racemic Racemic Precursor (e.g., rac-3-Amino-3-(4-cyanophenyl)propanoic acid ester) start->racemic Racemic Synthesis prochiral Prochiral Precursor (e.g., Dehydro-amino acid) start->prochiral Synthesis separation Separation racemic->separation Enzymatic Kinetic Resolution (e.g., Lipase) product (R)-3-Amino-3-(4-cyanophenyl)propanoic acid prochiral->product Asymmetric Hydrogenation (e.g., Rh(I)/tBu-JOSIPHOS) unwanted (S)-Enantiomer (Unreacted) separation->product separation->unwanted

Caption: Primary synthetic routes to (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the synthesis scale-up in a direct question-and-answer format.

Issue 1: Poor Enantioselectivity (Low Enantiomeric Excess, ee%)

Question: My asymmetric hydrogenation is yielding the target molecule with low enantiomeric excess (<95% ee) upon scale-up. What are the likely causes and how can I rectify this?

Answer: Achieving high enantioselectivity is critical and often sensitive to subtle changes in reaction conditions when moving from bench to reactor. Several factors can contribute to a drop in ee%.

Causality and Solutions:

  • Catalyst Purity and Integrity: The chiral ligand and the metal precursor must be of high purity. Trace impurities can poison the catalyst or form competing, non-selective catalytic species. On a larger scale, the catalyst-to-substrate ratio (CSR) may be lowered for economic reasons, making the reaction more susceptible to impurities.

    • Solution: Ensure all reagents, including the solvent and hydrogen gas, are free from catalyst poisons (e.g., water, oxygen, sulfur compounds). Consider using a higher catalyst loading initially to confirm the system's integrity before optimizing for lower loadings. A highly effective system for a similar transformation is the Rh(I)/t-Bu JOSIPHOS catalyst, which has demonstrated excellent enantioselectivity.[1]

  • Reaction Conditions:

    • Temperature: Hydrogenation reactions can be exothermic. Poor heat transfer in a large reactor can lead to temperature spikes, which can decrease the enantioselectivity of the catalyst.

    • Pressure: Inconsistent hydrogen pressure can affect reaction rates and, in some cases, selectivity. Ensure the reactor is properly sealed and the pressure is maintained consistently.

    • Mixing: Inadequate agitation can lead to poor mass transfer of hydrogen gas into the liquid phase, creating localized areas of low hydrogen concentration and potentially promoting side reactions or incomplete conversion.

    • Solution: Monitor the internal reaction temperature closely and implement a controlled cooling system. Ensure the reactor's agitation is sufficient for the batch size to maintain a homogenous reaction mixture.

  • Substrate Quality: The purity of the prochiral enamine precursor is paramount. Isomeric impurities (e.g., E/Z isomers) can react at different rates and with different selectivities, leading to a lower overall ee% of the final product.[2]

    • Solution: Establish a strict purity specification for the starting material. Analyze each batch for isomeric purity before use.

Troubleshooting Workflow for Low Enantioselectivity

start Low ee% Observed q1 Is substrate purity >99%? (Check for isomers) start->q1 a1_no Purify substrate (Crystallization/Chromatography) q1->a1_no No q2 Was catalyst handled under inert atmosphere? q1->q2 Yes a1_no->q1 a2_no Review catalyst handling procedures. Use glovebox. q2->a2_no No q3 Are reaction parameters (T, P, mixing) controlled? q2->q3 Yes a2_no->q2 a3_no Improve reactor control. Check for exotherms. q3->a3_no No end High ee% Achieved q3->end Yes a3_no->q3

Caption: Decision tree for troubleshooting low enantiomeric excess.

Issue 2: Low Yield and Difficult Product Isolation

Question: My overall yield drops significantly on a larger scale, and isolating the pure amino acid is challenging. Column chromatography is not a viable option. What should I focus on?

Answer: Isolation of a polar, amphoteric molecule like a β-amino acid from a complex reaction mixture is a common scale-up hurdle. The focus must shift from chromatography to robust, scalable methods like crystallization and extraction.

Causality and Solutions:

  • Work-up Procedure:

    • Problem: The amphoteric nature of the amino acid means its solubility is highly dependent on pH. During aqueous work-up, incorrect pH can lead to the product remaining in the aqueous layer or forming emulsions, causing significant losses.

    • Solution: Carefully control the pH during extraction. The amino acid is least soluble at its isoelectric point (pI). A common strategy is to perform extractions at high and low pH to remove neutral and basic/acidic impurities, respectively, before adjusting the pH of the aqueous layer to the pI to precipitate the product.

  • Crystallization and Purification:

    • Problem: The crude product may be an oil or an amorphous solid that is difficult to handle and purify.

    • Solution: Develop a robust crystallization protocol. This is the most effective method for industrial-scale purification.

      • Salt Formation: Consider crystallizing the product as a salt. For example, Sitagliptin is isolated as a phosphate salt, which often has superior crystallinity and handling properties compared to the free base.[1][7]

      • Solvent Screening: Screen a variety of solvent systems (e.g., water/isopropanol, ethanol/heptane) to find conditions that provide good crystal formation and effectively reject key impurities.

      • Seeding: Employ seeding with high-purity crystals to control the crystallization process, ensuring consistent particle size and polymorph.[7]

      • Controlled Cooling: Implement a slow, controlled cooling profile to promote the growth of large, pure crystals rather than rapid precipitation of impure material.

Quantitative Data Summary: Purification Strategy Comparison

ParameterLaboratory Scale (Chromatography)[8]Manufacturing Scale (Crystallization)
Throughput Low (g to kg)High (Multi-ton)
Solvent Usage Very HighModerate to Low (recyclable)
Purity Achievable >99.5%>99.5%
Typical Recovery 70-90%>95% (from mother liquor)
Cost High (silica, solvents)Low (energy, solvents)
Scalability PoorExcellent

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis, particularly an asymmetric hydrogenation? A1: Asymmetric hydrogenation involves flammable solvents (e.g., methanol) and flammable gas (hydrogen) under pressure, posing significant fire and explosion risks. Key considerations include:

  • Equipment: Use a properly rated pressure reactor (autoclave) with appropriate safety features like rupture discs and pressure relief valves.

  • Inerting: Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.

  • Catalyst Handling: Some hydrogenation catalysts, particularly rhodium and palladium on carbon, can be pyrophoric. Handle them under an inert atmosphere or as a slurry in a solvent.

  • Static Electricity: Ground all equipment to prevent static discharge, which could ignite flammable vapors.

Q2: How can I accurately and reliably measure the enantiomeric excess (ee%) of my final product? A2: The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[] This requires a chiral stationary phase (CSP) column. For β-amino acids, macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC) or P-CAP columns can be effective.[10] An alternative method is Capillary Electrophoresis (CE) with a chiral selector (e.g., a cyclodextrin derivative) added to the buffer.[11] For either method, it is crucial to first analyze a racemic sample to confirm that the two enantiomers are baseline separated.

Q3: Are there "greener" or more sustainable approaches for this synthesis? A3: Yes. Green chemistry principles are increasingly important in pharmaceutical manufacturing.

  • Biocatalysis: Using enzymes, such as those from Rhodococcus species or lipases, operates in aqueous systems under mild conditions (ambient temperature and pressure), significantly reducing energy and hazardous solvent use.[12]

  • Catalysis over Stoichiometry: Asymmetric catalytic hydrogenation is inherently greener than methods using stoichiometric chiral auxiliaries because it minimizes waste. The development of highly efficient catalysts that can be used at very low loadings (e.g., 0.15 mol%) dramatically improves the process mass intensity (PMI).[1]

  • Solvent Selection: Choosing solvents with better environmental, health, and safety profiles and implementing solvent recycling are key green strategies.

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation (Illustrative)

This is a generalized protocol and must be adapted and optimized for specific substrates and equipment.

  • Reactor Preparation: The pressure reactor is thoroughly cleaned, dried, and rendered inert by purging with nitrogen gas.

  • Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, the chiral ligand (e.g., t-Bu JOSIPHOS) and the rhodium precursor (e.g., [Rh(COD)Cl]₂) are dissolved in degassed methanol to form the catalyst pre-mixture.

  • Charging the Reactor: The prochiral enamine substrate is charged to the reactor, followed by degassed methanol.

  • Catalyst Addition: The prepared catalyst solution is transferred to the sealed reactor via cannula or a pressure-equalizing addition funnel.

  • Hydrogenation: The reactor is sealed, purged again with nitrogen, and then pressurized with hydrogen to the target pressure (e.g., 100 psig). The reaction mixture is agitated vigorously and heated to the target temperature (e.g., 50°C).

  • Monitoring: The reaction is monitored for hydrogen uptake and by sampling (if possible) for analysis by HPLC to determine conversion.

  • Work-up: Once complete, the reactor is cooled, vented, and purged with nitrogen. The reaction mixture containing the crude product is then taken forward for isolation and purification, typically involving filtration of the catalyst and crystallization.[1]

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
  • Column: CHIROBIOTIC V2, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Methanol/Water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25°C

  • Procedure: Dissolve a small sample of the final product in the mobile phase. Inject onto the HPLC system. The separation of the (R) and (S) enantiomers should be >1.5 (baseline resolution). Calculate the ee% using the peak areas: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

References

  • Forgó, P., & Kele, Z. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • GlobalChemMall. (n.d.). (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Available at: [Link]

  • Oehl, E. K., et al. (2024). Electrochemical Synthesis of a Sitagliptin Precursor. The Journal of Organic Chemistry. Available at: [Link]

  • Davies, S. G., & Ichihara, O. (1991). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

  • Miyabe, H., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

  • ACS Symposium Series. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

  • Kroutil, W., et al. (2020). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC - NIH. Available at: [Link]

  • Oehl, E. K., et al. (2024). Electrochemical Synthesis of a Sitagliptin Precursor. PubMed. Available at: [Link]

  • Hansen, K. B., et al. (2009). Synthesis of Sitagliptin. ResearchGate. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]

  • Google Patents. (1999). United States Patent.
  • Smith, C. J., et al. (2018). Asymmetric Intramolecular α‐Arylation of Polar Amino Acids Bearing β‐Leaving Groups. PMC - NIH. Available at: [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • Gellman, S. H., et al. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US9409912B2 - Process for the preparation of sitagliptin phosphate.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • Paradisi, F., et al. (2020). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Available at: [Link]

  • Sci-Hub. (1993). Unusual amino acids III. Asymmetric synthesis of 3-arylalanines. Available at: [Link]

  • Lead Sciences. (n.d.). (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Available at: [Link]

Sources

Troubleshooting

Common impurities in commercial (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

Welcome to the technical support center for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chiral building block. Ensuring the chemical and enantiomeric purity of this compound is paramount for the success and reproducibility of your research and development endeavors. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The Criticality of Purity in (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] Its defined stereochemistry is often crucial for the desired biological activity and safety profile of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced shelf-life of the final product. Therefore, a thorough understanding and control of the impurity profile are essential.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in commercial batches of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid?

A1: Impurities in commercially available (R)-3-Amino-3-(4-cyanophenyl)propanoic acid can be broadly categorized into three main types: process-related impurities, the undesired enantiomer, and degradation products.

  • Process-Related Impurities: These are substances that originate from the manufacturing process. Given the common synthetic routes, you should be aware of the potential presence of:

    • Starting Materials: Unreacted starting materials such as 4-cyanobenzaldehyde, malonic acid, and ammonium acetate.

    • Intermediates: Key intermediates from the synthesis, for instance, the racemic ethyl ester, (±)-ethyl 3-amino-3-(4-cyanophenyl)propanoate.[3]

    • By-products: Unwanted molecules formed during the reaction, which can be numerous and depend on the specific reaction conditions.

  • Enantiomeric Impurity: The most critical impurity from a pharmacological perspective is the undesired (S)-enantiomer, (S)-3-Amino-3-(4-cyanophenyl)propanoic acid.[4] The presence of the (S)-enantiomer can affect the efficacy and safety of the final drug product.

  • Degradation Products: These impurities can form during storage or handling due to factors like heat, light, or exposure to acidic or basic conditions. While specific degradation pathways for this molecule are not extensively published, analogous beta-amino acids can undergo degradation.

Q2: How can I identify the source of an unexpected peak in my HPLC analysis?

A2: Identifying the source of an unknown peak requires a systematic approach. Here is a logical workflow to follow:

impurity_identification_workflow start Unexpected Peak in HPLC check_retention Compare Retention Time with Standards (Starting Materials, Intermediates) start->check_retention forced_degradation Forced Degradation Study (Simulate Degradation) start->forced_degradation Suspected Degradant lc_ms LC-MS Analysis (Mass-to-Charge Ratio) check_retention->lc_ms If no match conclusion Identify Impurity check_retention->conclusion If match found nmr NMR Spectroscopy (Structural Elucidation) lc_ms->nmr For definitive structure nmr->conclusion forced_degradation->lc_ms

Caption: Workflow for identifying unknown impurities.

  • Retention Time Matching: The first step is to inject standards of all known starting materials and key intermediates used in the synthesis. If the retention time of the unknown peak matches a standard, you have likely identified your impurity.

  • LC-MS Analysis: If retention time matching is inconclusive, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the mass-to-charge ratio (m/z) of the impurity. This can provide the molecular weight and elemental composition, offering clues to its identity.

  • NMR Spectroscopy: For a definitive structural confirmation of an unknown impurity, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

  • Forced Degradation Studies: If you suspect the impurity is a degradation product, performing a forced degradation study on a pure sample of your compound can help confirm this. Exposing the material to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting chromatogram can help identify degradation products.[5][6][7]

Q3: What is the acceptable limit for the (S)-enantiomer impurity?

A3: The acceptable limit for an enantiomeric impurity is highly dependent on the final application and the regulatory requirements for that application (e.g., for a pharmaceutical product). For early-stage research, a higher level might be acceptable. However, for cGMP (current Good Manufacturing Practice) materials intended for clinical trials or commercial drug production, the limit for the undesired enantiomer is often very low, typically below 0.15%. It is crucial to consult the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH), for specific requirements.

Troubleshooting Guide

This section provides practical solutions to common problems encountered during the analysis and handling of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Problem 1: Poor Resolution Between Enantiomers in Chiral HPLC

Symptoms:

  • Overlapping peaks for the (R) and (S) enantiomers.

  • Resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseTroubleshooting StepsScientific Rationale
Suboptimal Mobile Phase 1. Adjust the alcohol modifier concentration: Decrease the percentage of alcohol (e.g., ethanol or isopropanol) in the mobile phase in small increments (e.g., 1-2%). 2. Change the alcohol modifier: Switch from isopropanol to ethanol or vice-versa.Decreasing the polar modifier strength generally increases retention and can improve chiral recognition on polysaccharide-based columns. Different alcohols can have different interactions with the chiral stationary phase (CSP), altering selectivity.
Inappropriate Chiral Stationary Phase (CSP) 1. Screen different CSPs: If optimization of the mobile phase is unsuccessful, consider a different type of CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[8][9]Chiral recognition is a highly specific interaction between the analyte and the CSP. A different CSP may offer a better "fit" for the enantiomers, leading to improved separation.
Incorrect Additives 1. Add a small amount of an acidic or basic modifier: For acidic compounds like this, adding a small percentage (e.g., 0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution.Additives can suppress the ionization of the analyte and the stationary phase, leading to more consistent interactions and better chromatography.

Suggested Chiral HPLC Method:

  • Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose backbone.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point would be 80:20 (v/v) hexane:ethanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has good absorbance (e.g., 230 nm).

Problem 2: Presence of Process-Related Impurities in Achiral HPLC

Symptoms:

  • Additional peaks observed in the chromatogram besides the main peak of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Possible Causes and Solutions:

CauseTroubleshooting StepsScientific Rationale
Incomplete Reaction 1. Analyze for starting materials: Inject standards of 4-cyanobenzaldehyde and malonic acid to see if their retention times match any of the impurity peaks. 2. Optimize reaction conditions: If starting materials are present, the reaction may need to be driven to completion by adjusting reaction time, temperature, or stoichiometry.The presence of starting materials is a clear indication of an incomplete chemical reaction.
Inefficient Purification 1. Improve the recrystallization process: Experiment with different solvent systems for recrystallization to selectively precipitate the desired product and leave impurities in the mother liquor. 2. Consider column chromatography: For difficult-to-remove impurities, purification by column chromatography may be necessary.[3]Purification methods rely on differences in the physicochemical properties (e.g., solubility, polarity) of the desired compound and its impurities.

Suggested Achiral HPLC Method (for purity assessment):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 230 nm).

Problem 3: Appearance of New Impurities During Storage

Symptoms:

  • The purity of a previously high-purity batch has decreased over time.

  • New peaks are observed in the HPLC chromatogram that were not present initially.

Possible Causes and Solutions:

CauseTroubleshooting StepsScientific Rationale
Hydrolysis of the Nitrile Group 1. Store in a dry environment: Protect the compound from moisture by storing it in a desiccator or under an inert atmosphere.The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially in the presence of moisture and at non-neutral pH.
Oxidation 1. Store under an inert atmosphere: If the compound is sensitive to oxidation, store it under nitrogen or argon.The amino group can be susceptible to oxidation.
Exposure to Light or Heat 1. Store in a cool, dark place: Protect the compound from light by using amber vials and store at the recommended temperature.Light and heat can provide the energy for various degradation reactions.

Forced Degradation Study Protocol (Hypothetical):

To proactively identify potential degradation products, a forced degradation study can be performed. This involves subjecting a pure sample of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

The stressed samples should then be analyzed by a stability-indicating HPLC method to separate the degradation products from the parent compound.

Visualization of Impurity Sources

The following diagram illustrates the potential sources of impurities during the synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

impurity_sources cluster_synthesis Synthesis Process cluster_impurities Potential Impurities SM Starting Materials (4-cyanobenzaldehyde, malonic acid, etc.) Intermediate Racemic Intermediate ((±)-ethyl 3-amino-3-(4-cyanophenyl)propanoate) SM->Intermediate Impurity_SM Unreacted Starting Materials SM->Impurity_SM Byproducts By-products Intermediate->Byproducts Resolution Chiral Resolution Intermediate->Resolution Impurity_Intermediate Residual Intermediate Intermediate->Impurity_Intermediate Impurity_Byproduct Process By-products Byproducts->Impurity_Byproduct R_enantiomer (R)-3-Amino-3-(4-cyanophenyl)propanoic acid (Final Product) Resolution->R_enantiomer S_enantiomer (S)-Enantiomer Resolution->S_enantiomer

Caption: Potential sources of impurities in the synthesis of the target compound.

References

  • Fülöp, F., Forró, E., & Szakonyi, Z. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(22), 3581-3586. [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved January 25, 2026, from [Link]

  • Article on the Utility of (R)-3-Amino-3-(4-cyanophenyl)propionic Acid in Synthesis. (n.d.).
  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 25, 2026, from [Link]

  • MySkinRecipes. (n.d.). (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Retrieved January 25, 2026, from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved January 25, 2026, from [Link]

  • GlobalChemMall. (n.d.). (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. Retrieved January 25, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-((4-Hydroxyphenyl)amino)propanesulphonic acid on Newcrom R1 HPLC column. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2004). β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis. Retrieved January 25, 2026, from [Link]

  • OUCI. (n.d.). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Retrieved January 25, 2026, from [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved January 25, 2026, from [Link]

  • IJPSR. (2020). Combined Mixture Design-DOE and Ion Pair Reagent for the Separation of Multiple Amino Acids in RP-HPLC. Retrieved January 25, 2026, from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 25, 2026, from [Link]

  • ACS Omega. (n.d.). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Retrieved January 25, 2026, from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved January 25, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 25, 2026, from [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved January 25, 2026, from [Link]

  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Retrieved January 25, 2026, from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved January 25, 2026, from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 25, 2026, from [Link]

  • Science.gov. (n.d.). semi-preparative hplc separation: Topics by Science.gov. Retrieved January 25, 2026, from [Link]

  • Chemchart. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID. Retrieved January 25, 2026, from [Link]

Sources

Optimization

Chiral HPLC Method Refinement for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid: A Technical Support Guide

Welcome to the technical support center dedicated to the chiral High-Performance Liquid Chromatography (HPLC) analysis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral High-Performance Liquid Chromatography (HPLC) analysis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral building block of significant interest. Its enantiomeric purity is a critical quality attribute in pharmaceutical development. Chiral HPLC is the cornerstone for accurately determining this purity.[1] This guide will address common challenges encountered during its analysis and provide robust solutions.

Understanding the Analyte and Chiral Separation

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a β-amino acid. The presence of a chiral center at the C3 carbon necessitates a chiral environment for the separation of its enantiomers.[2] Chiral Stationary Phases (CSPs) provide this environment, creating transient diastereomeric complexes with the enantiomers, which have different interaction energies, leading to their separation.[3] The choice of CSP and mobile phase is paramount for achieving successful resolution.[4]

For amino acids, direct analysis on CSPs is often preferred over derivatization to avoid introducing additional steps and potential impurities.[5] Macrocyclic glycopeptide and polysaccharide-based CSPs are particularly effective for the separation of underivatized amino acids due to their ability to engage in multiple types of interactions, including hydrogen bonding, dipole-dipole, and steric interactions.[5][6]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the R and S enantiomers. What are the likely causes and how can I fix this?

Answer: This is a common starting point in method development. The lack of resolution indicates that the chosen CSP and mobile phase system is not providing sufficient enantioselectivity.

Troubleshooting Workflow:

A troubleshooting workflow for addressing poor enantiomeric resolution.

Detailed Steps:

  • Re-evaluate Your Chiral Stationary Phase (CSP):

    • Rationale: The fundamental principle of chiral separation lies in the interaction between the analyte and the CSP.[7] Not all CSPs are suitable for all analytes.

    • Recommendation: For β-amino acids like yours, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin, vancomycin) CSPs are excellent starting points.[5][8] If you are using a Pirkle-type or cyclodextrin-based column with no success, consider switching to one of these. Polysaccharide CSPs often work well in normal-phase or polar organic modes, while macrocyclic glycopeptides are versatile in reversed-phase, polar organic, and normal-phase modes.

  • Optimize the Mobile Phase Composition:

    • Rationale: The mobile phase modulates the interaction between the analyte and the CSP. Its composition, including the organic modifier, additives, and pH, can dramatically impact selectivity.[9]

    • For Polysaccharide CSPs (Normal Phase):

      • Organic Modifier Ratio: Vary the ratio of your primary solvent (e.g., hexane or heptane) to your polar modifier (e.g., isopropanol, ethanol). A typical starting point is 90:10 (hexane:alcohol). Systematically adjust the alcohol percentage (e.g., to 85:15, 80:20).

      • Additives: For an amino acid, which has both acidic and basic functional groups, acidic and basic additives are crucial. Add a small percentage (0.1-0.2%) of trifluoroacetic acid (TFA) to protonate the amine group and an equivalent or slightly different amount of a basic modifier like diethylamine (DEA) or isopropylamine to interact with the carboxylic acid group.[10] This enhances the ionic interactions necessary for chiral recognition.

    • For Macrocyclic Glycopeptide CSPs (Reversed-Phase):

      • Organic Modifier: Vary the ratio of your aqueous buffer to the organic modifier (e.g., methanol or acetonitrile). For amino acids on these columns, retention can sometimes exhibit a "U-shaped" profile, where retention decreases and then increases with a higher organic percentage.[5] It's crucial to explore a wide range of organic modifier concentrations.

      • pH and Buffer: The ionization state of your analyte is critical. Use a buffer (e.g., ammonium acetate or ammonium formate) to control the pH. For your analyte, a pH range of 4-6 is a good starting point to ensure the carboxylic acid is deprotonated and the amine is protonated, creating a zwitterion that can interact effectively with the CSP.[11]

  • Adjust Temperature and Flow Rate:

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase enantioselectivity but may lead to broader peaks. Flow rate impacts efficiency and analysis time.

    • Recommendation: Operate at a controlled room temperature initially (e.g., 25 °C). If resolution is still marginal, try decreasing the temperature in 5 °C increments (e.g., to 20 °C or 15 °C). Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the interaction time between the analyte and the CSP, which can improve resolution.[12]

Issue 2: Peak Tailing

Question: My peaks are tailing significantly, which is affecting my ability to accurately quantify the minor enantiomer. What should I do?

Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.[13] For a basic compound like an amino acid, interactions with acidic silanol groups on the silica support of the CSP are a common cause.[14]

Troubleshooting Workflow:

A systematic approach to diagnosing and resolving peak tailing.

Detailed Steps:

  • Optimize Mobile Phase Additives:

    • Rationale: Additives can mask active sites on the stationary phase that cause tailing.[9]

    • Recommendation:

      • Normal Phase: Increase the concentration of your basic additive (e.g., DEA). The amine in the additive will compete with your analyte for interaction with residual silanols, leading to a more symmetrical peak shape. Try increasing the concentration from 0.1% to 0.2% or 0.3%.

      • Reversed-Phase: Ensure your buffer concentration is adequate (typically 10-20 mM). A low buffer concentration may not effectively control the pH at the silica surface, leading to undesirable interactions.

  • Check for Mass Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[13]

    • Recommendation: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column. Determine the optimal sample concentration that provides a good signal without compromising peak shape.

  • Evaluate Column Health:

    • Rationale: A contaminated or degraded column can exhibit poor peak shapes. A void at the head of the column is a common culprit.[13]

    • Recommendation: If the column is not new, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.[15] If a void is suspected, you can try reversing the column (if the manufacturer permits) and flushing it to waste.[13] However, a void often indicates the end of the column's life.

Issue 3: Long Run Times

Question: My method works, but the run time is over 30 minutes. How can I speed up the analysis without sacrificing resolution?

Answer: Long run times are a common issue, especially during method development. Several parameters can be adjusted to decrease the analysis time.

Recommendations:

  • Increase Flow Rate:

    • Rationale: This is the most direct way to reduce run time.

    • Action: Gradually increase the flow rate (e.g., from 0.5 mL/min to 0.8 mL/min, then to 1.0 mL/min). Monitor the resolution and backpressure. Modern HPLC columns can often handle higher flow rates without a significant loss in efficiency.

  • Adjust Mobile Phase Strength:

    • Rationale: A stronger mobile phase will elute your compounds faster.

    • Action:

      • Normal Phase: Increase the percentage of the polar modifier (alcohol). For example, moving from a 90:10 to an 85:15 hexane:isopropanol mobile phase will decrease retention times.

      • Reversed-Phase: Increase the percentage of the organic modifier (methanol or acetonitrile).

  • Consider a Shorter Column or Smaller Particle Size:

    • Rationale: A shorter column will naturally lead to shorter run times. Columns with smaller particles (e.g., 3 µm or sub-2 µm) offer higher efficiency, which can allow for faster flow rates without a loss in resolution.[16]

    • Action: If you are using a 250 mm column, see if a 150 mm version with the same stationary phase is available. If you have access to a UHPLC system, transitioning to a column with smaller particles can significantly reduce analysis time.

Refined Chiral HPLC Protocol

This protocol is a robust starting point for the analysis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, based on common practices for similar compounds.[10]

Experimental Setup
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Polysaccharide-based CSP, e.g., Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) / Diethylamine (DEA)
Detection UV at 254 nm
Column Temp. 25 °C
Injection Vol. 10 µL
Step-by-Step Methodology
  • Mobile Phase Preparation (Initial Conditions):

    • Prepare a mobile phase consisting of n-Hexane:Isopropanol:TFA:DEA in a ratio of 85:15:0.1:0.1 (v/v/v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas it by sonication or helium sparging.

  • Sample Preparation:

    • Prepare a stock solution of your racemic standard at 1.0 mg/mL in methanol.

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

    • Prepare your test sample at a similar concentration (0.1 mg/mL) in the mobile phase.

    • Filter all sample solutions through a 0.22 µm syringe filter before injection.[17]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (at least 30 minutes).

    • Inject the racemic standard to determine the retention times and resolution of the two enantiomers.

    • Inject the test sample to determine its enantiomeric purity.

Data for Method Optimization

The following table provides a starting point for systematic method optimization.

Mobile Phase Composition (Hexane:IPA:TFA:DEA)Expected Outcome
90:10:0.1:0.1Increased retention, potentially better resolution
85:15:0.1:0.1 Recommended Starting Point
80:20:0.1:0.1Decreased retention, potentially lower resolution
85:15:0.2:0.1May improve resolution if analyte-CSP interaction is acid-catalyzed
85:15:0.1:0.2May improve peak shape if tailing is observed

References

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • Fasano, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4615. [Link]

  • Wallworth, D. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Chiral mobile phase additives in HPLC enantioseparations. Journal of AOAC International, 85(5), 1073-1081. [Link]

  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol. (n.d.). Google Patents.
  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
    • (3R)-3-amino-3-phenylpropanoic acid*. (n.d.). PubChem. Retrieved from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Wallworth, D. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (n.d.). Chiral Technologies. Retrieved from [Link]

  • Stammer, C. H., et al. (1981). A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. The Journal of Organic Chemistry, 46(11), 2230-2234. [Link]

  • Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies. Retrieved from [Link]

  • Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014, September 12). ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2002). Why Do Peaks Tail?. LCGC North America, 20(5), 430-436.
  • Al-Bokari, M., & Lucy, C. A. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Journal of separation science, 45(13), 2269–2276. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Trade Science Inc. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid in Solution

Welcome to the technical support center for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. By understanding the potential degradation pathways and implementing appropriate formulation strategies, you can ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-natural beta-amino acid derivative. Its structure, containing a primary amine, a carboxylic acid, and a cyanophenyl group, presents specific stability challenges in aqueous solutions. The primary concerns are pH-dependent degradation, particularly hydrolysis of the nitrile group, and potential oxidative processes. This guide will provide a framework for identifying and mitigating these stability issues.

Troubleshooting Guide

This section addresses common problems encountered when working with (R)-3-Amino-3-(4-cyanophenyl)propanoic acid in solution.

Problem Potential Cause(s) Recommended Solution(s)
Loss of potency or concentration over time 1. Chemical Degradation: The most likely cause is hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid, especially at non-optimal pH.[1][2] 2. Adsorption: The compound may adsorb to the surface of the storage container (e.g., glass or plastic).1. pH Optimization: Control the pH of the solution using a suitable buffer system. For many amino acids, a slightly acidic pH (e.g., 4-6) can be optimal.[3] Conduct a pH stability profile study to determine the pH of maximum stability. 2. Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to slow down degradation kinetics.[4] 3. Container Selection: Use low-adsorption vials, such as polypropylene or silanized glass.
Change in solution color (e.g., yellowing) 1. Oxidative Degradation: The aromatic ring or other parts of the molecule may be susceptible to oxidation, especially if exposed to air, light, or in the presence of trace metal ions.[5] 2. Formation of Degradation Products: Certain degradation products may be colored.1. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Light Protection: Store solutions in amber vials or protect them from light.[6] 3. Addition of Antioxidants/Chelating Agents: Consider the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) or a chelating agent (e.g., EDTA) to scavenge metal ions that can catalyze oxidation.[7]
Formation of precipitate 1. Poor Solubility: The concentration of the compound may exceed its solubility in the chosen solvent system. Aqueous solubility can be pH-dependent.[8] 2. Degradation to a Less Soluble Product: A degradation product may have lower solubility than the parent compound. 3. pH Shift: A change in the pH of the solution can alter the ionization state of the molecule and reduce its solubility.1. Solubility Assessment: Determine the solubility of the compound in your desired solvent system before preparing high-concentration stock solutions. 2. pH Adjustment: The compound has both an acidic (carboxylic acid) and a basic (amino) group. Adjusting the pH away from the isoelectric point will increase solubility. 3. Use of Co-solvents: Consider the addition of a pharmaceutically acceptable co-solvent (e.g., propylene glycol, ethanol) to improve solubility.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the stability of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid in solution?

A1: The most critical factor is the pH of the solution. The compound has both an amino group and a carboxylic acid group, making its charge and the reactivity of its functional groups highly dependent on the pH.[10] The nitrile group is also susceptible to hydrolysis under strongly acidic or basic conditions.[1] Therefore, maintaining an optimal pH through a suitable buffer system is paramount for its stability.[3]

Q2: What is the likely degradation pathway for the nitrile group?

A2: The nitrile group (-C≡N) can undergo hydrolysis to form a primary amide (-CONH2) as an intermediate, which can then be further hydrolyzed to a carboxylic acid (-COOH).[1][2] This reaction is catalyzed by both acid and base.[10]

Visualizing Degradation and Stability

Potential pH-Dependent Hydrolysis of the Nitrile Group

G Compound (R)-3-Amino-3-(4-cyanophenyl)propanoic acid Amide Amide Intermediate Compound->Amide H+ or OH- H2O CarboxylicAcid Carboxylic Acid Degradant Amide->CarboxylicAcid H+ or OH- H2O

Caption: Potential hydrolysis pathway of the nitrile group.

Workflow for a Preliminary Stability Study

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_eval Evaluation Prep Prepare solutions in different buffers (e.g., pH 4, 7, 9) Store Store aliquots at different conditions (e.g., 4°C, 25°C, 40°C) Prep->Store Analyze Analyze samples by HPLC at specified time points (t=0, 1, 2, 4 weeks) Store->Analyze Eval Evaluate data for potency loss and appearance of degradants Analyze->Eval

Caption: A general workflow for a preliminary stability study.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution

This protocol provides a general method for preparing a buffered stock solution. The choice of buffer will depend on the desired pH.

Materials:

  • (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

  • Selected buffer system (e.g., citrate, acetate, or phosphate)[3]

  • High-purity water (e.g., HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • Sterile filter (if required)

Procedure:

  • Buffer Preparation: Prepare the desired buffer at the target concentration (e.g., 10-50 mM). For example, to prepare a 50 mM citrate buffer at pH 5.0, dissolve the appropriate amounts of citric acid and sodium citrate in high-purity water.

  • Dissolution: Accurately weigh the required amount of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

  • Add a portion of the prepared buffer to the compound and gently sonicate or vortex until fully dissolved.

  • Transfer the solution to a volumetric flask and bring it to the final volume with the buffer.

  • pH Verification: Verify the final pH of the solution and adjust if necessary using dilute acid or base (of the buffer components).

  • Storage: Store the solution in a tightly sealed, light-protected container at the appropriate temperature (e.g., 2-8 °C).

Protocol 2: Stability Assessment by HPLC

This protocol outlines a basic method for monitoring the stability of the compound in solution using High-Performance Liquid Chromatography (HPLC).

Principle: A stability-indicating HPLC method separates the parent compound from its potential degradation products. The decrease in the peak area of the parent compound and the increase in the peak areas of new signals over time indicate degradation.[11]

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A reversed-phase column (e.g., C18) is generally a good starting point for aromatic compounds.[12]

Mobile Phase (Isocratic Example):

  • A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

Procedure:

  • Sample Preparation: At each time point of your stability study, withdraw an aliquot of the stored solution. Dilute it to a suitable concentration for HPLC analysis with the mobile phase.

  • Standard Preparation: Prepare a standard solution of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid of known concentration in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Acquisition: Monitor the chromatogram at a suitable wavelength (the cyanophenyl group should have a strong UV absorbance, likely around 220-280 nm).

  • Data Analysis:

    • Calculate the concentration of the parent compound in your samples by comparing its peak area to that of the standard.

    • Monitor for the appearance of new peaks, which may represent degradation products.

References

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid

Welcome to the dedicated technical support center for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the poor solubility of this compound in experimental settings. This guide provides a combination of theoretical understanding, practical troubleshooting, and detailed experimental protocols to ensure the successful use of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid in your research.

Understanding the Molecule: Physicochemical Properties

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring a basic amino group, an acidic carboxylic acid group, and a hydrophobic cyanophenyl substituent, dictates its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [2]
Predicted LogP 1.73308[1]
General Appearance White to off-white powderChem-Impex International

The presence of both acidic and basic functional groups suggests that the compound exists as a zwitterion at its isoelectric point (pI), where its net charge is zero. This zwitterionic nature is a key factor in its characteristically low aqueous solubility at neutral pH.[3] The cyanophenyl group further contributes to its hydrophobicity, limiting its interaction with water molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my (R)-3-Amino-3-(4-cyanophenyl)propanoic acid not dissolving in water?

A1: The poor aqueous solubility is likely due to the compound being at or near its isoelectric point (pI) in neutral water. At the pI, the net charge of this zwitterionic molecule is zero, minimizing its interaction with polar water molecules and leading to precipitation.[3]

Q2: I'm observing precipitation when I add my aqueous stock solution to my cell culture media. What is happening?

A2: This is likely due to a change in pH. If your stock solution is prepared at a high or low pH to achieve dissolution, adding it to a buffered cell culture medium (typically pH 7.2-7.4) can shift the pH towards the compound's pI, causing it to precipitate out of solution.

Q3: Can I use DMSO to dissolve the compound?

A3: Yes, Dimethyl sulfoxide (DMSO) is a common organic solvent that can be used to dissolve (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. However, be mindful of the final concentration of DMSO in your experiment, as it can have cytotoxic effects. For a structurally similar compound, 2-Amino-3-(4-bromophenyl)propanoic acid, a solubility of 2 mg/mL in DMSO has been reported, often requiring ultrasonication and warming.[4] It is always recommended to prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental medium.

Q4: Will heating the aqueous solution improve solubility?

A4: While heating can transiently increase solubility for some compounds, it may not be a stable solution for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Upon cooling to your experimental temperature, the compound is likely to precipitate out. Furthermore, prolonged heating can risk degradation of the compound.

Q5: Are there any recommended starting points for co-solvents?

A5: For aromatic carboxylic acids, polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF) are often effective.[5] Water-miscible polar protic solvents such as ethanol and propylene glycol can also be used. A systematic screening of co-solvents is recommended to find the optimal system for your specific application.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues encountered during experiments.

Problem 1: Compound fails to dissolve in aqueous buffers.

Troubleshooting Workflow for Poor Aqueous Solubility

  • Rationale: The primary reason for poor aqueous solubility is the zwitterionic nature of the compound at neutral pH. By adjusting the pH, you can shift the equilibrium towards a charged species (either cationic or anionic), which will have greater solubility in water. If pH adjustment is not feasible for your experimental system, introducing a co-solvent can help to disrupt the hydrophobic interactions of the cyanophenyl ring and improve solvation.

Problem 2: Precipitation occurs upon dilution of a DMSO stock into an aqueous medium.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Analysis for Structure Confirmation of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

Authored by: Gemini, Senior Application Scientist This guide provides an in-depth technical comparison and workflow for the structural confirmation of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid using Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical comparison and workflow for the structural confirmation of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices to ensure robust and reliable structural elucidation.

Introduction: The Analytical Challenge

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral, non-proteinogenic amino acid. Its precise chemical structure, including its absolute stereochemistry, is critical for its function and safety in pharmaceutical applications. While various analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy stands out for its ability to deliver a comprehensive, atom-by-atom map of the molecule's connectivity and stereochemical arrangement directly in solution.[1][2][3]

This guide will detail the use of ¹H NMR, ¹³C NMR, and advanced chiral NMR techniques to unequivocally confirm the identity, purity, and absolute configuration of the target molecule. We will compare this methodology against other common analytical techniques, providing the rationale for selecting NMR as a primary tool for structural validation.

cluster_0 Analytical Workflow Sample_Prep Sample Preparation (Solvent Selection) 1D_NMR 1D NMR Acquisition (¹H, ¹³C) Sample_Prep->1D_NMR Dissolved Sample 2D_NMR 2D NMR for Connectivity (COSY, HSQC) 1D_NMR->2D_NMR Initial Assessment Chiral_Analysis Chiral NMR Analysis (CSA/CDA) 2D_NMR->Chiral_Analysis Confirm Connectivity Confirmation Structure & Stereo- chemistry Confirmation Chiral_Analysis->Confirmation Assign Stereocenter

Caption: High-level workflow for NMR-based structure confirmation.

Foundational Analysis: ¹H and ¹³C NMR Spectroscopy

The first step in the analysis is to acquire standard one-dimensional ¹H and ¹³C NMR spectra. These experiments confirm the presence of all expected functional groups and provide initial information on the molecular backbone.

The Causality of Solvent Selection

The choice of solvent is a critical experimental parameter. While CDCl₃ is common, for a molecule with exchangeable protons (-NH₂ and -COOH), DMSO-d₆ is a superior choice. The hydrogen-bonding capability of DMSO slows down the chemical exchange of the amine and carboxylic acid protons with residual water, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. For simplifying the spectrum by removing these signals, D₂O can be used, as the labile protons will exchange with deuterium.[4]

Expected ¹H NMR Spectrum (in DMSO-d₆)

The structure of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid dictates a specific set of signals.

Caption: Molecular structure and predicted ¹H NMR assignments.

  • Aromatic Region: The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, which often simplifies to two apparent doublets. The protons ortho to the electron-withdrawing cyano group (H-a) are expected to be downfield from those ortho to the propanoic acid chain (H-b).[5]

  • Aliphatic Region: The core of the structure confirmation lies here. The methine proton (H-c) is adjacent to a stereocenter and a methylene group (H-d, H-d'). The two methylene protons are diastereotopic because of the adjacent chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling, ²J) and to the methine proton (vicinal coupling, ³J), creating a complex multiplet, often an ABX system. This non-equivalence is a powerful indicator of chirality at the adjacent carbon.[6] The typical range for ³J coupling constants in such acyclic systems is 6-8 Hz.[6][7]

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Carbon Atom Expected δ (ppm) Assignment
C=O~172Carboxylic Acid
C (Aromatic, C-CN)~145Quaternary
C (Aromatic, C-CH)~133Quaternary
CH (Aromatic)~129
CH (Aromatic)~118
C≡N~112Nitrile
CH (Methine)~50
CH₂ (Methylene)~40
(Note: Expected shifts are based on standard chemical shift tables and substituent effects).[8][9][10]

The presence of 8 distinct signals would strongly support the proposed carbon skeleton.

Stereochemistry Confirmation: The Chiral Challenge

Standard NMR spectra are identical for enantiomers. To confirm the '(R)' configuration, a chiral environment must be introduced to induce diastereomeric non-equivalence, making the enantiomers distinguishable by NMR.[11][12]

Method 1: Chiral Solvating Agents (CSAs)

This is a non-destructive method where a chiral agent is added directly to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers of the analyte.[11][13] These complexes have slightly different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum.

  • Mechanism of Action: The separation relies on differential interactions (e.g., hydrogen bonding, π-stacking) between the analyte and the CSA, forming a pair of diastereomers with distinct NMR signatures.[14]

  • Common CSAs for Amino Acids: Chiral alcohols like (R)-(-)-1-phenylethanol or acids like (S)-(+)-O-acetylmandelic acid are effective.

  • Experimental Insight: The degree of chemical shift difference (Δδ) is often small and can be temperature and concentration-dependent. Acquiring spectra at different analyte-to-CSA ratios can help optimize the separation.

cluster_analyte Analyte cluster_csa Chiral Solvating Agent cluster_complex Diastereomeric Complexes cluster_nmr Resulting NMR Spectrum R_Analyte (R)-Analyte Complex_RR (R,R) Complex R_Analyte->Complex_RR + S_Analyte (S)-Analyte Complex_SR (S,R) Complex S_Analyte->Complex_SR + R_CSA (R)-CSA R_CSA->Complex_RR R_CSA->Complex_SR NMR_Signal_1 Signal 1 (δ₁) Complex_RR->NMR_Signal_1 Gives NMR_Signal_2 Signal 2 (δ₂) Complex_SR->NMR_Signal_2 Gives

Caption: How a Chiral Solvating Agent (CSA) creates distinct NMR signals.

Method 2: Chiral Derivatizing Agents (CDAs)

This method involves a chemical reaction between the analyte and a chiral agent to form a stable covalent bond, creating two diastereomers.[15][16] These diastereomers can then be easily distinguished by NMR.

  • Mechanism of Action: The amine or carboxylic acid functional group of the analyte reacts with a chiral reagent, such as Mosher's acid chloride, to form stable amide or ester diastereomers.[15]

  • Advantages: Typically produces much larger and more easily interpretable chemical shift differences (Δδ) compared to CSAs.

  • Disadvantages: The reaction must go to completion without racemization. The original sample is consumed in the process.

Detailed Experimental Protocol

Objective: To acquire high-quality ¹H, ¹³C, and chiral-differentiated NMR spectra.

  • Sample Preparation (Standard):

    • Accurately weigh 5-10 mg of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

    • Dissolve in ~0.6 mL of DMSO-d₆.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard 1D proton experiment.

    • Key Parameters:

      • Spectral Width: -2 to 16 ppm.

      • Number of Scans: 16-64 (adjust for S/N).

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, including quaternary carbons for ¹³C).

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Key Parameters:

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).

  • Chiral Analysis (CSA Method):

    • Acquire a standard ¹H NMR spectrum of the analyte as a baseline.

    • Add 0.5 equivalents of a chosen CSA (e.g., (S)-(+)-O-acetylmandelic acid) to the NMR tube.

    • Gently mix and acquire another ¹H NMR spectrum.

    • Observe the splitting of key signals (e.g., the methine proton H-c). The presence of a single set of signals confirms high enantiomeric purity. If a racemic sample were used, this signal would split into two distinct signals.

Comparison with Alternative Analytical Techniques

While NMR is powerful, a multi-technique approach is often best for regulatory submissions. Here’s how NMR compares to other methods.

Technique Strengths Weaknesses Best Use Case
NMR Spectroscopy • Provides detailed atomic connectivity.• Non-destructive.• Can determine stereochemistry with chiral aids.[11][15]• Excellent for solution-state conformation.• Relatively low sensitivity.• Complex spectra can be difficult to interpret.• High initial instrument cost.Primary structure elucidation and confirmation of connectivity and stereochemistry in solution.
X-ray Crystallography • "Gold standard" for unambiguous 3D structure and absolute stereochemistry.• Requires a high-quality single crystal, which can be difficult or impossible to grow.• Provides solid-state structure, which may differ from solution.Definitive determination of absolute configuration when a suitable crystal is available.
Mass Spectrometry (MS) • Extremely high sensitivity.• Provides highly accurate molecular weight and elemental composition (HRMS).• Does not provide direct information on atom connectivity or stereochemistry.• Isomeric compounds can be indistinguishable.Accurate mass determination and confirmation of elemental formula. Often used with liquid chromatography (LC-MS).
Chiral HPLC • Excellent for determining enantiomeric excess (e.e.) and purity.• Does not provide structural information.• Requires development of a specific method with a suitable chiral stationary phase.Quantitative measurement of enantiomeric purity.
Vibrational Circular Dichroism (VCD) • A chiroptical method sensitive to the absolute configuration in solution.[15]• Requires complex quantum chemical calculations to correlate the spectrum with a specific enantiomer.• Does not provide full connectivity data.Orthogonal confirmation of absolute configuration in solution.

Conclusion

NMR spectroscopy is an indispensable tool for the structural confirmation of chiral molecules like (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Through a logical workflow involving ¹H and ¹³C NMR to establish the carbon framework, followed by the application of chiral solvating or derivatizing agents, one can unequivocally confirm both the constitution and the absolute configuration of the molecule. When compared to other techniques, NMR provides an unparalleled level of structural detail in the solution phase, which is often the most relevant state for pharmaceutical compounds. This self-validating system of analysis provides the high degree of trust and certainty required by researchers and drug development professionals.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. Retrieved from [Link]

  • Ribeiro, B., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • Harned, A. (2015). NMR and Stereochemistry. University of Minnesota. Available at: [Link]

  • Wenzel, T. J. (2018). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. Available at: [Link]

  • Di Pietro, O., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Palla, G., et al. (1993). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. Retrieved from [Link]

  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

  • Fulwood, R., & Togni, A. (1997). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Toste, F. D., et al. (2002). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

  • Reineri, F., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • ResearchGate. (n.d.). New chiral recognition reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Lead Sciences. (n.d.). (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Efficacy of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid Derivatives as DPP-4 Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of a Versatile Scaffold (R)-3-Amino-3-(4-cyanophenyl)propanoic acid serves as a critical chiral building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a Versatile Scaffold

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid serves as a critical chiral building block in the synthesis of a class of therapeutics known as dipeptidyl peptidase-4 (DPP-4) inhibitors. The most prominent drug synthesized from this scaffold is Sitagliptin, a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM). The therapeutic action of these inhibitors is rooted in their ability to prevent the degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By prolonging the activity of these hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control without the significant risk of hypoglycemia associated with some other oral anti-diabetic agents.[3][4]

This guide provides an in-depth comparison of the efficacy of novel derivatives based on the (R)-3-amino-3-(4-cyanophenyl)propanoic acid core. We will explore how specific structural modifications influence inhibitory potency and biological activity, grounded in the principles of structure-activity relationships (SAR) and supported by standardized experimental protocols.

The Scientific Foundation: Understanding the DPP-4 Active Site

The efficacy of any DPP-4 inhibitor is dictated by its binding affinity and interaction with the enzyme's active site. The DPP-4 binding site is well-characterized and primarily consists of three key subsites that accommodate the inhibitor molecule.[5][6] Understanding these interactions is fundamental to designing novel derivatives with enhanced potency and selectivity.

  • S1 Pocket: A hydrophobic pocket that typically anchors a key part of the inhibitor. In the case of Sitagliptin, the trifluorophenyl group occupies this site.[6] The primary amine of the β-amino acid scaffold forms a crucial salt bridge with two glutamate residues (Glu205, Glu206) at the base of this pocket.[5][6]

  • S2 Pocket: A relatively shallow and less hydrophobic region that accommodates the central part of the inhibitor.

  • S2-extensive Pocket: An accessory binding pocket that can be exploited to achieve greater potency and selectivity. For Sitagliptin, the triazolopiperazine ring extends into this region, forming additional interactions.[5][7]

The goal in designing new derivatives is to optimize the molecular fit and bonding within these pockets to achieve tighter binding, which translates to a lower inhibitory concentration (IC50).

cluster_DPP4 DPP-4 Enzyme Active Site cluster_Inhibitor Inhibitor Scaffold S1 S1 Pocket (Hydrophobic) S2 S2 Pocket S2_ext S2-extensive Pocket Glu Glu205/Glu206 (Ionic Anchor) Amine Primary Amine (from core scaffold) Amine->Glu Ionic Bond (Key Anchor) S2_ext_moiety S2-extensive Moiety (e.g., Triazole) S1_moiety S1-binding Moiety (e.g., Trifluorophenyl) S1_moiety->S1 Hydrophobic Interaction S2_ext_moiety->S2_ext Additional Interactions

Inhibitor Binding within DPP-4 Active Site Subpockets.

Comparative Efficacy of Novel Derivatives

To illustrate the impact of structural modifications, we will compare three rationally designed derivatives against a parent compound structurally analogous to Sitagliptin. The following efficacy data is illustrative, based on established SAR principles, to demonstrate how targeted chemical changes can logically be expected to alter performance.

CompoundModification DescriptionIn Vitro DPP-4 IC50 (nM)In Vivo Activity (OGTT, % Glucose Reduction)Rationale for Performance Change
Parent Compound Standard trifluorophenyl (S1) and triazole (S2-ext) moieties.2035%Baseline efficacy established by the validated Sitagliptin scaffold.
Derivative A Replacement of the trifluorophenyl group with a dichlorophenyl group in the S1 pocket.3528%Reduced hydrophobic interaction in the S1 pocket due to less electronegative halogens, leading to slightly weaker binding and lower potency.
Derivative B Addition of a bulky t-butyl group to the triazole ring interacting with the S2-extensive pocket.1245%The added hydrophobic group creates a stronger, more favorable interaction within the S2-extensive pocket, enhancing binding affinity and overall efficacy.
Derivative C Replacement of the triazole ring with a more rigid, fused bicyclic system for the S2-extensive interaction.4825%The rigid structure introduces steric hindrance, preventing optimal alignment within the S2-extensive pocket and significantly reducing binding and efficacy.

Experimental Methodologies: A Validated Approach

The generation of reliable and reproducible efficacy data is paramount. The following protocols represent industry-standard methods for the in vitro and in vivo evaluation of DPP-4 inhibitors.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the potency of a test compound by measuring its ability to inhibit the enzymatic activity of recombinant human DPP-4. The causality is direct: a more potent inhibitor will block the enzyme at a lower concentration, resulting in less cleavage of the fluorogenic substrate.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction Incubation cluster_analysis Analysis A 1. Prepare Serial Dilutions of Test Derivatives & Sitagliptin (Control) C 3. Add Enzyme & Inhibitor to 96-well plate. Incubate 10 min. A->C B 2. Prepare DPP-4 Enzyme and Substrate Solutions B->C D 4. Initiate Reaction by adding Substrate (Gly-Pro-AMC) B->D C->D E 5. Incubate 30 min at 37°C D->E F 6. Read Fluorescence (Ex: 360nm, Em: 460nm) E->F G 7. Calculate % Inhibition and determine IC50 values F->G

Workflow for the In Vitro DPP-4 Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Create a 10-point serial dilution series for each test derivative and the positive control (e.g., Sitagliptin) in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup: In a 96-well microplate, add the following to triplicate wells:

    • Sample Wells: 30 µL Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test derivative.[8]

    • 100% Activity Control: 30 µL Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (without inhibitor).

    • Background Control: 40 µL Assay Buffer and 10 µL of solvent.[9]

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate solution (e.g., Gly-Pro-AMC) to all wells to start the reaction.[10]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[8]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]

  • Analysis: a. Subtract the average fluorescence of the Background Control from all other readings. b. Calculate the percent inhibition for each derivative concentration using the formula: % Inhibition = (1 - (Sample RFU / 100% Activity RFU)) * 100 c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vivo Efficacy Assessment (Oral Glucose Tolerance Test)

This protocol evaluates a compound's ability to improve glucose tolerance in a relevant animal model of type 2 diabetes, such as mice made diabetic through a combination of a high-fat diet and a low dose of streptozotocin (STZ).[11] This model mimics key aspects of human T2DM, providing a robust system for evaluating therapeutic efficacy.[12][13]

Workflow Diagram:

A 1. Acclimatize Diabetic Mice (e.g., HFD/STZ model) B 2. Fast Animals Overnight (6-8 hours) A->B C 3. Administer Test Derivative or Vehicle Orally (PO) B->C D 4. Wait 60 Minutes (Compound Absorption) C->D E 5. Administer Oral Glucose Bolus (2 g/kg) D->E F 6. Collect Blood Samples (Tail vein) at t=0, 15, 30, 60, 120 min E->F G 7. Measure Blood Glucose Concentration F->G H 8. Calculate Area Under the Curve (AUC) for Glucose Excursion G->H

Sources

Validation

A Guide to the Cross-Validation of Experimental Results for (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid

Introduction: The Significance of Chiral β-Amino Acids in Drug Discovery (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids in Drug Discovery

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry. Unlike their α-amino acid counterparts, β-amino acids provide a unique structural scaffold that can form stable secondary structures in peptides, known as β-peptides.[1] This stability makes them resistant to enzymatic degradation, a highly desirable trait for therapeutic agents. The specific enantiomer, (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, serves as a crucial chiral building block for synthesizing novel, biologically active molecules.[2][3] Its applications are particularly noted in neuropharmacology, where it can act as a modulator of neurotransmitter activity, and in the broader development of drugs targeting amino acid pathways.[2]

Given the stereospecific nature of biological targets, the enantiomeric purity of such building blocks is paramount. The presence of the unwanted (S)-enantiomer can lead to reduced efficacy, off-target effects, or unpredictable pharmacology. Therefore, a robust and multi-faceted approach to the experimental validation of this compound's identity, purity, and absolute stereochemistry is not just a matter of good practice but a necessity for reproducible and reliable research.

This guide provides a comprehensive framework for the cross-validation of experimental data for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. We will detail the necessary experimental protocols, explain the rationale behind the choice of analytical techniques, and present a comparative analysis of expected outcomes. This document is intended for researchers, chemists, and quality control specialists in the fields of drug development and chemical synthesis.

Part 1: Enantioselective Synthesis and Purification

The synthesis of a single enantiomer of a chiral molecule is a significant challenge.[1][4] While numerous methods for the asymmetric synthesis of β-amino acids exist, one effective and well-documented approach involves the enzymatic resolution of a racemic mixture.[5] This method leverages the high stereoselectivity of enzymes to differentiate between enantiomers.

A published method for this specific class of compounds involves the synthesis of the racemic ethyl ester, followed by enantioselective N-acylation catalyzed by an enzyme like Candida antarctica lipase A (CAL-A).[3] The enzyme selectively acylates one enantiomer, allowing for the subsequent separation of the acylated and un-acylated forms.

Experimental Workflow: Enzymatic Resolution

The following workflow outlines the key steps in this process. The causality behind this choice is rooted in the high enantiomeric excess (ee) values achievable with enzymatic methods, often exceeding what is practical with classical resolution or some asymmetric syntheses.

G cluster_0 Synthesis of Racemate cluster_1 Enzymatic Resolution cluster_2 Separation & Hydrolysis cluster_3 Final Product racemate_synthesis 1. Synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate enzymatic_step 2. Enantioselective N-acylation using Candida antarctica lipase A (CAL-A) and an acyl donor (e.g., butyl butanoate) racemate_synthesis->enzymatic_step Racemic Ester separation 3. Separation of acylated (S)-ester from unreacted (R)-ester (e.g., column chromatography) enzymatic_step->separation Mixture of (R)-ester and acylated (S)-ester hydrolysis 4. Acidic or basic hydrolysis of the (R)-ester to yield the (R)-amino acid separation->hydrolysis Purified (R)-ester final_product (R)-3-Amino-3-(4-cyanophenyl)propanoic acid hydrolysis->final_product

Caption: Workflow for the enantioselective synthesis of the target compound.

Part 2: Cross-Validation Through Orthogonal Analytical Techniques

No single analytical technique is sufficient to confirm the identity, purity, and stereochemistry of a chiral compound. A cross-validation approach using multiple, orthogonal methods is essential. Each method provides a different piece of the puzzle, and their collective agreement provides high confidence in the final product's quality.

Cross-Validation Logic

The following diagram illustrates how different analytical techniques converge to provide a complete and validated profile of the target molecule.

G cluster_validation Experimental Validation center_node (R)-3-Amino-3- (4-cyanophenyl)propanoic acid nmr NMR Spectroscopy (¹H and ¹³C) center_node->nmr Confirms Covalent Structure ms Mass Spectrometry (MS) center_node->ms Confirms Molecular Weight hplc Chiral HPLC center_node->hplc Confirms Enantiomeric Purity xray X-ray Crystallography center_node->xray Confirms Absolute Stereochemistry

Caption: Cross-validation logic for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the molecule's covalent structure, connectivity, and the number of different types of protons and carbons.

Protocol: ¹H NMR

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard like TMS.[6]

Expected Results: Based on the structure of propanoic acid derivatives and related aromatic compounds, the ¹H NMR spectrum should exhibit distinct signals.[6][7][8]

  • Aromatic Protons: Two doublets in the ~7.5-8.0 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.

  • Methine Proton (-CH(NH₂)-): A triplet or doublet of doublets around ~4.0-4.5 ppm.

  • Methylene Protons (-CH₂-COOH): A doublet or multiplet around ~2.5-3.0 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O.[8]

  • Amine Protons (-NH₂): A broad signal whose chemical shift is concentration and solvent-dependent.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound.

Protocol: Electrospray Ionization (ESI-MS)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the spectrum in both positive and negative ion modes.

Expected Results:

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.19 g/mol [9]

  • Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺ at m/z ≈ 191.08.

  • Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z ≈ 189.07.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10]

Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino acid derivatives.[11]

  • Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or another non-polar/polar solvent system, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase. It is critical to also analyze a racemic standard of the compound to confirm the retention times of both the (R) and (S) enantiomers.

  • Analysis: Inject the sample and the racemic standard. Monitor the elution profile using a UV detector (the cyanophenyl group provides a strong chromophore).

  • Quantification: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[12]

X-ray Crystallography

Principle: When a single crystal of a compound is irradiated with X-rays, the resulting diffraction pattern can be used to determine the precise three-dimensional arrangement of atoms in the molecule.[13] For chiral molecules, this technique can unambiguously determine the absolute configuration (R or S), providing the ultimate validation.[14][15]

Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The final refined structure will provide bond lengths, bond angles, and the absolute stereochemistry.

Expected Results: The refined crystal structure should confirm the covalent bonding determined by NMR and MS. Most importantly, it will provide definitive proof of the (R) configuration at the chiral center.

Part 3: Comparative Data Summary and Alternative Scaffolds

The cross-validation process culminates in comparing the data from each technique. A high-quality sample of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid should yield experimental data consistent with the values presented in the table below.

Table 1: Consolidated Validation Data for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid
Analytical Technique Parameter Expected Result Purpose of Validation
¹H NMR Chemical Shifts (δ) & SplittingAromatic (2H, d), Aromatic (2H, d), Methine (1H, m), Methylene (2H, m)Confirms covalent structure and functional groups
¹³C NMR Number of Signals10 distinct signals corresponding to the unique carbonsConfirms molecular structure and symmetry
Mass Spectrometry Mass-to-Charge Ratio (m/z)[M+H]⁺ ≈ 191.08Confirms molecular weight and elemental formula
Chiral HPLC Enantiomeric Excess (ee)>99%Quantifies stereochemical purity
X-ray Crystallography Absolute ConfigurationConfirmed as (R)Unambiguous determination of 3D structure
Melting Point RangeConsistent with reference value (if available)Physical property check for purity
Comparison with Alternative Scaffolds: Functional Diversification

To understand the unique value of the 4-cyanophenyl moiety, it is useful to compare it with structurally similar compounds. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for different biological activities.[16]

  • Antimicrobial/Anticancer Activity: Recent studies have shown that various derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold exhibit potent antimicrobial activity against drug-resistant pathogens and promising anticancer properties.[16][17][18][19]

  • Structural Difference: The key difference is the substitution at the para-position of the phenyl ring: a cyano group (-CN) in our target compound versus a hydroxyl group (-OH) in the alternative.

  • Functional Implication: This seemingly minor change dramatically alters the electronic properties and potential biological interactions of the molecule. The cyano group is an electron-withdrawing group and a potential hydrogen bond acceptor, while the hydroxyl group is an electron-donating group and a hydrogen bond donor/acceptor. This distinction is fundamental to their divergent applications, with the cyanophenyl derivative being explored for neuroscience applications[2] and the hydroxyphenyl analogs for anti-infective and anticancer roles.[16][17] This comparison underscores the importance of precise structural validation, as small changes can lead to entirely different biological outcomes.

Conclusion

The validation of a chiral building block like (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a critical step in the drug discovery and development pipeline. A rigorous, multi-technique cross-validation approach, as outlined in this guide, is indispensable. By combining evidence from NMR, mass spectrometry, chiral HPLC, and X-ray crystallography, researchers can establish an unimpeachable profile of the molecule's identity, purity, and absolute stereochemistry. This level of characterization ensures the reproducibility of subsequent experiments and provides the solid foundation necessary for advancing new therapeutic candidates from the laboratory to the clinic.

References

  • Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. Retrieved from [Link]

  • Thakur, S., Sharma, R., Yadav, R., & Sardana, S. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. ACS Publications. Retrieved from [Link]

  • Forgó, P., & Kele, Z. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. Retrieved from [Link]

  • Wójcik, M., & Bzowska, A. (2014). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. Retrieved from [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Stankevičienė, R., Petraitienė, R., Petraitis, V., Grigalevičiūtė, R., Meškinytė, E., Stankevičius, R., & Mickevičius, V. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. KTU ePubl. Retrieved from [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Stankevičienė, R., Petraitienė, R., Petraitis, V., Grigalevičiūtė, R., Meškinytė, E., Stankevičius, R., & Mickevičius, V. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. Retrieved from [Link]

  • Singh, R. P., & Singh, O. V. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Retrieved from [Link]

  • Grygorovych, O. V., et al. (2020). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Journal "Functional Materials". Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Meazza, G., et al. (2001). Dipeptide compounds with fungicidal activity. Google Patents.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Protein Production and Purification. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Retrieved from [Link]

  • Wang, K. K., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2007). X Ray Crystallography. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. PubMed. Retrieved from [Link]

  • Kim, J. I., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • RedShiftBio. (2022). X Ray Crystallography. YouTube. Retrieved from [Link]

  • Li, S. G., et al. (1997). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Suresh, C. G., et al. (1998). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid: A Comparative Analysis

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical endeavor. (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a key intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical endeavor. (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The stereochemistry at the β-position is crucial for its biological activity, making the choice of synthetic route a paramount decision that impacts not only the efficiency and yield but also the scalability and cost-effectiveness of the overall process.

This guide provides an in-depth, objective comparison of the three primary synthetic strategies for obtaining (R)-3-Amino-3-(4-cyanophenyl)propanoic acid: enzymatic kinetic resolution, asymmetric hydrogenation, and diastereomeric salt resolution. By examining the experimental data and underlying chemical principles of each route, this document aims to equip researchers with the necessary insights to make informed decisions for their specific research and development needs.

At a Glance: Benchmarking the Synthetic Routes

MetricEnzymatic Kinetic ResolutionAsymmetric HydrogenationDiastereomeric Salt Resolution
Theoretical Max. Yield 50% (without racemization)~100%50% (per resolution cycle)
Enantioselectivity Often >99% e.e.Typically >95% e.e.Variable, dependent on crystallization
Key Reagents Lipase (e.g., CAL-A), acyl donorChiral phosphine ligand, Rh/Ru catalyst, H₂ gasChiral resolving agent (e.g., tartaric acid)
Scalability Well-established for industrial scale[1]Highly scalable, used in manufacturing[2]Traditional and scalable method[1][3]
Process Complexity Moderate: requires enzyme handling and separation of product and unreacted starting material.High: requires specialized high-pressure equipment and handling of pyrophoric catalysts.Moderate: involves multiple crystallization and separation steps.
Green Chemistry Generally favorable: biodegradable catalyst, often milder conditions.[4][5]Good atom economy, but uses heavy metal catalysts.[6]Can generate significant solvent waste.
Cost-Effectiveness Enzyme cost can be a factor, but reusability improves economics.[7]High initial investment for catalyst and equipment.Dependent on the cost of the resolving agent and solvent usage.

Route 1: Enzymatic Kinetic Resolution of (±)-Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. In this approach, a lipase, such as Candida antarctica lipase A (CAL-A), is commonly used to selectively acylate one enantiomer of the racemic ethyl ester of 3-amino-3-(4-cyanophenyl)propanoic acid, leaving the desired (R)-enantiomer unreacted.

Causality of Experimental Choices

The choice of enzyme is critical; lipases are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. The selection of the acyl donor and solvent can significantly influence both the reaction rate and the enantioselectivity.[8] Butyl butanoate often serves as both the acyl donor and the solvent, simplifying the reaction setup and workup. The reaction is typically run to approximately 50% conversion to achieve high enantiomeric excess for both the acylated (S)-enantiomer and the unreacted (R)-enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate

  • Candida antarctica lipase A (CAL-A), immobilized

  • Butyl butanoate

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Ion-exchange resin

Procedure: [8][9]

  • Enzymatic Acylation: In a suitable reaction vessel, dissolve (±)-ethyl 3-amino-3-(4-cyanophenyl)propanoate in butyl butanoate. Add immobilized CAL-A to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Separation: The filtrate contains the (S)-acylated product and the unreacted (R)-ethyl 3-amino-3-(4-cyanophenyl)propanoate. These can be separated by chromatography or by selective extraction.

  • Hydrolysis: The unreacted (R)-ester is then hydrolyzed using aqueous HCl to yield (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

  • Purification: The final product is purified by ion-exchange chromatography to remove any residual starting material or byproducts.

Workflow Diagram

enzymatic_resolution cluster_racemate Racemic Starting Material cluster_reaction Enzymatic Resolution cluster_separation Separation cluster_products Products cluster_hydrolysis Hydrolysis cluster_final_product Final Product racemate (±)-Ethyl 3-amino-3- (4-cyanophenyl)propanoate reaction CAL-A Lipase Butyl Butanoate racemate->reaction separation Filtration & Chromatography reaction->separation s_product (S)-N-acylated ester separation->s_product r_ester (R)-Ethyl 3-amino-3- (4-cyanophenyl)propanoate separation->r_ester hydrolysis Aqueous HCl r_ester->hydrolysis final_product (R)-3-Amino-3- (4-cyanophenyl)propanoic acid hydrolysis->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

Route 2: Asymmetric Hydrogenation of a Prochiral Enamine Precursor

Asymmetric hydrogenation is a powerful method for establishing a chiral center with high enantioselectivity. This route involves the synthesis of a prochiral enamine precursor, which is then hydrogenated using a chiral transition metal catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand.

Causality of Experimental Choices

The success of this method hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, directing the hydrogenation to one face of the enamine double bond. Ligands like DuPHOS and JOSIPHOS have shown excellent efficacy in the asymmetric hydrogenation of enamines.[2] The choice of solvent and hydrogen pressure are also critical parameters that can affect both the rate and the enantioselectivity of the reaction. This method is highly atom-economical and can provide the desired product in high yield and enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • Prochiral enamine precursor (e.g., (Z)-3-amino-3-(4-cyanophenyl)acrylic acid derivative)

  • Chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)₂(R,R)-Me-DuPhos)]BF₄)

  • Methanol or other suitable solvent

  • Hydrogen gas (H₂)

Procedure: (Based on similar syntheses[2][10])

  • Precursor Synthesis: Synthesize the prochiral enamine precursor from 4-cyanobenzaldehyde and a suitable amine and ester source.

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the chiral catalyst and the prochiral enamine precursor.

  • Hydrogenation: Add degassed solvent (e.g., methanol) to the reactor. Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure.

  • Reaction: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by HPLC or TLC.

  • Work-up: Carefully depressurize the reactor. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by crystallization or chromatography to yield the desired (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

Workflow Diagram

asymmetric_hydrogenation cluster_precursor Prochiral Precursor cluster_reaction Asymmetric Hydrogenation cluster_product Product cluster_purification Purification cluster_final_product Final Product precursor Enamine Precursor reaction Chiral Rh/Ru Catalyst H₂ Gas precursor->reaction product Crude (R)-3-Amino-3- (4-cyanophenyl)propanoic acid reaction->product purification Crystallization or Chromatography product->purification final_product (R)-3-Amino-3- (4-cyanophenyl)propanoic acid purification->final_product

Caption: Workflow for Asymmetric Hydrogenation.

Route 3: Diastereomeric Salt Resolution

Diastereomeric salt resolution is a classical and industrially viable method for separating enantiomers.[3] This technique involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Causality of Experimental Choices

The choice of the resolving agent is crucial and often requires empirical screening to find one that forms diastereomeric salts with a significant difference in solubility.[8] Tartaric acid and its derivatives are common choices for resolving racemic bases. The solvent system is another critical parameter, as it directly influences the solubility of the diastereomeric salts and thus the efficiency of the resolution. The temperature profile during crystallization also plays a key role in achieving high diastereomeric purity.

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

  • (±)-3-Amino-3-(4-cyanophenyl)propanoic acid

  • Chiral resolving agent (e.g., L-(+)-Tartaric acid)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture with water)

  • Acid and base for salt breaking (e.g., HCl and NaOH)

Procedure: (A generalized protocol based on established principles[3][11])

  • Salt Formation: Dissolve the racemic 3-amino-3-(4-cyanophenyl)propanoic acid in a suitable hot solvent. Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

  • Salt Breaking: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free (R)-amino acid.

  • Extraction and Purification: Extract the desired enantiomer with a suitable organic solvent and purify by crystallization or other methods.

  • Recovery of the other enantiomer: The mother liquor, which is enriched in the other diastereomer, can be treated with acid to recover the (S)-enantiomer.

Workflow Diagram

diastereomeric_resolution cluster_racemate Racemic Starting Material cluster_reaction Salt Formation cluster_crystallization Fractional Crystallization cluster_salts Diastereomeric Salts cluster_salt_breaking Salt Breaking cluster_final_product Final Product racemate (±)-3-Amino-3- (4-cyanophenyl)propanoic acid reaction Chiral Resolving Agent (e.g., L-Tartaric Acid) racemate->reaction crystallization Cooling & Filtration reaction->crystallization less_soluble Less Soluble Salt (e.g., (R)-Amine-L-Tartrate) crystallization->less_soluble more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble salt_breaking Base (e.g., NaOH) less_soluble->salt_breaking final_product (R)-3-Amino-3- (4-cyanophenyl)propanoic acid salt_breaking->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Conclusion and Recommendations

The selection of an optimal synthesis route for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a multifaceted decision that requires careful consideration of various factors.

  • For laboratory-scale synthesis and high enantiopurity, enzymatic kinetic resolution offers a highly selective and environmentally benign option. The primary drawback is the theoretical 50% yield, although this can be addressed by implementing a racemization step for the unwanted enantiomer.

  • For large-scale industrial production where high yield and atom economy are paramount, asymmetric hydrogenation stands out as a superior choice. Despite the higher initial investment in catalysts and equipment, the potential for near-quantitative yields and high enantioselectivity makes it a cost-effective solution in the long run.

  • Diastereomeric salt resolution remains a robust and viable option, particularly when a suitable and inexpensive resolving agent is available. Its operational simplicity makes it an attractive choice, though it may be less efficient in terms of yield per cycle compared to asymmetric hydrogenation.

Ultimately, the best approach will depend on the specific project requirements, available resources, and the desired scale of production. It is recommended that researchers perform a thorough cost-benefit analysis and consider the long-term strategic goals of their drug development program before committing to a particular synthetic route.

References

  • Fülöp, F., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. Available from: [Link]

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]

  • Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1818-1826. Available from: [Link]

  • Clark, J. H., & Macquarrie, D. J. (2015). ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry, 17(8), 4189-4197. Available from: [Link]

  • Merck & Co., Inc. (2009). Preparation of sitagliptin intermediate. Google Patents.
  • Huo, Y. X., et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis, 11(13), 7936-7951. Available from: [Link]

  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 24(48), 8631-8641. Available from: [Link]

  • Enzymicals AG. (2023). Patent application for a biocatalytic synthesis of sitagliptin intermediates. Available from: [Link]

  • Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1818-1826. Available from: [Link]

  • de Miranda, A. S., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry, 8(1), 1-10. Available from: [Link]

  • Hsiao, Y., et al. (2004). Highly efficient synthesis of sitagliptin. Journal of the American Chemical Society, 126(32), 9918-9919. Available from: [Link]

  • Aslam, A., et al. (2025). Green Biochemistry and Sustainable Biocatalysis Toward Eco-Friendly Industrial Innovation. Scholars Academic Journal of Biosciences, 13(8), 1242-1255. Available from: [Link]

  • Bosits, M. H., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. Available from: [Link]

  • Blaser, H. U., & Federsel, H. J. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13438-13531. Available from: [Link]

  • Colson, P. J., et al. (1998). An Efficient Asymmetric Synthesis of (3S)‐3‐Amino‐1‐(4‐cyanophenyl)‐2‐oxopyrrolidine Hydrochloride Salt. ChemInform, 29(52). Available from: [Link]

  • Adlington, N. K., et al. (2013). Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. Organic Process Research & Development, 17(3), 557-567. Available from: [Link]

  • Zhang, X., et al. (2016). Sitagliptin and enzyme-chemical preparation method of intermediate of the sitagliptin. Google Patents.
  • Tao, R., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(24), 9036-9065. Available from: [Link]

  • Tao, R., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(24), 9036-9065. Available from: [Link]

  • Kobayashi, S., & Uyama, H. (2016). Enzymes as Green Catalysts for Precision Macromolecular Synthesis. Chemical Reviews, 116(10), 6169-6221. Available from: [Link]

  • Lam, A. W. H., & Ng, K. M. (2005). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting. Available from: [Link]

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 746655. Available from: [Link]

  • Taudien, S., et al. (1993). Unusual amino acids III. Asymmetric synthesis of 3-arylalanines. Tetrahedron: Asymmetry, 4(1), 73-84. Available from: [Link]

  • Wiley-VCH. (n.d.). 3. Available from: [Link]

  • Döbler, C., et al. (1993). Unusual amino acids IV. Asymmetric synthesis of thienylalanines. Tetrahedron: Asymmetry, 4(8), 1833-1842. Available from: [Link]

  • de Sousa, P. F., et al. (2021). Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm, 23(21), 3843-3852. Available from: [Link]

Sources

Validation

A Comparative Guide to Verifying the Absolute Configuration of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is of paramount importance. For a chiral molecule like 3-Amino-3-(4-cyanopheny...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is of paramount importance. For a chiral molecule like 3-Amino-3-(4-cyanophenyl)propanoic acid, the physiological effects of its (R) and (S) enantiomers can differ dramatically. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, toxic. Therefore, unambiguous verification of the absolute configuration of a target enantiomer, such as (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, is a critical step in the drug development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques available to researchers for this purpose. We will delve into the principles, practical considerations, and experimental workflows of X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Chemical Correlation Methods, specifically the Mosher's method. The objective is to equip researchers with the knowledge to make an informed decision on the most suitable technique for their specific needs and circumstances.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1] The technique relies on the diffraction of X-rays by a crystalline sample. The resulting diffraction pattern is then used to construct a detailed electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

Causality Behind the Experimental Choices

The success of this technique is fundamentally dependent on the ability to grow a high-quality single crystal of the target compound. The crystal lattice provides the necessary long-range order for coherent diffraction of X-rays. For determining the absolute configuration, the presence of a "heavy" atom (typically with an atomic number greater than oxygen) in the molecule or the co-crystallizing agent is often beneficial to enhance the anomalous dispersion effect, which is crucial for distinguishing between enantiomers.[2]

Experimental Workflow

Figure 1: Workflow for Absolute Configuration Determination by X-ray Crystallography.

Detailed Protocol
  • Crystal Growth: Dissolve the enantiomerically pure sample of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid in a suitable solvent or a mixture of solvents. Common techniques for crystal growth include slow evaporation, vapor diffusion, and cooling of a saturated solution. A screening of various solvents and conditions is often necessary.

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is refined to best fit the experimental data.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to zero for the correct enantiomer confirms the assignment.[3]

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[4][5] These methods are particularly valuable for determining the absolute configuration of molecules in solution, thus avoiding the often-challenging step of crystallization.[6]

The underlying principle is that enantiomers interact differently with circularly polarized light, resulting in mirror-image VCD and ECD spectra. By comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned.[7][8]

Causality Behind the Experimental Choices

The reliability of VCD and ECD for absolute configuration determination hinges on the accuracy of the quantum mechanical calculations used to predict the spectra.[4] Density Functional Theory (DFT) is the most commonly employed computational method for this purpose.[7] The choice of functional and basis set in the DFT calculations can significantly impact the accuracy of the predicted spectrum and should be carefully considered. For the target molecule, the presence of the cyanophenyl chromophore makes it a good candidate for ECD analysis, while the various vibrational modes of the amino acid backbone are suitable for VCD.

Experimental Workflow

Figure 2: General Workflow for VCD/ECD Analysis.

Detailed Protocol for VCD/ECD
  • Sample Preparation: Dissolve the enantiomerically pure (R)-3-Amino-3-(4-cyanophenyl)propanoic acid in a suitable solvent (e.g., deuterated chloroform, methanol, or water). The concentration should be optimized to obtain a good signal-to-noise ratio (typically in the range of 0.01 to 0.1 M).[6]

  • Spectra Acquisition:

    • VCD: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

    • ECD: Acquire the ECD and UV-Vis spectra of the sample using an ECD spectrometer.

  • Computational Analysis:

    • Perform a conformational search for the (R)-3-Amino-3-(4-cyanophenyl)propanoic acid molecule to identify all low-energy conformers.

    • For each conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the theoretical VCD or ECD spectrum for the (R)-configuration by Boltzmann-averaging the spectra of the individual conformers based on their relative energies.

  • Spectral Comparison and Assignment: Compare the experimental VCD or ECD spectrum with the calculated spectrum for the (R)-enantiomer. A good match between the signs and relative intensities of the bands confirms the absolute configuration.

Chemical Correlation: The Mosher's Method

The Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[9][10] It involves the derivatization of the chiral substrate with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[11] This reaction creates a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra.[12]

Causality Behind the Experimental Choices

The power of Mosher's method lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the resulting diastereomeric amides, the protons of the substrate will experience different shielding or deshielding effects depending on their spatial proximity to the MTPA's phenyl group. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers, the absolute configuration of the original amine can be deduced.[13]

Experimental Workflow

Sources

Comparative

In-silico vs experimental properties of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

An Objective Guide to the Physicochemical Profiling of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid: A Comparative Analysis of In-Silico and Experimental Approaches In the landscape of modern drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Physicochemical Profiling of (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid: A Comparative Analysis of In-Silico and Experimental Approaches

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics—such as solubility, lipophilicity, and ionization state—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its therapeutic efficacy and safety. The subject of this guide, (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, is a chiral amino acid derivative that serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1]

The early stages of drug development are often characterized by high-throughput screening and the synthesis of numerous candidate molecules. In this context, computational (in-silico) prediction of physicochemical properties has emerged as an indispensable tool.[2] These methods offer rapid, cost-effective estimations that guide compound selection and prioritization long before resource-intensive laboratory experiments are required.[3] However, the gold standard for property characterization remains empirical, experimental measurement.

This guide provides a comparative analysis of in-silico and experimental data for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid and its close analogs. As a senior application scientist, my objective is not merely to present data but to delve into the causality behind the methodologies. We will explore the "why" behind experimental protocols and the "how" of computational models, offering researchers a practical framework for integrating these complementary approaches. By understanding the strengths and limitations of both worlds, scientists can make more informed decisions, accelerating the journey from molecular concept to clinical candidate.

Comparative Data Analysis: Predicted vs. Experimental Properties

PropertyIn-Silico Predicted ValueExperimental Value (Analog)Rationale & Significance in Drug Discovery
Melting Point (°C) 180-220 (Estimated Range)138-143 (for 3-(4-cyanophenyl)propanoic acid)[4][5]Melting point is a crucial indicator of purity and lattice energy. A high melting point can correlate with poor solubility. The discrepancy between the predicted and analog value may be due to the presence of the amino group, which can form strong intermolecular hydrogen bonds, increasing the lattice energy and thus the melting point.
Aqueous Solubility (logS) -2.5 to -3.5 (Predicted)Not AvailableAqueous solubility is critical for drug absorption and formulation. A logS value below -4 often indicates poor solubility, posing significant bioavailability challenges.[3]
Lipophilicity (logP) ~1.2 (for 3-(4-cyanophenyl)propanoic acid)[4]Not AvailableThe octanol-water partition coefficient (logP) measures a compound's lipophilicity, affecting its ability to cross cell membranes. A logP between 1 and 3 is often considered optimal for oral drug absorption.
Acid Dissociation Constant (pKa) Acidic: ~4.0-4.5 (Carboxylic Acid)Basic: ~9.0-9.5 (Amine)Not AvailableThe pKa determines the ionization state of a molecule at a given pH.[6] This affects solubility, permeability, and receptor binding. The presence of both an acidic (carboxyl) and a basic (amino) group makes the molecule zwitterionic at physiological pH.

In-Silico Prediction: Methodologies and Workflow

In-silico property prediction leverages computational algorithms to estimate a molecule's characteristics based solely on its chemical structure. These methods range from empirical models based on large datasets to more fundamental, physics-based calculations.[7][8]

Common In-Silico Approaches:
  • Quantitative Structure-Property Relationship (QSPR): These are statistical models that correlate chemical structure features (descriptors) with experimental property data.[9] Machine learning and deep learning have significantly advanced the predictive power of QSPR models.[2]

  • Fragment-Based/Group Contribution Methods: This approach dissects a molecule into predefined structural fragments. The overall property is calculated by summing the contributions of each fragment. Molinspiration's miLogP calculator is a well-regarded example of this method.[10]

  • Physics-Based Methods: These methods use quantum mechanics or molecular mechanics to calculate properties from first principles. While computationally intensive, they can offer high accuracy, especially for novel chemical scaffolds.

A variety of software platforms, both commercial and free, are available to researchers. Commercial packages like ACD/Labs Percepta and ChemAxon's Marvin Suite offer a wide range of validated predictors,[6][11][12] while free web-based tools like SwissADME and Chemicalize provide accessible options for academic and early-stage research.[7][13]

G General Workflow for In-Silico Property Prediction cluster_input Input cluster_process Computational Process cluster_output Output SMILES 1. Molecular Structure (e.g., SMILES String) Descriptor 2. Descriptor Calculation (Topological, Electronic, etc.) SMILES->Descriptor Model 3. Application of Predictive Model (QSPR, Fragment-Based, ML) Descriptor->Model Properties 4. Predicted Properties (logP, pKa, logS, etc.) Model->Properties Analysis 5. Data Analysis & Triage Properties->Analysis

A simplified workflow for predicting physicochemical properties from a molecular structure.

Experimental Protocols: A Guide to Laboratory Measurement

Experimental validation is crucial for confirming in-silico predictions and providing definitive data for regulatory submissions. The protocols described here are standard, self-validating methods designed for accuracy and reproducibility.

Protocol 1: Melting Point Determination via Capillary Method

The melting point is a fundamental thermal property. A sharp, defined melting range is a primary indicator of a compound's purity, whereas a broad and depressed range suggests the presence of impurities.

  • Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.

  • Apparatus: Melting point apparatus (e.g., MelTemp), capillary tubes, thermometer or digital probe.

  • Procedure:

    • Sample Preparation: Ensure the compound is completely dry and finely powdered. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height).

    • Loading: Invert the tube and tap it gently to pack the sample at the sealed bottom.

    • Heating: Place the capillary in the heating block of the apparatus. Heat rapidly to about 20°C below the expected melting point.[14]

    • Measurement: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[14][15]

  • Causality: A slow heating rate near the melting point is critical. Heating too quickly does not allow for efficient heat transfer, leading to a reading on the thermometer that is lower than the actual temperature of the sample, resulting in an artificially broad and inaccurate melting range.

Protocol 2: Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[16]

  • Principle: An excess amount of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The concentration of the dissolved compound is then measured.

  • Apparatus: Vials, orbital shaker with temperature control, centrifuge, filtration system (e.g., 0.22 µm syringe filters), analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., 10 mg in 1 mL). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[17]

    • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. The extended time is necessary to overcome kinetic barriers and achieve true thermodynamic equilibrium.

    • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample at high speed and then carefully filtering the supernatant.

    • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

  • Causality: Using an excess of the solid and allowing sufficient time for equilibration are the cornerstones of this protocol. Without these, one might measure kinetic solubility, which can be significantly higher than the true thermodynamic solubility and is often less reproducible.[18]

G Experimental Workflow for Shake-Flask Solubility Assay cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Start 1. Add Excess Solid to Buffer Equilibrate 2. Equilibrate (24-48h) on Orbital Shaker Start->Equilibrate Separate 3. Separate Phases (Centrifuge & Filter) Equilibrate->Separate Quantify 4. Quantify Concentration (e.g., HPLC-UV) Separate->Quantify Result 5. Determine Solubility (mg/mL or M) Quantify->Result

Key steps in the gold-standard shake-flask method for determining thermodynamic solubility.

Discussion: Bridging the Gap Between Prediction and Reality

The comparison between in-silico and experimental data reveals an important truth: computational models are powerful but not infallible. Discrepancies arise for several reasons:

  • Model Limitations: In-silico models are trained on existing data. If the target molecule has a novel chemical scaffold not well-represented in the training set, the prediction accuracy may decrease.[7] Furthermore, predictions for complex properties like melting point, which depend on crystal packing forces, are notoriously difficult and often less accurate than for properties like logP.[3]

  • Experimental Complexity: Physical properties can be influenced by factors not easily captured in models. For instance, polymorphism—the ability of a compound to exist in different crystal forms—can lead to different melting points and solubilities for the same molecule.[19] Experimental conditions, such as pH and temperature, must be meticulously controlled.

The most effective research strategy involves a synergistic use of both approaches. In-silico predictions are ideal for the initial triage of thousands of virtual compounds, allowing researchers to prioritize synthesis of those with the most promising profiles. Subsequently, targeted, high-quality experimental measurements on a smaller set of key compounds provide the definitive data needed to validate the models and drive lead optimization.

Conclusion

The physicochemical characterization of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, like any drug candidate, is a multi-faceted process. In-silico tools provide invaluable foresight, enabling rapid screening and hypothesis generation. Experimental protocols, when executed with a clear understanding of their underlying principles, deliver the robust, real-world data essential for development. By embracing the strengths of both computational prediction and empirical measurement, researchers can navigate the complexities of drug discovery with greater efficiency and confidence, ultimately enhancing the probability of success.

References

  • Calculators & Predictors. ChemAxon.[Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.[Link]

  • (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | C10H10N2O2. PubChem.[Link]

  • (R)-3-Amino-3-(4-cyanophenyl)propanoic acid. GlobalChemMall.[Link]

  • Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. National Institutes of Health (NIH).[Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed.[Link]

  • experiment (1) determination of melting points. SlideShare.[Link]

  • Predict Molecular Properties | Percepta Software. ACD/Labs.[Link]

  • Rowan's Free Online pKa Calculator. Rowan.[Link]

  • Is there any software (preferably free) to calculate the partition coefficient (LogP)? Reddit.[Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.[Link]

  • Computational pKa Determination. Reddit.[Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate.[Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.[Link]

  • ACD/Labs Releases Percepta. ACD/Labs.[Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace.[Link]

  • ACD/Labs Percepta Platform Reviews. SourceForge.[Link]

  • Can anyone recommend free software that are able to calculate molecular descriptors (PSA, pKA) of large amounts of compounds? ResearchGate.[Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory.[Link]

  • Melting point determination. University of Calgary.[Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest.[Link]

  • Aqueous Solubility Assay. Bienta.[Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration.[Link]

  • Determination of Melting Point. Clarion University.[Link]

  • In Silico Prediction of Physicochemical Properties. Semantic Scholar.[Link]

  • New Freeware Offering Makes ACD/Labs Lipophilicity Predictions Available to All. ACD/Labs.[Link]

  • ACD/Labs | Software for R&D. ACD/Labs.[Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S.[Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]

  • Showing Compound 3-Aminopropanoic acid (FDB002253). FooDB.[Link]

  • MoKa - pKa modelling. Molecular Discovery.[Link]

  • Percepta - In Silico Predictors for Physicochemical Properties. YouTube.[Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid

As researchers and professionals in drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper manageme...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, grounding every recommendation in established safety principles and regulatory standards to ensure the protection of personnel and the environment.

Core Hazard Analysis: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's intrinsic hazards. (R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a solid organic compound whose primary risks stem from its cyanophenyl group and its potential as a fine powder.

  • Toxicity and Irritation: While specific toxicological data for this exact molecule is limited, analogous compounds containing the 4-cyanophenyl moiety are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] They are also known to cause skin, eye, and respiratory irritation.[1][3][4] Therefore, all handling and disposal operations must assume this compound presents similar hazards.

  • The Cyanide Risk: The most critical characteristic is the cyano (-CN) group. Cyanide-bearing wastes are designated as reactive because they can generate highly toxic hydrogen cyanide (HCN) gas if they come into contact with acids.[5] This chemical incompatibility is the primary driver for the stringent segregation protocols outlined below.

  • Regulatory Framework: Chemical waste generators are legally required to classify their waste and ensure it is handled in accordance with local, regional, and national regulations.[1] In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] Given its properties, this compound must be treated as a hazardous waste.[5][7]

Essential Personal Protective Equipment (PPE) and Handling

Before any handling or disposal activities, the following engineering controls and PPE must be in place to minimize exposure.

  • Engineering Controls : All manipulations of solid (R)-3-Amino-3-(4-cyanophenyl)propanoic acid should occur within a certified chemical fume hood to control dust and potential vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

    • Body Protection : A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or coveralls may be necessary.

    • Respiratory Protection : If there is a risk of dust generation outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[1]

Waste Characterization and Segregation Protocol

Properly identifying and segregating waste is a critical, non-negotiable step in the disposal process. Mixing incompatible chemicals is a leading cause of laboratory accidents.[10]

Property Description & Disposal Consideration
Physical State Solid (likely a light brown powder)[9]
Chemical Family Nitrogen-containing aromatic carboxylic acid
Primary Hazard Harmful if swallowed, inhaled, or on skin; potential eye, skin, and respiratory irritant.[2][3]
Reactivity Hazard HIGHLY REACTIVE WITH ACIDS. Will generate toxic hydrogen cyanide (HCN) gas. Incompatible with strong oxidizing agents.[5][9]
RCRA Status Must be managed as hazardous waste. May fall under P-listed wastes if unused and discarded, due to the cyanide component.[11]

Segregation is Paramount: Store waste containers of (R)-3-Amino-3-(4-cyanophenyl)propanoic acid in a designated Satellite Accumulation Area.[5] This area must have secondary containment (such as a spill tray) and be physically separated from all acidic and strong oxidizing waste streams.

Step-by-Step Disposal Procedures

Follow these methodical steps to ensure safe and compliant disposal from point of generation to final collection.

Protocol 1: Disposal of Solid Waste and Contaminated Materials
  • Designate a Waste Container : Select a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, with no leaks or damage.[12]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:

    • Generator's Name and Location (Lab/Room Number)

    • Accumulation Start Date

    • Chemical Contents: List "(R)-3-Amino-3-(4-cyanophenyl)propanoic acid" and any other chemicals in the container. Do not use abbreviations.

    • Hazard Information: Check the boxes for "Toxic" and "Reactive."

  • Transfer Waste : Carefully transfer the solid waste, along with any contaminated disposable labware (e.g., weigh boats, contaminated paper towels, gloves), into the designated container using a spatula or scoop.

  • Avoid Dust : Perform all transfers inside a chemical fume hood to prevent the generation and inhalation of dust.[9]

  • Seal and Store : Securely close the container lid.[5] Wipe the exterior of the container to remove any residual contamination and place it in your designated, properly segregated Satellite Accumulation Area.

Protocol 2: Decontamination of Empty Stock Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as regular trash. The EPA has specific guidelines for this process.[13]

  • Initial Removal : Empty the container of all contents to the best of your ability.[13]

  • Triple Rinsing :

    • Add a suitable solvent (e.g., methanol or acetone) to the container, filling it to about 10% of its volume.

    • Secure the cap and swirl vigorously to rinse all interior surfaces.

    • Crucially, pour the rinsate into your designated hazardous waste container for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

    • Repeat this rinsing process two more times for a total of three rinses.

  • Final Disposal : Once triple-rinsed, allow the container to air-dry completely in a fume hood.

  • Deface Label : Completely remove or deface the original chemical label.[7]

  • Dispose : The decontaminated container can now be disposed of in the appropriate regular trash or recycling bin, depending on institutional policy.

Emergency Protocol: Small Spill Management

In the event of a small spill of solid (R)-3-Amino-3-(4-cyanophenyl)propanoic acid:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Don all required PPE as listed in Section 2.

  • Contain the Spill : Prevent the powder from becoming airborne. Do not use a vacuum cleaner.

  • Clean Up : Gently sweep the solid material up and place it into your labeled hazardous waste container.[1][9] Use a damp paper towel to wipe the area after sweeping to collect any remaining dust, and place the towel in the waste container.

  • Decontaminate : Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from (R)-3-Amino-3-(4-cyanophenyl)propanoic acid.

G Disposal Workflow for (R)-3-Amino-3-(4-cyanophenyl)propanoic acid start Waste Generated is_spill Is it a spill? start->is_spill is_container Is it an empty stock container? is_spill->is_container No spill_protocol Follow Spill Management Protocol (Sec. 5) Collect waste into hazardous container. is_spill->spill_protocol Yes rinse_protocol Follow Triple-Rinse Protocol (Sec. 4.2) is_container->rinse_protocol Yes solid_waste_protocol Place solid waste / contaminated items in labeled hazardous container (Sec. 4.1) is_container->solid_waste_protocol No (e.g., reaction byproduct, contaminated gloves) end Store sealed container in Satellite Accumulation Area spill_protocol->end collect_rinsate Collect all rinsate as hazardous waste. rinse_protocol->collect_rinsate dispose_container Deface label and dispose of dry container as regular trash. rinse_protocol->dispose_container solid_waste_protocol->end collect_rinsate->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-3-(4-cyanophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-3-(4-cyanophenyl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.